molecular formula C7H10O B1165627 OLIVE OIL PEG-6 ESTERS CAS No. 103819-46-1

OLIVE OIL PEG-6 ESTERS

货号: B1165627
CAS 编号: 103819-46-1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olive Oil PEG-6 Esters (CAS 103819-46-1) is a complex mixture obtained through the transesterification of olive oil ( Olea europaea fruit oil) with polyethylene glycol (PEG-6) . This chemical entity functions as a versatile, plant-derived non-ionic surfactant, characterized by its amphiphilic nature which is central to its research and development applications . Its primary research value lies in its dual functionality as a high-performance oil-in-water (O/W) emulsifier and a skin-conditioning emollient . The compound is noted for its broad compatibility with oils of varying polarity, silicone oils, electrolytes, and active ingredients across a wide pH range, making it a robust subject for formulation stability studies . It is particularly valuable for developing sprayable lotions, fluid emulsions, and gel-creams with light, silky sensory profiles, and for creating self-emulsifying crystal-clear oils for models involving rinse-off applications . The mechanism of action involves the PEG-6 component providing hydrophilicity, while the olive oil-derived glycerides contribute lipophilicity. This structure allows the molecule to stabilize interfaces, reduce surface tension, and form micelles that can solubilize lipophilic substances in aqueous systems, thereby improving the delivery and sensory properties of a formulation . According to safety assessments of PEGylated oils, this ingredient is considered safe for use in topical formulations, and it is manufactured with strict controls on impurities, including a maximum of 10 ppm for 1,4-dioxane . It is critical to note that this product is intended For Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or personal application. Researchers should handle the material with appropriate laboratory precautions and consult the relevant Safety Data Sheet (SDS) prior to use.

属性

CAS 编号

103819-46-1

分子式

C7H10O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olive oil PEG-6 esters are non-ionic surfactants and emollients synthesized from natural olive oil and polyethylene (B3416737) glycol. Their amphiphilic nature makes them valuable excipients in the pharmaceutical and cosmetic industries, where they function as emulsifiers, solubilizers, and skin conditioning agents.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound via transesterification, detailed experimental protocols for their characterization, and a summary of their key physicochemical properties. The potential applications of these esters in drug delivery systems are also discussed, with a focus on their role in the formulation of self-emulsifying drug delivery systems (SEDDS).

Introduction

The conjugation of natural lipids with synthetic polymers such as polyethylene glycol (PEG) has led to the development of a versatile class of functional excipients. This compound are a prime example, combining the biocompatibility and emolliency of olive oil with the hydrophilicity and tunable properties of PEG.[3] These esters are produced through the transesterification of olive oil triglycerides with PEG-6, a polyethylene glycol with an average of six repeating ethylene (B1197577) oxide units.[1][4] The resulting product is a complex mixture of mono- and di-glycerides, as well as fatty acid esters of polyethylene glycol. This composition imparts excellent emulsifying and solubilizing properties, making it suitable for a wide range of applications, from topical creams and lotions to advanced oral drug delivery systems.[5][6]

Synthesis of this compound

The primary method for synthesizing this compound is the transesterification of olive oil with polyethylene glycol 600 (the approximate molecular weight of PEG with 6 ethylene oxide units). This reaction involves the exchange of the glycerol (B35011) backbone of the olive oil triglycerides with PEG, yielding a mixture of PEG esters, mono- and diglycerides, and glycerol. The reaction is typically catalyzed by an alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide.

Reaction Scheme

The transesterification reaction can be generalized as follows:

Triglyceride (Olive Oil) + Polyethylene Glycol (PEG-6) ⇌ PEG Fatty Acid Esters + Mono/Diglycerides + Glycerol

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the laboratory-scale synthesis of this compound, compiled from general principles of transesterification of vegetable oils and PEGylation of fatty acids.

Materials:

  • Refined Olive Oil

  • Polyethylene Glycol 600 (PEG-6)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as catalyst

  • Orthophosphoric Acid (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Heptane (for extraction)

  • Ethanol/Water solution (for washing)

Procedure:

  • Reactant Preparation: A mixture of refined olive oil and polyethylene glycol 600 is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser. The molar ratio of PEG-6 to olive oil is a critical parameter that influences the degree of esterification.

  • Catalyst Addition: The alkaline catalyst (e.g., 0.5-1.0% w/w of the oil) is dissolved in a small amount of methanol (B129727) and added to the reaction mixture.

  • Reaction: The mixture is heated to a temperature between 100-150°C with continuous stirring under a nitrogen atmosphere to prevent oxidation.[7] The reaction is monitored for several hours (typically 2-6 hours).

  • Neutralization: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized by the addition of an acid, such as orthophosphoric acid, until a pH of 5-7 is reached.[7]

  • Purification: The crude product is washed with a warm ethanol/water solution to remove glycerol and any remaining catalyst. The organic layer is then separated and dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent (heptane) is removed under reduced pressure using a rotary evaporator to yield the final product, this compound.

Characterization of this compound

A thorough characterization is essential to ensure the quality, purity, and performance of the synthesized esters. This involves a combination of physicochemical tests and spectroscopic analysis.

Physicochemical Properties

The following table summarizes key physicochemical properties of PEG esters derived from olive oil. The data presented is based on a close analogue, Olive Oil PEG-7 Esters, due to the limited availability of specific data for the PEG-6 variant.

PropertyTypical ValueMethod
Appearance Clear to slightly cloudy, pale yellow oily liquidVisual Inspection
HLB Value ~11Calculation/Experimental
Saponification Value 80 - 100 mg KOH/gTitration
Hydroxyl Value 170 - 195 mg KOH/gTitration
Acid Value < 2.0 mg KOH/gTitration
pH (5% solution) 6.0 - 8.0pH meter
Water Content < 1.0%Karl Fischer Titration

Data is representative for Olive Oil PEG-7 Esters and is expected to be similar for PEG-6 esters.[8]

Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized esters. Key signals include:

  • ~3.6 ppm: A strong singlet corresponding to the repeating ethylene oxide protons (-CH₂-CH₂-O-) of the PEG backbone.[9][10]

  • ~4.2 ppm: A triplet signal indicating the formation of the ester linkage (-CH₂-O-C=O), which is shifted downfield from the terminal PEG hydroxyl protons.[9][10]

  • ~0.8-2.3 ppm: A series of signals corresponding to the aliphatic protons of the fatty acid chains from the olive oil.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to analyze the composition of the reaction mixture and the final product. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is often employed for the detection of these non-UV-absorbing compounds. The chromatogram will show a distribution of species, including unreacted triglycerides, mono- and diglycerides, and the desired PEG esters.

Experimental Protocol: A Representative HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, or a non-aqueous mobile phase such as acetonitrile and isopropanol (B130326) for complex lipid mixtures.[11]

  • Detector: ELSD or CAD.

  • Sample Preparation: The sample is dissolved in a suitable solvent such as a mixture of hexane (B92381) and diethyl ether.

Applications in Drug Development

This compound are of particular interest to drug development professionals for their potential to enhance the oral bioavailability of poorly water-soluble drugs. They are key components in the formulation of self-emulsifying drug delivery systems (SEDDS).[6][12]

Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][12] this compound can act as the surfactant component in these formulations, facilitating the formation of small, uniform droplets that enhance drug dissolution and absorption.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Olive Oil + PEG-6 Reaction Transesterification (100-150°C, 2-6h) Reactants->Reaction Catalyst Alkaline Catalyst (e.g., NaOH) Catalyst->Reaction Neutralization Neutralization (e.g., Phosphoric Acid) Reaction->Neutralization Washing Washing (Ethanol/Water) Neutralization->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FinalProduct This compound SolventRemoval->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Characterization_Workflow cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic & Chromatographic Analysis Product Synthesized this compound HLB HLB Value Product->HLB Saponification Saponification Value Product->Saponification AcidValue Acid Value Product->AcidValue NMR ¹H NMR Spectroscopy Product->NMR HPLC RP-HPLC (ELSD/CAD) Product->HPLC Structure Structure NMR->Structure Confirms Ester Linkage Purity Purity HPLC->Purity Assesses Composition

Caption: Analytical workflow for the characterization of this compound.

Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS_Mechanism cluster_formulation SEDDS Formulation cluster_action Mechanism of Action SEDDS SEDDS (Isotropic Mixture) - Olive Oil (Oil Phase) - this compound (Surfactant) - Poorly Soluble Drug (API) - Co-surfactant Aqueous Aqueous Environment (GI Tract) SEDDS->Aqueous Emulsion Spontaneous Emulsification Aqueous->Emulsion Droplets Fine Oil Droplets with Encapsulated Drug Emulsion->Droplets Absorption Enhanced Drug Absorption Droplets->Absorption

Caption: The role of this compound in SEDDS for enhanced drug delivery.

Conclusion

This compound are versatile and valuable excipients with a favorable safety profile and functional properties. Their synthesis via transesterification is a scalable process, and their characterization can be thoroughly performed using standard analytical techniques. For drug development professionals, these esters offer a promising tool for formulating challenging, poorly water-soluble compounds, particularly in the context of self-emulsifying drug delivery systems. Further research into the precise composition of these complex mixtures and their interactions with biological systems will continue to expand their applications in the pharmaceutical and cosmetic fields.

References

An In-depth Technical Guide to the Mechanism of Action of Olive Oil PEG-6 Esters as a Nonionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olive Oil PEG-6 Esters, a polyethylene (B3416737) glycol derivative of olive oil, function as a versatile nonionic surfactant with significant applications in the cosmetic, personal care, and pharmaceutical industries. Produced through the transesterification of olive oil with PEG-6, this ingredient exhibits a favorable hydrophilic-lipophilic balance (HLB) that renders it an effective emulsifier, emollient, and solubilizer. This technical guide delineates the fundamental mechanism of action of this compound, detailing its physicochemical properties, its role in emulsion formation and stabilization, and its interactions with biological membranes, particularly the skin's stratum corneum. The guide further provides an overview of its synthesis, relevant experimental protocols for its characterization, and insights into its potential in advanced drug delivery systems.

**1. Introduction

This compound are a complex mixture of molecules resulting from the reaction of olive oil, which is rich in oleic acid and other fatty acids, with polyethylene glycol (PEG) containing an average of six ethylene (B1197577) oxide units.[1][2] This process yields a water-soluble derivative of olive oil that retains some of the beneficial emollient properties of the original oil while gaining the surface-active characteristics of a nonionic surfactant.[3] Its primary functions include acting as a skin-conditioning agent and an emulsifier, enabling the stable mixing of oil and water phases in various formulations.[1][4]

The molecular structure of this compound is amphiphilic, comprising a lipophilic fatty acid tail derived from olive oil and a hydrophilic polyethylene glycol head. This dual nature is the cornerstone of its surfactant activity, allowing it to accumulate at oil-water interfaces, reduce interfacial tension, and facilitate the formation of stable emulsions.

Physicochemical Properties

The efficacy of this compound as a surfactant is dictated by its physicochemical properties. While specific data for the pure compound is not extensively available in peer-reviewed literature, values can be inferred from related compounds and commercial product data sheets.

PropertyValue/RangeSource
Appearance Clear to slightly yellow liquid[3]
Solubility Soluble in oils and organic solvents; limited solubility in water[3]
Hydrophilic-Lipophilic Balance (HLB) Approximately 10-11 (for a blend with Olive Oil Polyglyceryl-6 Esters)[5]

Table 1: Physicochemical Properties of this compound

The HLB value is a critical parameter that indicates the balance between the hydrophilic and lipophilic portions of the surfactant. An HLB in the range of 8-18 is generally suitable for forming oil-in-water (O/W) emulsions, which aligns with the observed functionality of this compound as an O/W emulsifier.[3]

Mechanism of Action as a Nonionic Surfactant

The primary mechanism of action of this compound as a nonionic surfactant revolves around its ability to reduce the interfacial tension between immiscible liquids, such as oil and water.

Adsorption at Interfaces and Micelle Formation

In an aqueous environment, the amphiphilic molecules of this compound spontaneously orient themselves at the interface between the aqueous phase and a non-aqueous phase (e.g., oil droplets or air). The lipophilic fatty acid tails penetrate the oil phase, while the hydrophilic PEG chains remain in the aqueous phase. This arrangement lowers the free energy of the system and reduces the interfacial tension.

Figure 1: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Emulsification and Stabilization

The ability of this compound to form stable emulsions is a direct consequence of its surface activity. When oil and water are mixed in the presence of this surfactant, the surfactant molecules adsorb at the surface of the oil droplets, forming a protective layer.

This layer provides stability through two primary mechanisms:

  • Steric Hindrance: The hydrophilic PEG chains extend into the aqueous phase, creating a physical barrier that prevents the oil droplets from approaching each other and coalescing.

  • Reduction of Interfacial Tension: By lowering the energy required to create new oil-water interfaces, the surfactant facilitates the formation of smaller droplets during the emulsification process, leading to a more stable emulsion.

EmulsionStabilization cluster_oil_droplet Oil Droplet cluster_water_phase Aqueous Phase Oil Oil Surfactant->Oil Lipophilic Tail Surfactant->Water Hydrophilic Head

Figure 2: Schematic of an oil droplet stabilized by this compound in an aqueous phase.

Interaction with Biological Membranes and Drug Delivery Applications

For drug development professionals, the interaction of excipients with biological barriers is of paramount importance. As a PEGylated lipid derivative, this compound are expected to interact with the stratum corneum, the outermost layer of the skin.

Mechanism of Skin Penetration Enhancement

Nonionic surfactants, particularly those with polyoxyethylene chains, are known to act as skin penetration enhancers.[6][7] The proposed mechanisms for this action include:

  • Disruption of Stratum Corneum Lipids: The surfactant molecules can insert themselves into the highly organized lipid lamellae of the stratum corneum, disrupting the packing and increasing the fluidity of the lipid bilayers. This creates more permeable pathways for drug molecules to traverse the skin barrier.[8][9]

  • Interaction with Intercellular Proteins: Surfactants may also interact with the keratin (B1170402) proteins within the corneocytes, leading to a change in their conformation and further increasing the permeability of the stratum corneum.

  • Hydration Effect: The hydrophilic PEG chains can bind water molecules, potentially increasing the hydration of the stratum corneum, which is known to enhance the penetration of many active compounds.

SkinPenetration Surfactant This compound SC Stratum Corneum Surfactant->SC Disruption Disruption of Lipid Lamellae SC->Disruption Interaction Interaction with Proteins SC->Interaction Hydration Increased Hydration SC->Hydration Penetration Enhanced Drug Penetration Disruption->Penetration Interaction->Penetration Hydration->Penetration

Figure 3: Proposed mechanisms of skin penetration enhancement by this compound.

Applications in Drug Delivery Systems

The emulsifying and solubilizing properties of this compound make it a valuable excipient in the formulation of various drug delivery systems, particularly for topical and transdermal applications.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be a key component in SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids or on the skin. This can enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Topical Formulations: In creams, lotions, and gels, it can improve the homogeneity and stability of the formulation while also potentially enhancing the penetration of the active pharmaceutical ingredient (API) into the skin.

Synthesis and Experimental Protocols

Synthesis

This compound are synthesized via a transesterification reaction between olive oil (triglycerides) and polyethylene glycol with an average of six repeating units of ethylene oxide (PEG-6). This reaction is typically catalyzed and results in a mixture of mono- and di-esters of the fatty acids from olive oil with PEG, along with some unreacted starting materials.[2][4]

Synthesis OliveOil Olive Oil (Triglycerides) Reaction Transesterification OliveOil->Reaction PEG6 PEG-6 PEG6->Reaction Catalyst Catalyst Catalyst->Reaction Product This compound Reaction->Product

Figure 4: Synthesis of this compound via transesterification.

Experimental Protocols

The CMC of a nonionic surfactant like this compound can be determined using various methods, with surface tensiometry being one of the most common.

Protocol: CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

  • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions of the stock solution with deionized water to cover a wide range of concentrations.

  • Measure the surface tension of each solution using a tensiometer equipped with a platinum-iridium ring. Ensure the ring is thoroughly cleaned and flamed before each measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the concentration at which the surface tension plateaus or shows a distinct break in the slope of the curve.[11]

The ability of this compound to form and stabilize emulsions can be assessed by preparing oil-in-water emulsions and characterizing their droplet size distribution.

Protocol: Emulsion Preparation and Droplet Size Analysis

  • Prepare the aqueous phase by dissolving a known concentration of this compound in deionized water.

  • Prepare the oil phase using a suitable oil (e.g., mineral oil, a vegetable oil).

  • Gradually add the oil phase to the aqueous phase while homogenizing at a high speed using a high-shear mixer.

  • Continue homogenization for a set period to ensure a uniform emulsion is formed.

  • Determine the droplet size distribution of the resulting emulsion using a laser diffraction particle size analyzer or dynamic light scattering (DLS).[12][13]

  • Monitor the emulsion stability over time by observing for any phase separation (creaming, coalescence, or flocculation) and by re-measuring the droplet size distribution at various time points.

Conclusion

This compound function as an effective nonionic surfactant through the classical mechanism of reducing interfacial tension and forming stable micelles and emulsions. Its amphiphilic structure, derived from natural olive oil and biocompatible polyethylene glycol, makes it a valuable ingredient in a wide array of cosmetic and pharmaceutical formulations. For drug development professionals, its potential to act as a skin penetration enhancer and its utility in advanced drug delivery systems like SEDDS are of particular interest. Further research to elucidate its precise physicochemical properties, such as a definitive CMC value, and to conduct in-depth studies on its interactions with specific biological signaling pathways will undoubtedly expand its application in the pharmaceutical field.

References

Spectroscopic Analysis of Olive Oil PEG-6 Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the characterization of olive oil PEG-6 esters. These esters, created by the ethoxylation of fatty acids from olive oil, are non-ionic surfactants with wide applications in the pharmaceutical, cosmetic, and food industries. Their analysis is crucial for quality control, structural confirmation, and ensuring functional efficacy.

Structural Overview

This compound are amphiphilic molecules combining the hydrophobic fatty acid chains from olive oil (primarily oleic, palmitic, and linoleic acids) with a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The "PEG-6" designation indicates an average of six repeating ethylene (B1197577) oxide units. The ester linkage connects the fatty acid to the PEG chain. Spectroscopic methods are ideal for confirming the presence and characteristics of these distinct chemical moieties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, the FTIR spectrum provides a characteristic fingerprint confirming the successful esterification and the presence of both the fatty acid and PEG components.

Key FTIR Spectral Regions and Assignments:

The primary absorption peaks for this compound are summarized below. These assignments are based on characteristic vibrational frequencies for esters, long-chain hydrocarbons, and polyethers.

Wavenumber (cm⁻¹)Vibration ModeAssociated Functional GroupSignificance
~3450 (broad)O-H StretchTerminal Hydroxyl (-OH)Indicates the end of the PEG chain.
2925 & 2855 cm⁻¹C-H Asymmetric & Symmetric StretchAlkyl Chains (-CH₂)Confirms the presence of the long fatty acid backbone from olive oil.[1]
~1740 cm⁻¹C=O StretchEster (-C(O)O-)Critical peak confirming the ester linkage between olive oil fatty acids and the PEG chain.[2]
~1460 cm⁻¹C-H BendMethylene (B1212753) (-CH₂)Supports the presence of the alkyl and PEG chains.[1]
~1100 cm⁻¹C-O-C Asymmetric StretchEther (-C-O-C-)A strong, characteristic peak for the repeating ethylene oxide units of the PEG chain.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and atomic connectivity. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the unambiguous structural elucidation of this compound. Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

¹H NMR Spectroscopy Data:

Proton NMR identifies the different types of hydrogen atoms in the molecule based on their chemical environment.

Chemical Shift (δ, ppm)MultiplicityAssignmentSignificance
~5.34Multiplet-CH=CH-Olefinic protons from unsaturated fatty acid chains (e.g., oleic acid).[5][6]
~4.20Triplet-C(O)O-CH₂ -Protons on the carbon of the PEG chain directly attached to the ester oxygen.
~3.64Singlet/Multiplet-O-CH₂ -CH₂ -O-Dominant signal from the repeating ethylene glycol units of the PEG chain.[7]
~2.30Triplet-CH₂ -C(O)O-Protons on the carbon alpha to the ester carbonyl, from the fatty acid chain.[5][6]
~1.60Multiplet-CH₂ -CH₂-C(O)O-Protons on the carbon beta to the ester carbonyl.[6]
1.25-1.35Broad Multiplet-(CH₂ )n-Bulk methylene protons of the long fatty acid chains.[5]
~0.88Triplet-CH₃ Terminal methyl group protons of the fatty acid chains.[5][6]

¹³C NMR Spectroscopy Data:

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentSignificance
~174C =OEster carbonyl carbon, confirming esterification.[8]
~130-C H=C H-Olefinic carbons in unsaturated fatty acid chains.[6][8]
~70.5-O-C H₂-C H₂-O-Repeating ethylene glycol carbons of the PEG chain.[8]
~63.5-C(O)O-C H₂-Carbon of the PEG chain directly attached to the ester oxygen.
~34-C H₂-C(O)O-Carbon alpha to the ester carbonyl.[8]
22-32-(C H₂)n-Methylene carbons of the fatty acid backbone.[6][8]
~14-C H₃Terminal methyl carbon of the fatty acid chains.[6][8]

Visualizations and Workflows

Logical Relationship in Spectroscopic Analysis

The following diagram illustrates how the distinct chemical parts of an olive oil PEG-6 ester molecule correspond to specific signals in the FTIR and NMR spectra.

Caption: Correlation of molecular structure with key FTIR and NMR signals.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for analyzing this compound using FTIR and NMR spectroscopy.

G cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis Start Sample Acquisition (Olive Oil PEG-6 Ester) FTIR_Prep Sample Preparation (Direct application on ATR crystal) Start->FTIR_Prep NMR_Prep Sample Preparation (Dissolve in CDCl₃, transfer to NMR tube) Start->NMR_Prep FTIR_Acquire Data Acquisition (4000-400 cm⁻¹, 16-32 scans) FTIR_Prep->FTIR_Acquire FTIR_Process Data Processing (Baseline correction, peak picking) FTIR_Acquire->FTIR_Process End Structural Confirmation & Quality Assessment FTIR_Process->End NMR_Acquire Data Acquisition (¹H, ¹³C, 2D experiments) NMR_Prep->NMR_Acquire NMR_Process Data Processing (Fourier transform, phasing, integration) NMR_Acquire->NMR_Process NMR_Process->End

Caption: General experimental workflow for FTIR and NMR analysis.

Experimental Protocols

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for viscous liquids like this compound, as it requires minimal sample preparation.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a single-reflection diamond ATR crystal.

    • Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation:

    • Place a small drop of the olive oil PEG-6 ester sample directly onto the surface of the ATR diamond crystal, ensuring complete coverage.

  • Data Acquisition:

    • Acquire the spectrum over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).[9][10]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.[9]

  • Data Processing:

    • Use the spectrometer software (e.g., OPUS) to perform an automatic baseline correction and ATR correction if necessary.

    • Identify and label the peaks corresponding to the key functional groups as listed in the data table.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the olive oil PEG-6 ester sample into a clean vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference standard.

    • Vortex the vial until the sample is completely dissolved. For very viscous samples, gentle warming (to 50-60°C) may aid dissolution.[11]

    • Transfer the solution into a standard 5 mm NMR tube. If the sample is highly viscous, centrifugation can be used to bring the sample to the bottom of the tube and remove air bubbles.[11][12]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution, using the solvent lock signal (CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[8]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Assign peaks based on their chemical shifts, multiplicities, and integration values.

References

An In-Depth Technical Guide to Determining the Hydrophilic-Lipophilic Balance (HLB) of Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Hydrophilic-Lipophilic Balance (HLB) value of Olive Oil PEG-6 Esters, a nonionic surfactant crucial in the formulation of pharmaceuticals and cosmetics. Given that the exact HLB value can vary based on the specific fatty acid composition of the olive oil and the degree of ethoxylation, this document focuses on the methods of determination.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The HLB system, pioneered by William C. Griffin, is a scale that indicates the relative balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule.[1][2][3] The scale typically ranges from 0 to 20. A lower HLB value signifies a more lipophilic character, making the surfactant more soluble in oil, while a higher HLB value indicates a more hydrophilic nature and greater water solubility.[2][3] This value is critical for selecting the appropriate emulsifier to achieve stable emulsions. For instance, surfactants with HLB values in the 3-6 range are suitable for water-in-oil (W/O) emulsions, whereas those with values from 8-16 are used for oil-in-water (O/W) emulsions.[2]

This compound are produced by the transesterification of olive oil with polyethylene (B3416737) glycol (PEG-6).[4] The final product is a mixture of mono- and di-esters of the fatty acids found in olive oil, primarily oleic, palmitic, and linoleic acids, esterified with polyethylene glycol.[5][6][7] One supplier reports an HLB value of 10-11 for a product described as this compound combined with Olive Oil Polyglyceryl-6 Esters.[8] Another supplier lists an HLB of 11 for Olive Oil PEG-7 Esters.[9][10]

Theoretical Determination of HLB Value

Theoretical methods provide an estimated HLB value based on the molecular structure of the surfactant.

For non-ionic surfactants like PEG esters, Griffin's method is widely used.[1][2] The formula is:

HLB = 20 * (Mh / M) [2]

Where:

  • Mh is the molecular mass of the hydrophilic portion (the PEG chain).

  • M is the total molecular mass of the molecule.

For ethoxylated fatty acid esters, a simpler formula is often applied:

HLB = E / 5 [3][11]

Where:

Example Calculation: To perform this calculation, we must first determine the molecular weights.

  • Lipophilic Part (Olive Oil Fatty Acid): Olive oil's fatty acid composition varies but is dominated by oleic acid (C18:1).[5][7][12][13]

    • Molecular Weight of Oleic Acid ≈ 282.47 g/mol

  • Hydrophilic Part (PEG-6): "PEG-6" indicates an average of six repeating ethylene oxide units.

    • Molecular Weight of one ethylene oxide unit (C2H4O) = 44.05 g/mol

    • Molecular Weight of the PEG-6 chain (HO-(C2H4O)6-H) ≈ (6 * 44.05) + 18.02 (for terminal H2O) ≈ 282.32 g/mol

Assuming the final molecule is a monoester of oleic acid and PEG-6, the total molecular weight (M) is the sum of the fatty acid and the PEG chain, minus one molecule of water (18.02 g/mol ) lost during esterification.

  • M ≈ 282.47 (Oleic Acid) + 282.32 (PEG-6) - 18.02 (H2O) ≈ 546.77 g/mol

  • Mh (hydrophilic portion) ≈ 282.32 g/mol

Now, applying Griffin's formula:

  • HLB ≈ 20 * (282.32 / 546.77) ≈ 10.3

The table below summarizes the theoretical HLB values for esters formed from the most common fatty acids in olive oil.[5][7]

Fatty AcidMolecular FormulaMolecular Weight ( g/mol )Total Molecular Weight of Ester ( g/mol )Calculated HLB (Griffin's Method)
Oleic AcidC18H34O2282.47546.7710.3
Palmitic AcidC16H32O2256.42520.7210.8
Linoleic AcidC18H32O2280.45544.7510.4

Davies' method calculates the HLB by summing the group numbers assigned to various structural components of the surfactant.[2]

HLB = 7 + Σ(hydrophilic group numbers) - 0.475 * n [2]

Where:

  • n is the number of -CH2- groups in the lipophilic tail.

Group Numbers:

  • -COO- (ester group): -1.5

  • -CH2- or -CH=: -0.475

  • -CH3: -0.475

  • -(CH2-CH2-O)-: +0.33

This method is more complex for PEGylated esters as it requires a detailed breakdown of all groups and is generally considered more reliable for ionic surfactants.[3]

Experimental Determination of HLB Value

Experimental methods are essential for determining the precise HLB value of a surfactant mixture like this compound.

This classic method involves preparing a series of emulsions of a specific oil (e.g., paraffin (B1166041) oil) with blends of two non-ionic surfactants of known low and high HLB values (e.g., Span 80 with HLB ≈ 4.3 and Tween 80 with HLB ≈ 15.0).[3][14] The blend that produces the most stable emulsion corresponds to the "required HLB" of the oil. To determine the HLB of the unknown surfactant (this compound), it is used as the sole emulsifier, and the stability of the resulting emulsion is compared to the series of known blends.

Experimental Protocol:

  • Preparation of Reference Emulsions: a. Prepare a series of emulsifier blends by mixing a low HLB surfactant (e.g., Span 80) and a high HLB surfactant (e.g., Tween 80) in varying ratios (e.g., 90:10, 80:20, ... 10:90). b. Calculate the HLB of each blend using the formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B). c. For each blend, prepare an O/W emulsion with a standard formulation (e.g., 5% emulsifier blend, 20% oil phase, 75% aqueous phase).[14] d. Homogenize all samples under identical conditions (e.g., using a high-shear mixer for a set time and speed).

  • Preparation of Test Emulsion: a. Prepare an emulsion using the same standard formulation but with 5% this compound as the sole emulsifier.

  • Stability Assessment: a. Store all emulsions under the same conditions. b. Visually assess the emulsions for creaming, coalescence, or phase separation at regular intervals (e.g., 1 hour, 24 hours, 7 days). c. The HLB of the reference blend that shows stability most similar to the test emulsion is taken as the HLB value of the this compound. This method is operator-dependent and can be time-consuming.[14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Workflow for experimental HLB determination via emulsion stability.

The PIT method is particularly suited for non-ionic, ethoxylated surfactants. It is based on the principle that the solubility of such surfactants in water decreases as temperature increases. The PIT is the temperature at which an O/W emulsion inverts to a W/O emulsion.[14] This inversion is accompanied by a sharp drop in electrical conductivity, as oil becomes the continuous phase.[14] There is a linear correlation between the HLB of an ethoxylated surfactant and its PIT.

Experimental Protocol:

  • System Preparation: a. Prepare a system containing the surfactant (this compound), a non-polar oil (e.g., n-octane), and a saline aqueous phase (e.g., NaCl brine to enhance conductivity).[14] A typical ratio is 3-5% surfactant, with the remainder being a 1:1 oil-to-water ratio.

  • Measurement: a. Place the system in a jacketed vessel connected to a circulating water bath, equipped with a conductivity probe and a magnetic stirrer. b. Start at a low temperature and gradually heat the system at a controlled rate (e.g., 1°C/minute). c. Continuously record the conductivity of the emulsion as a function of temperature.

  • Data Analysis: a. The PIT is identified as the temperature at which a sharp, significant drop in conductivity occurs. b. The determined PIT is then correlated to an HLB value using a pre-established calibration curve. This curve is generated by measuring the PIT of several standard surfactants with known HLB values under identical conditions.[15][16]

dot graph G { layout=dot; graph [fontname="Arial", fontsize=12, label="Griffin's HLB Calculation Logic", labelloc=t, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Logical relationship for calculating HLB via Griffin's Method.

Conclusion

Determining the HLB value of this compound is essential for its effective application in formulation science. While theoretical calculations based on Griffin's method provide a valuable estimate, typically around 10.3-10.8 , experimental methods are required for an accurate determination. The emulsion stability method offers a practical approach, while the PIT method provides a more rapid and precise measurement for ethoxylated surfactants. Researchers should consider the inherent variability of the natural oil source and perform experimental verification to ascertain the specific HLB value for their particular grade of this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Olive Oil PEG-6 Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Critical Micelle Concentration (CMC) of olive oil PEG-6 esters, a nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries. Due to the nature of this compound as a complex mixture, a single definitive CMC value is not feasible. Instead, this guide will equip researchers and drug development professionals with a thorough understanding of the factors influencing its CMC and detailed experimental protocols for its determination.

Introduction to this compound and their Critical Micelle Concentration

This compound are a class of nonionic surfactants produced through the transesterification of olive oil with polyethylene (B3416737) glycol (PEG) having an average of six ethylene (B1197577) oxide units. These esters are valued for their emulsifying, solubilizing, and emollient properties, making them key excipients in a variety of formulations.[1][2][3] In drug delivery, they are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3][4]

The functionality of any surfactant is intrinsically linked to its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant monomers in an aqueous solution begin to self-assemble into organized structures called micelles.[5] Below the CMC, the surfactant molecules exist primarily as individual monomers. As the concentration increases to the CMC, the interface between the aqueous phase and any other phase (e.g., air, an oily drug) becomes saturated with surfactant molecules. Any further addition of the surfactant leads to the formation of micelles in the bulk of the solution.[5] This phenomenon is crucial as it governs the surfactant's ability to solubilize hydrophobic substances within the core of the micelles.[4]

Understanding the CMC of this compound is therefore paramount for formulators to optimize drug delivery systems, ensure the stability of emulsions, and control the release of active ingredients.[1][6]

The Nature of this compound

It is important to recognize that "this compound" do not represent a single chemical entity but rather a complex mixture. The properties of this surfactant are influenced by two primary factors:

  • Fatty Acid Composition of Olive Oil: Olive oil is predominantly composed of triglycerides of various fatty acids, with oleic acid being the most abundant, followed by palmitic acid, linoleic acid, and stearic acid. The exact composition can vary depending on the source and processing of the olive oil. This variation in the hydrophobic alkyl chains of the resulting esters will influence their surface-active properties and, consequently, their CMC.[7][8][9]

  • Polyethylene Glycol (PEG) Chain Length: The "PEG-6" designation indicates an average of six ethylene oxide units. In reality, this is a distribution of different PEG chain lengths. This variability in the hydrophilic portion of the surfactant molecules also contributes to the range of CMC values observed for different batches of the material.[10][11][12]

Given this inherent variability, the CMC of a specific batch of this compound should be determined experimentally.

Micellization Process

The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment, while the hydrophilic heads remain in contact with the water. This self-assembly into micelles minimizes the unfavorable interactions between the hydrophobic chains and water, leading to a more thermodynamically stable state.

Micellization cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC a1 b1 a2 a3 a4 a5 c1 Micelle b2 b3 b4 b5 c2 c3 label_below Increasing Surfactant Concentration

Caption: The process of micelle formation as surfactant concentration increases.

Factors Influencing the Critical Micelle Concentration

The CMC of a nonionic surfactant like this compound is influenced by several factors. A summary of these factors is presented in the table below.

FactorEffect on CMCRationale
Length of the Hydrophobic Chain Decreases with increasing chain lengthA longer hydrophobic chain leads to lower water solubility, thus favoring micelle formation at a lower concentration.[13][14][15]
Degree of Unsaturation in Hydrophobic Chain Generally increases with more double bondsThe presence of double bonds (e.g., in oleic and linoleic acid) introduces kinks in the hydrocarbon chain, which can make packing into micelles less efficient, thereby increasing the CMC.[7]
Length of the Hydrophilic PEG Chain Increases with increasing chain lengthA longer, more hydrophilic PEG chain increases the overall water solubility of the surfactant molecule, requiring a higher concentration for micellization to become energetically favorable.[10][11][12]
Temperature Varies; for many nonionic surfactants, CMC decreases with increasing temperature up to the cloud pointAn increase in temperature can lead to the dehydration of the PEG chains, reducing their hydrophilicity and thus promoting micelle formation at a lower concentration.[13][16]
Presence of Electrolytes Minimal effect on nonionic surfactantsUnlike ionic surfactants, the CMC of nonionic surfactants is not significantly affected by the addition of salts.[13]
Addition of Organic Molecules Depends on the nature of the additiveSome organic molecules can be incorporated into the micelles, which can either increase or decrease the CMC depending on their structure and interaction with the surfactant.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of nonionic surfactants. The most common and suitable methods for this compound are detailed below.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated with monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[5][17][18]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[18][19] Ensure the temperature is controlled and constant throughout the measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve.[17]

Surface_Tension_Workflow start Prepare Stock Solution dilutions Perform Serial Dilutions start->dilutions measurement Measure Surface Tension (Tensiometer) dilutions->measurement plot Plot Surface Tension vs. log(Concentration) measurement->plot cmc Determine CMC from Intersection of Linear Fits plot->cmc end CMC Value cmc->end

Caption: Experimental workflow for CMC determination using the surface tension method.

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[20][21][22] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the hydrophobic core of the micelles.[20] This change in the microenvironment leads to a change in the pyrene fluorescence spectrum, specifically the ratio of the intensity of the first and third vibronic peaks (I1/I3). A plot of this ratio against the surfactant concentration shows a sigmoidal decrease, and the inflection point corresponds to the CMC.[21][23]

Experimental Protocol:

  • Prepare Surfactant Solutions: Prepare a series of olive oil PEG-6 ester solutions of varying concentrations in deionized water.

  • Add Pyrene Probe: Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone (B3395972) or ethanol) to each surfactant solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[21][24] The solvent should be allowed to evaporate.

  • Equilibration: Allow the solutions to equilibrate for a period of time (e.g., a few hours) to ensure the partitioning of pyrene is complete.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334-339 nm.[21]

  • Data Analysis: Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks. Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition.[21]

Fluorescence_Workflow start Prepare Surfactant Solutions add_probe Add Pyrene Probe start->add_probe equilibrate Equilibrate Samples add_probe->equilibrate measure_fluorescence Measure Fluorescence Spectra equilibrate->measure_fluorescence plot Plot I1/I3 Ratio vs. log(Concentration) measure_fluorescence->plot cmc Determine CMC from Sigmoidal Fit plot->cmc end CMC Value cmc->end

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

Principle: DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[25][26][27] Below the CMC, only small surfactant monomers are present. Above the CMC, larger micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a larger particle size distribution. The CMC can be determined by plotting the scattered light intensity or the apparent particle size as a function of surfactant concentration and identifying the concentration at which a sharp increase occurs.[25][28]

Experimental Protocol:

  • Prepare Solutions: Prepare a series of surfactant solutions at different concentrations.

  • Filter Solutions: Filter all solutions through a small pore size filter (e.g., 0.22 µm) to remove any dust or large aggregates.[26]

  • DLS Measurement: Measure the scattered light intensity and/or particle size distribution for each solution using a DLS instrument.[26] Ensure the temperature is controlled.

  • Data Analysis: Plot the scattered light intensity or the average hydrodynamic radius as a function of the surfactant concentration. The CMC is identified as the concentration at the onset of the sharp increase in the plotted value.[25]

DLS_Workflow start Prepare Surfactant Solutions filter Filter Solutions start->filter dls_measurement Perform DLS Measurements filter->dls_measurement plot Plot Scattering Intensity or Particle Size vs. Concentration dls_measurement->plot cmc Determine CMC from Onset of Increase plot->cmc end CMC Value cmc->end

Caption: Experimental workflow for CMC determination using Dynamic Light Scattering.

The conductivity method is a common technique for determining the CMC of ionic surfactants. It relies on the change in the molar conductivity of the solution as micelles are formed.[17][29] However, this method is generally not suitable for nonionic surfactants like this compound because they do not significantly contribute to the conductivity of the solution.[29][30]

Comparison of CMC Determination Methods

MethodPrincipleAdvantagesDisadvantages
Surface Tension Change in interfacial propertiesDirect measurement of surface activity; well-established method.[17][18]Sensitive to impurities; can be time-consuming if done manually.[31]
Fluorescence Spectroscopy Change in the microenvironment of a fluorescent probeHigh sensitivity; requires small sample volumes.[20][22]Indirect method; the probe might interfere with micellization.[20]
Dynamic Light Scattering (DLS) Detection of micelle formation through light scatteringProvides information on micelle size and size distribution.[25][27]Sensitive to dust and aggregates; may not be as precise as other methods for determining the exact CMC.[26]

Applications in Drug Development

A thorough understanding and determination of the CMC of this compound are critical for their effective use in pharmaceutical formulations.

  • Solubilization of Poorly Soluble Drugs: The primary application is to increase the aqueous solubility of hydrophobic drugs.[1][3] Formulations must contain the surfactant at a concentration above its CMC to ensure the presence of micelles that can encapsulate the drug molecules.[4]

  • Emulsions and Microemulsions: this compound are effective emulsifiers for oil-in-water (o/w) emulsions and microemulsions, which are used as delivery systems for various drugs.[1][2] The CMC is a key parameter in determining the stability and droplet size of these formulations.

  • Topical and Transdermal Delivery: In topical formulations, these surfactants can improve the wetting of the skin and enhance the penetration of active ingredients.[32][33] The formation of micelles can create a reservoir for the drug, potentially leading to a sustained release profile.

Conclusion

While a precise, universal CMC value for this compound cannot be provided due to its inherent compositional variability, this guide offers the necessary framework for researchers, scientists, and drug development professionals to understand and experimentally determine this critical parameter. The choice of the experimental method will depend on the available equipment and the specific requirements of the study. A comprehensive characterization of the CMC will enable the rational design and optimization of drug delivery systems and other formulations utilizing the beneficial properties of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Olive Oil PEG-6 Esters. Due to the limited availability of data on this specific compound, this guide synthesizes information from studies on its constituent components: polyethylene (B3416737) glycol (PEG) and fatty acid esters, particularly those derived from olive oil. This approach allows for a scientifically grounded estimation of its thermal behavior and degradation pathways.

Introduction

This compound are non-ionic surfactants produced through the transesterification of olive oil with polyethylene glycol 600. These esters find extensive applications in the pharmaceutical, cosmetic, and food industries as emulsifiers, solubilizers, and emollients. Their thermal stability is a critical parameter influencing their processing, storage, and performance in final formulations. Understanding the degradation profile is essential for ensuring product quality, safety, and efficacy.

The degradation of this compound is anticipated to occur through two primary pathways:

  • Hydrolysis of the ester linkage: This can be influenced by temperature, pH, and moisture content.

  • Thermal degradation of the polyethylene glycol (PEG) backbone: This process is sensitive to temperature and the presence of oxygen.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

Table 1: Expected TGA Data for this compound (Inferred from PEG Data)

ParameterNitrogen AtmosphereAir Atmosphere
Onset of Degradation (Tonset)~340 - 370 °C~170 - 200 °C
Temperature of Maximum Degradation (Tmax)~410 °C~255 °C
Final Decomposition Temperature~450 °C~380 °C
Residual Mass at 600°C< 5%< 2%

Note: These values are estimations based on the thermal behavior of polyethylene glycol and may vary for this compound.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. For this compound, DSC can reveal the melting point of the PEG portion and any transitions related to the fatty acid chains. The thermal properties of olive oil itself show crystallization peaks at low temperatures.[1][2]

Table 2: Expected DSC Data for this compound

ParameterExpected Temperature RangeNotes
Melting Point (Tm)15 - 25 °CPrimarily attributed to the PEG-600 component.
Crystallization Temperature (Tc)-10 to -45 °CInfluenced by the fatty acid composition of the olive oil.[1]

Degradation Profile

The degradation of this compound can proceed through several mechanisms, primarily hydrolysis of the ester bonds and thermal-oxidative degradation of the PEG chain.

3.1. Hydrolytic Degradation

The ester linkage between the olive oil fatty acids and the PEG chain is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This leads to the formation of free fatty acids and polyethylene glycol. The rate of hydrolysis is a critical factor in determining the shelf-life and stability of formulations containing these esters.

3.2. Thermal and Thermo-Oxidative Degradation

At elevated temperatures, particularly in the presence of oxygen, the polyethylene glycol backbone undergoes degradation. The mechanism is believed to involve random chain scission through a radical process.[3][4] This leads to the formation of lower molecular weight esters, including formic esters, and compounds containing carbonyl groups.[5] In an inert atmosphere, the thermal degradation of PEG occurs at significantly higher temperatures.[6]

The primary degradation products from the PEG chain are expected to be a complex mixture of aldehydes, ketones, ethers, and esters.

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the Olive Oil PEG-6 Ester sample into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: High purity nitrogen or dry air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of mass loss at different temperature intervals.

4.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the Olive Oil PEG-6 Ester sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program:

    • Equilibrate at 50 °C.

    • Cool to -80 °C at a controlled rate (e.g., 5 °C/min).

    • Hold at -80 °C for 5 minutes.

    • Heat from -80 °C to 100 °C at a controlled rate (e.g., 5 °C/min).

  • Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔHf) from the heating curve, and the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the cooling curve.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Identification

Py-GC-MS is a powerful technique to identify the volatile and semi-volatile products formed during thermal degradation.[7][8]

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount of the sample (e.g., 0.1-0.5 mg) into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample to a specific temperature (e.g., 400 °C, 600 °C) in an inert atmosphere (e.g., helium).

  • GC-MS Analysis: The pyrolyzates are separated on a GC column and identified by their mass spectra.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST). This can provide insights into the degradation pathways.

Visualization of Degradation Pathways and Experimental Workflow

5.1. Proposed Degradation Pathways

The following diagram illustrates the proposed primary degradation pathways for this compound under thermal stress.

A Olive Oil PEG-6 Ester B Thermal Stress (Heat, Oxygen) A->B Exposure C Hydrolytic Cleavage (Ester Bond) B->C D Thermo-oxidative Degradation (PEG Chain Scission) B->D E Free Fatty Acids C->E F Polyethylene Glycol (PEG) C->F G Low MW PEG Fragments D->G H Aldehydes, Ketones, Formic Esters D->H cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Olive Oil PEG-6 Ester Sample B TGA (N2 and Air Atmosphere) A->B C DSC (Heating/Cooling Cycles) A->C D Py-GC-MS (Inert Atmosphere) A->D E Degradation Temperatures & Mass Loss B->E F Thermal Transitions (Melting, Crystallization) C->F G Identification of Degradation Products D->G H Overall Stability and Degradation Profile E->H F->H G->H

References

Rheological Behavior of Formulations Containing Olive Oil PEG-6 Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological behavior of formulations containing olive oil derivatives, with a focus on providing a framework for understanding formulations incorporating Olive Oil PEG-6 Esters. Due to a lack of specific published rheological data for this compound, this document leverages data from analogous systems, such as emulsions and oleogels containing olive oil and other olive oil esters. These examples are intended to provide a strong predictive foundation for researchers working with this specific ingredient.

Introduction to the Rheology of Semi-Solid Formulations

Rheology is the study of the flow and deformation of materials. For semi-solid dosage forms, such as creams, lotions, and gels, rheological properties are critical quality attributes that influence product performance, stability, and patient perception. Key rheological parameters include viscosity, yield stress, and viscoelasticity (storage modulus G' and loss modulus G''). These parameters govern characteristics like spreadability, skin feel, and the stability of the formulation's internal structure.

Formulations containing olive oil and its derivatives often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate. This property is desirable in topical products, allowing for easy application while maintaining a stable structure at rest.

Role of this compound in Formulations

This compound are polyethylene (B3416737) glycol derivatives of olive oil. They function primarily as emollients and skin conditioning agents.[1] In formulations, they can also influence the overall rheological profile due to their chemical structure and interactions with other components. The PEGylation of olive oil introduces hydrophilic characteristics, which can impact the formation and stability of emulsions. While specific data on their rheology-modifying properties is not extensively published, their impact is likely to be dependent on their concentration and the overall composition of the formulation.

Quantitative Rheological Data (Illustrative Examples)

Table 1: Apparent Viscosity of Olive Oil-in-Water Emulsions with Varying Oil and Surfactant Concentrations

Oil Concentration (wt%)Surfactant Concentration (wt%)Apparent Viscosity (Pa·s) at 10 s⁻¹
5021.5
6023.2
7028.5
70410.2
70612.8

This data is adapted from studies on olive oil-in-water emulsions stabilized by sucrose (B13894) fatty acid esters and demonstrates the typical increase in viscosity with higher oil and surfactant concentrations.

Table 2: Viscoelastic Properties of Olive Oil Oleogels

Gelator Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
51500200
104500450
158000700

This illustrative data is based on findings for oleogels structured with other agents and shows the increase in both storage and loss moduli with a higher concentration of the structuring agent. In these systems, G' is significantly higher than G'', indicating a predominantly elastic, gel-like structure.

Experimental Protocols for Rheological Characterization

The following are detailed methodologies for key experiments used to characterize the rheological properties of semi-solid formulations. These protocols can be adapted for the analysis of formulations containing this compound.

Sample Preparation for Rheological Analysis

Consistent sample preparation is crucial for obtaining reproducible rheological data.

Protocol:

  • Formulation Preparation: Prepare the cream or emulsion according to the specific formulation protocol. Ensure all components are fully dispersed and the system is homogeneous.

  • Equilibration: Allow the formulation to equilibrate at room temperature (typically 25°C) for at least 24 hours in a sealed container to ensure the internal structure is fully formed and stable.

  • Loading the Rheometer:

    • Carefully place an appropriate amount of the sample onto the lower plate of the rheometer. Avoid introducing air bubbles.

    • Lower the upper geometry (e.g., cone or parallel plate) to the desired gap setting.

    • Trim any excess sample from the edge of the geometry using a non-abrasive tool.

    • Allow the sample to rest for a defined period (e.g., 5-10 minutes) before starting the measurement to allow for thermal and mechanical equilibrium.

Rotational Rheometry: Flow Curve Analysis

This experiment measures the viscosity of the formulation as a function of shear rate or shear stress, providing insights into its flow behavior (e.g., shear-thinning, Newtonian).

Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry is typically used.

Protocol:

  • Temperature Control: Set the temperature of the measurement system to the desired value (e.g., 25°C for room temperature analysis or 32°C to simulate skin temperature).

  • Shear Rate Ramp: Apply a programmed ramp of increasing shear rates (e.g., from 0.1 to 100 s⁻¹).

  • Data Acquisition: Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.

  • Shear Rate Ramp Down (Optional): A decreasing shear rate ramp can be applied to assess thixotropy (time-dependent recovery of viscosity).

Oscillatory Rheometry: Viscoelastic Characterization

Oscillatory tests are used to determine the viscoelastic properties of a material, specifically the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Instrumentation: A controlled-stress or controlled-strain rheometer with appropriate geometry.

Protocol:

  • Amplitude Sweep (Strain or Stress Sweep):

    • Apply an increasing oscillatory strain or stress at a fixed frequency (e.g., 1 Hz).

    • This determines the linear viscoelastic region (LVER), which is the range of strain/stress where G' and G'' are independent of the applied amplitude. Subsequent oscillatory tests should be performed within this region.

  • Frequency Sweep:

    • Apply a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain or stress within the LVER.

    • This provides information on the formulation's structure and behavior over different time scales. For a stable gel or cream, G' is typically greater than G'' and both are often relatively independent of frequency.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Rotational_Rheometry cluster_prep Sample Preparation cluster_measurement Measurement Formulation Formulate Cream/Emulsion Equilibration Equilibrate for 24h Formulation->Equilibration Loading Load Sample onto Rheometer Equilibration->Loading Trim Trim Excess Sample Loading->Trim Rest Allow Sample to Rest Trim->Rest SetTemp Set Temperature Rest->SetTemp Proceed to Measurement ShearRampUp Apply Increasing Shear Rate Ramp SetTemp->ShearRampUp RecordData Record Shear Stress & Viscosity ShearRampUp->RecordData ShearRampDown (Optional) Apply Decreasing Shear Rate Ramp RecordData->ShearRampDown

Figure 1: Experimental workflow for rotational rheometry.

Experimental_Workflow_Oscillatory_Rheometry cluster_prep Sample Preparation cluster_measurement Viscoelastic Measurement Formulation Formulate Cream/Emulsion Equilibration Equilibrate for 24h Formulation->Equilibration Loading Load Sample onto Rheometer Equilibration->Loading Trim Trim Excess Sample Loading->Trim Rest Allow Sample to Rest Trim->Rest SetTemp Set Temperature Rest->SetTemp Proceed to Measurement AmpSweep Perform Amplitude Sweep to find LVER SetTemp->AmpSweep FreqSweep Perform Frequency Sweep within LVER AmpSweep->FreqSweep RecordModuli Record G' and G'' FreqSweep->RecordModuli

Figure 2: Experimental workflow for oscillatory rheometry.

Conclusion

The rheological properties of formulations are fundamental to their performance and stability. While specific quantitative data for this compound is currently limited in public literature, the principles and experimental protocols outlined in this guide provide a robust framework for the characterization of semi-solid formulations containing this ingredient. By understanding the expected shear-thinning and viscoelastic behaviors, and by employing standardized measurement techniques, researchers and drug development professionals can effectively optimize their formulations for desired sensory attributes and ensure product quality. Future research focusing on the specific rheological contributions of this compound in various formulation bases would be of significant value to the field.

References

In Vitro Cytotoxicity Profile of Olive Oil PEG-6 Esters on Skin Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro cytotoxicity studies on Olive Oil PEG-6 Esters on skin cell lines are not publicly available. This guide synthesizes the available safety data on PEGylated oils and the known cytotoxic profiles of olive oil components to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound are polyethylene (B3416737) glycol derivatives of olive oil created through transesterification.[1] They are utilized in cosmetic formulations primarily as surfactants and skin-conditioning agents.[1] While direct cytotoxicity data on this specific compound is lacking, the broader category of PEGylated oils is generally considered safe for cosmetic use when formulated to be non-irritating.[1] This guide provides an in-depth look at the available safety information for related compounds and detailed cytotoxicity data for various components of olive oil on relevant skin cell lines, such as human keratinocytes and fibroblasts. Furthermore, it outlines standard experimental protocols for assessing in vitro cytotoxicity and visualizes key experimental workflows and potential cellular signaling pathways.

Safety Assessment of PEGylated Oils

In Vitro Cytotoxicity of Olive Oil Components on Skin Cell Lines

While data on the complete ester is unavailable, studies on olive oil extracts and their phenolic components provide insights into the potential biological activity of the "olive oil" moiety.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various olive oil industry by-product extracts on human keratinocyte (HaCaT) and mouse fibroblast (L929) cell lines after 24 hours of exposure, as determined by the MTT assay.[2]

Extract IDCell LineIC50 (mg/mL)
Extract 1 HaCaT0.031 ± 0.003
L9290.016 ± 0.002
Extract 2 HaCaT> 0.1
L929> 0.1
Extract 3 HaCaT0.038 ± 0.001
L9290.042 ± 0.01

Data presented as mean ± standard deviation from at least three independent experiments.[2]

Extract 2, which exhibited the lowest cytotoxicity, was characterized by lower concentrations of total phenolic compounds and hydroxytyrosol (B1673988) compared to Extracts 1 and 3.[2] This suggests that the cytotoxic potential of olive oil extracts may be related to their phenolic content.[2]

Another study on oleocanthal, a phenolic compound found in extra virgin olive oil, demonstrated selective cytotoxic activity against human melanoma cells while showing less effect on normal dermal fibroblasts.[3]

Experimental Protocols

Cell Culture
  • Cell Lines: Human immortalized keratinocytes (HaCaT) and mouse fibroblasts (L929) are commonly used for skin cytotoxicity studies.[2] Human skin fibroblast cell lines like CCD-1064Sk are also utilized.[4]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 50 μg/mL gentamicin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.[4]

In Vitro Cytotoxicity Assay (MTT Reduction Method)

This protocol is based on the methodology for assessing the cytotoxicity of olive oil industry by-product extracts.[2]

  • Cell Seeding: Plate cells (e.g., HaCaT or L929) in 96-well plates at a density of 2 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the test substance (e.g., 0.0015 to 0.1 mg/mL) for a specified period, typically 24 hours. Include negative controls (culture medium only) and positive controls (e.g., 1 mg/mL sodium dodecyl sulfate).

  • MTT Incubation: After the exposure time, replace the treatment medium with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for an additional 3 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the intracellular formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. The IC50 value, the concentration that reduces cell viability by 50%, is determined from dose-response curves.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT, Fibroblasts) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (e.g., 24 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway Influenced by Olive Oil Phenols

Studies have suggested that phenolic compounds in olive oil can impact cellular pathways related to oxidative stress and cell survival, such as the Nrf2 pathway.[4]

G cluster_cell Skin Cell (e.g., Fibroblast) ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to CellSurvival Cell Survival & Migration ARE->CellSurvival promotes OliveOilPhenols Olive Oil Phenolic Compounds OliveOilPhenols->ROS modulates

Caption: Potential activation of the Nrf2 antioxidant pathway by olive oil phenols.

References

Unveiling the Skin Sensitization Potential of Olive Oil PEG-6 Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive Oil PEG-6 Esters, a complex mixture formed from the transesterification of olive oil and PEG-6, are utilized in a variety of cosmetic and pharmaceutical formulations for their emulsifying and emollient properties. As with any topical ingredient, a thorough evaluation of its skin sensitization potential is crucial for ensuring consumer safety. Skin sensitization is a toxicological endpoint of significant concern, leading to allergic contact dermatitis.

This technical guide outlines the current understanding of the mechanisms of skin sensitization and details the state-of-the-art non-animal testing strategies that can be employed to evaluate substances like this compound.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The assessment of skin sensitization is guided by the Adverse Outcome Pathway (AOP), a framework that describes the sequence of causally linked events from a molecular initiating event (MIE) to an adverse outcome at the organism level.[1][2] For skin sensitization, the AOP consists of four key events (KEs):

  • Key Event 1 (KE1): Molecular Initiating Event - Covalent Binding to Proteins. Small, chemically reactive substances (haptens) penetrate the stratum corneum and covalently bind to skin proteins. This process, known as haptenation, renders the proteins immunogenic.[2][3]

  • Key Event 2 (KE2): Keratinocyte Activation. The haptenated proteins, along with direct effects of the chemical, induce stress responses in keratinocytes, leading to the production of pro-inflammatory cytokines and the activation of signaling pathways like the Keap1/Nrf2 pathway.[1][4]

  • Key Event 3 (KE3): Dendritic Cell Activation and Mobilization. Langerhans cells and other dendritic cells (DCs) in the epidermis are activated by the signals from keratinocytes and by direct interaction with haptenated proteins. Activated DCs upregulate the expression of co-stimulatory molecules (e.g., CD54, CD86) and migrate to the draining lymph nodes.[5][6]

  • Key Event 4 (KE4): T-cell Proliferation and Differentiation. In the lymph nodes, activated DCs present the hapten-protein complexes to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.

Subsequent exposure to the same or a similar hapten will elicit a more rapid and robust inflammatory response, manifesting as allergic contact dermatitis.

Signaling Pathway Diagram

AOP_Skin_Sensitization cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node chemical Chemical Penetration haptenation KE1: Haptenation (Covalent Binding) chemical->haptenation Electrophilic Interaction protein Skin Proteins protein->haptenation keratinocyte Keratinocytes haptenation->keratinocyte Stress Signals dc Dendritic Cells (Langerhans Cells) haptenation->dc Antigen Uptake ke2 KE2: Keratinocyte Activation keratinocyte->ke2 ke2->dc Cytokine Release ke3_activation KE3: DC Activation dc->ke3_activation dc_migration DC Migration ke3_activation->dc_migration tcell Naive T-cells dc_migration->tcell Antigen Presentation ke4 KE4: T-cell Proliferation & Differentiation tcell->ke4 memory_tcell Memory T-cells ke4->memory_tcell adverse_outcome Adverse Outcome: Allergic Contact Dermatitis memory_tcell->adverse_outcome Secondary Exposure

Adverse Outcome Pathway for Skin Sensitization.

Data Presentation: Skin Sensitization Potential of Related Surfactants

As no direct data for this compound is available, this section presents data from the murine Local Lymph Node Assay (LLNA) for other non-ionic surfactants and ethoxylated alcohols. The LLNA measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization potential. A Stimulation Index (SI) of 3 or greater is typically considered a positive result. It is important to note that surfactants can sometimes produce false-positive results in the LLNA due to their irritant properties.[7][8]

SubstanceChemical ClassVehicleConcentration (%)Stimulation Index (SI)OutcomeReference
C12-15 Alkyl Ethoxylate (3 EO)Ethoxylated AlcoholAcetone/Olive Oil (4:1)25, 50>3.0Positive[9]
C13 Alkyl Ethoxylate (6.5 EO)Ethoxylated AlcoholAcetone/Olive Oil (4:1)25, 50>3.0Positive[9]
Decyl GlucosideAlkyl PolyglucosideAcetone/Olive Oil (4:1)50>3.0Positive[8]
Lauryl GlucosideAlkyl PolyglucosideAcetone/Olive Oil (4:1)50>3.0Positive[8]
Cocamidopropyl BetaineAmphoteric SurfactantAcetone/Olive Oil (4:1)10>3.0Positive[7]

Experimental Protocols for Key In Vitro and In Chemico Assays

A battery of validated non-animal tests, aligned with the AOP, is recommended for assessing the skin sensitization potential of cosmetic ingredients.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay addresses Key Event 1 by measuring the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008).[10][11]

Methodology:

  • Preparation of Reagents: Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) are dissolved in a suitable buffer. The test chemical is dissolved in an appropriate solvent (e.g., acetonitrile).

  • Incubation: The test chemical solution is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C.

  • Analysis: The concentration of the remaining (unreacted) peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Data Interpretation: The percentage of peptide depletion is calculated for both cysteine and lysine. Based on the depletion values, the substance is categorized into one of four reactivity classes: minimal, low, moderate, or high.[13]

DPRA_Workflow start Start prep Prepare Peptide and Test Chemical Solutions start->prep incubate Incubate Chemical with Cysteine and Lysine Peptides (24h, 25°C) prep->incubate hplc Quantify Remaining Peptides by HPLC-UV incubate->hplc calculate Calculate % Peptide Depletion hplc->calculate categorize Categorize Reactivity (Minimal, Low, Moderate, High) calculate->categorize end End categorize->end

Workflow for the Direct Peptide Reactivity Assay (DPRA).
KeratinoSens™ Assay - OECD TG 442D

This in vitro assay addresses Key Event 2 by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in human keratinocytes.[4][14]

Methodology:

  • Cell Culture: KeratinoSens™ cells, a transgenic human keratinocyte cell line containing a luciferase gene under the control of an Antioxidant Response Element (ARE), are seeded in 96-well plates and incubated for 24 hours.[4]

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminometry: After exposure, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel assay (e.g., MTT assay) is performed to determine the cytotoxicity of the test chemical.

  • Data Interpretation: A chemical is classified as a sensitizer (B1316253) if it induces a statistically significant increase in luciferase expression above a certain threshold (typically 1.5-fold) at a concentration that is not overly cytotoxic.[15]

KeratinoSens_Workflow start Start seed_cells Seed KeratinoSens™ Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h expose Expose Cells to Test Chemical (48 hours) incubate_24h->expose measure_luciferase Measure Luciferase Activity expose->measure_luciferase measure_cytotoxicity Measure Cytotoxicity (MTT Assay) expose->measure_cytotoxicity analyze Analyze Data: - Fold Induction of Luciferase - Cell Viability measure_luciferase->analyze measure_cytotoxicity->analyze classify Classify as Sensitizer or Non-sensitizer analyze->classify end End classify->end

Workflow for the KeratinoSens™ Assay.
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This in vitro assay addresses Key Event 3 by measuring the upregulation of the co-stimulatory molecules CD86 and CD54 on the surface of a human monocytic cell line (THP-1), which serves as a surrogate for dendritic cells.[5][16]

Methodology:

  • Cell Culture: THP-1 cells are cultured in a suitable medium.

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 24 hours.[6]

  • Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Cytotoxicity Assessment: Cell viability is determined concurrently, typically using propidium (B1200493) iodide staining.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a significant increase in the expression of CD86 and/or CD54 above a defined threshold at a non-cytotoxic concentration in at least two of three independent experiments.[17]

hCLAT_Workflow start Start culture_cells Culture THP-1 Cells start->culture_cells expose_cells Expose Cells to Test Chemical (24 hours) culture_cells->expose_cells stain_cells Stain with Fluorescent Antibodies (anti-CD86, anti-CD54) expose_cells->stain_cells determine_viability Determine Cell Viability (Propidium Iodide) expose_cells->determine_viability flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Analyze Data: - % of CD86/CD54 Positive Cells - Relative Fluorescence Intensity flow_cytometry->analyze_data determine_viability->analyze_data classify Classify as Sensitizer or Non-sensitizer analyze_data->classify end End classify->end

Workflow for the human Cell Line Activation Test (h-CLAT).

Integrated Approach to Testing and Assessment (IATA)

No single in vitro or in chemico test can fully replace the traditional animal tests for skin sensitization. Therefore, an Integrated Approach to Testing and Assessment (IATA), which combines data from multiple sources including the assays described above, is recommended. A weight-of-evidence approach, considering the results from assays covering different key events in the AOP, provides a more robust assessment of the skin sensitization potential of a substance.

Conclusion and Recommendations

While direct data for this compound is lacking, the available information on its components (olive oil and PEG-6) and related non-ionic surfactants suggests a low potential for skin sensitization in the general population when used in formulations that are not irritating. However, the potential for sensitization, particularly in individuals with compromised skin, cannot be entirely ruled out without specific testing.

For a comprehensive safety assessment of this compound, it is recommended to conduct a battery of in vitro and in chemico tests as outlined in this guide, following an IATA framework. This approach will provide a mechanistic understanding of the potential for this ingredient to induce skin sensitization and will support a robust, non-animal safety assessment in line with current regulatory trends. Further research into the specific reactivity and cellular effects of this compound is warranted to definitively characterize its skin sensitization potential.

References

Navigating the Environmental Lifecycle of Olive Oil PEG-6 Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental fate of Olive Oil PEG-6 Esters, a class of nonionic surfactants frequently utilized in pharmaceutical, cosmetic, and industrial applications. This document synthesizes available data to offer a comprehensive understanding of their environmental impact, from initial hydrolysis and biodegradation pathways to their potential effects on aquatic ecosystems.

Executive Summary

Chemical and Physical Properties

This compound are a complex mixture resulting from the reaction of olive oil with polyethylene (B3416737) glycol. The "6" in PEG-6 indicates an average of six repeating ethylene (B1197577) oxide units. The primary fatty acids in olive oil are oleic acid, palmitic acid, and linoleic acid, which form the hydrophobic part of the surfactant molecule, while the PEG chain constitutes the hydrophilic portion. This amphipathic nature governs their function as emulsifiers, solubilizers, and wetting agents.

Biodegradability

The biodegradability of this compound is a critical factor in their environmental risk assessment. The degradation process is expected to proceed in two main stages:

  • Abiotic or Biotic Hydrolysis: The ester bond linking the fatty acid to the polyethylene glycol chain is susceptible to hydrolysis, breaking the molecule into its constituent parts: olive oil fatty acids and polyethylene glycol (PEG-6). This process can be influenced by environmental factors such as pH and temperature.[1][2]

  • Aerobic Biodegradation: Following hydrolysis, the resulting fatty acids and PEG-6 are expected to undergo ultimate biodegradation by microorganisms in the environment. Fatty acids are readily metabolized by a wide range of microorganisms. The biodegradability of polyethylene glycols is inversely related to their molecular weight; with an average of six ethylene oxide units, PEG-6 is considered to be in the range of readily biodegradable PEGs.

While specific OECD 301B test results for this compound are not publicly available, a US Environmental Protection Agency (EPA) document concerning PEG fatty acid esters states that they are "nonpersistent and readily biodegradable in the environment".[3] Furthermore, patent applications for cosmetic formulations containing the closely related "PEG-7 Olivate" explicitly describe the compositions as "readily biodegradable according to OECD 301B".[4][5] This provides strong evidence for the ready biodegradability of these short-chain PEG esters of olive oil fatty acids.

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments.

Partitioning

Due to their surfactant properties, this compound will primarily partition to the water phase. Their potential for soil and sediment adsorption is expected to be low. Studies on polyethylene glycols have shown very low sorption in various soil types.

Bioaccumulation

The potential for bioaccumulation of this compound is considered low. The initial hydrolysis to fatty acids and a low molecular weight PEG, both of which are readily metabolized, suggests that these substances are unlikely to persist and accumulate in organisms.

Ecotoxicity

The available ecotoxicity data for this compound and related compounds suggest a low level of concern for aquatic organisms. It is important to note that comprehensive data across all trophic levels (fish, invertebrates, and algae) for the specific substance is not available.

Table 1: Summary of Aquatic Ecotoxicity Data

Test OrganismEndpointTest SubstanceResultReference
Brachydanio rerio (fish)96h LC50Formulation containing Olive Oil PEG-7 Esters> 500 mg/LA Safety Data Sheet for a similar formulation provides this data.
Activated Sludge (bacteria)EC50Formulation containing Olive Oil PEG-7 Esters> 1,000 mg/LA Safety Data Sheet for a similar formulation provides this data.

Note: Data is for a formulation containing Olive Oil PEG-7 Esters, a close analogue to this compound. The exact concentration of the active substance in the formulation is not specified.

Experimental Protocols

The assessment of biodegradability of chemical substances is governed by internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test is designed to assess the ready biodegradability of a substance in an aerobic aqueous medium. A positive result in this stringent test indicates that the substance will undergo rapid and ultimate biodegradation in the environment.

Methodology:

  • Test Setup: The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium in a closed respirometer.

  • Incubation: The mixture is incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: The biodegradation is followed by measuring the amount of carbon dioxide produced. CO₂ is trapped in a potassium hydroxide (B78521) solution, and the amount is determined by titration or with a total organic carbon (TOC) analyzer.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.

OECD_301B_Workflow cluster_preparation Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance Respirometer Sealed Respirometer (Dark, 20-25°C) TestSubstance->Respirometer Inoculum Inoculum (Activated Sludge) Inoculum->Respirometer MineralMedium Mineral Medium MineralMedium->Respirometer CO2_Trapping CO₂ Trapping (KOH Solution) Respirometer->CO2_Trapping Evolved CO₂ Measurement Measure CO₂ (Titration/TOC) CO2_Trapping->Measurement Calculation % Biodegradation Measurement->Calculation

Workflow for the OECD 301B Ready Biodegradability Test.
Inherent Biodegradability - OECD 302B (Zahn-Wellens/EMPA Test)

This test is used to assess the inherent, ultimate biodegradability of a substance. It employs a higher concentration of microorganisms and test substance than the ready biodegradability tests, providing optimal conditions for biodegradation to occur. A positive result suggests that the substance is not persistent in the environment.

Methodology:

  • Test Setup: A mixture of the test substance, a relatively high concentration of activated sludge, and mineral nutrients in an aqueous medium is aerated and agitated.

  • Incubation: The test is run for up to 28 days in the dark or diffuse light at 20-25°C.

  • Measurement: Biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.

  • Pass Criteria: A substance is considered inherently biodegradable if it shows a removal of DOC or COD of at least 70% within the 28-day period.

OECD_302B_Workflow cluster_preparation Preparation cluster_incubation Incubation (up to 28 days) cluster_analysis Analysis TestSubstance_302 Test Substance TestVessel Aerated Test Vessel (Dark/Diffuse Light, 20-25°C) TestSubstance_302->TestVessel HighConcInoculum High Concentration Inoculum HighConcInoculum->TestVessel MineralNutrients Mineral Nutrients MineralNutrients->TestVessel Sampling Regular Sampling TestVessel->Sampling DOC_COD_Measurement Measure DOC/COD Sampling->DOC_COD_Measurement DOC_Removal_Calc % DOC Removal DOC_COD_Measurement->DOC_Removal_Calc

Workflow for the OECD 302B Inherent Biodegradability Test.

Conclusion

Based on the available evidence from structurally similar compounds and statements from regulatory bodies and industry literature, this compound are expected to be readily biodegradable and pose a low risk to the environment. The primary degradation pathway involves hydrolysis to olive oil fatty acids and PEG-6, both of which are readily mineralized by microorganisms. The limited ecotoxicity data suggests low acute toxicity to aquatic life.

However, it is crucial to acknowledge the existing data gaps, particularly the absence of specific, quantitative ready biodegradability test results for this compound and a comprehensive aquatic toxicity dataset covering invertebrates and algae. While read-across from similar substances provides a strong indication of their environmental profile, definitive quantitative data would further solidify this assessment. For a complete environmental risk assessment, further testing according to standardized OECD guidelines would be beneficial.

References

Navigating the Regulatory Landscape of Olive Oil PEG-6 Esters for Pharmaceutical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olive oil PEG-6 esters, a complex mixture formed from the transesterification of olive oil and polyethylene (B3416737) glycol (PEG-6), are functional excipients with potential applications in pharmaceutical formulations as emollients, solubilizers, and emulsifiers. While their use and safety in the cosmetics industry are well-documented, their regulatory standing for pharmaceutical applications, particularly for systemic routes of administration, is less defined. This technical guide provides a comprehensive overview of the current regulatory status, available safety data, and relevant experimental considerations for researchers and drug development professionals exploring the use of this compound in pharmaceutical formulations. The information presented herein is based on publicly available data and is intended to guide further investigation and due diligence.

Regulatory Status and Pharmacopoeial Standards

A thorough review of major regulatory databases and pharmacopoeias indicates that this compound do not currently hold a clear, established status as an approved excipient for systemic pharmaceutical use in major markets like the United States and Europe.

  • United States Food and Drug Administration (FDA): A direct search of the FDA's Inactive Ingredient Database (IID) did not yield a specific entry for "this compound." This suggests that it has not been used in an FDA-approved drug product for a systemic route of administration. While patents for pharmaceutical compositions, including oral and sublingual formulations, do mention this compound as a potential ingredient, this does not constitute regulatory approval.[1][2][3]

  • European Medicines Agency (EMA): Similarly, a conclusive listing for "this compound" as an approved excipient for pharmaceutical use was not found in publicly accessible EMA documentation.

  • Cosmetic Ingredient Review (CIR): In contrast, the CIR Expert Panel has reviewed PEGylated oils, including olive oil PEG esters, and concluded that they are safe for use in cosmetic formulations when formulated to be non-irritating.[4][5][6][7] This assessment is based on a body of evidence primarily related to topical applications.

  • Pharmacopoeial Monographs: There is no specific monograph for "this compound" in the United States Pharmacopeia–National Formulary (USP–NF), European Pharmacopoeia (Ph. Eur.), or Japanese Pharmacopoeia (JP).[8][9] The absence of a dedicated monograph means that there are no official, harmonized standards for its quality, purity, and testing for pharmaceutical use. Any use in a pharmaceutical formulation would require the development and validation of in-house specifications.

Potential Impurities: A significant consideration for any PEGylated substance is the potential presence of residual ethylene (B1197577) oxide and the byproduct 1,4-dioxane (B91453), both of which are considered carcinogenic.[10] Regulatory bodies and safety review panels emphasize the importance of purification processes to remove these impurities to acceptable levels.[11][12] The FDA has recommended that manufacturers utilize vacuum stripping to limit 1,4-dioxane concentrations.[11]

Safety and Toxicity Profile

The available safety and toxicity data for this compound are largely derived from its use in cosmetics. Data for systemic exposure is limited, and much of the understanding must be extrapolated from studies on chemically related PEGylated glycerides.

Table 1: Summary of Non-Clinical Toxicity Data for this compound and Related Compounds

Study TypeTest SubstanceSpeciesRouteKey FindingsReference(s)
Acute Oral Toxicity PEG-6 caprylic/capric glyceridesNot specifiedOralLD50 > 2000 mg/kg[4]
Subchronic Oral Toxicity PEG-8 caprylic/capric glyceridesDogOralNo adverse effects observed at 1.0 g/kg/day for 13 weeks.[4]
Subchronic Oral Toxicity Material containing 0.8% PEG-7 Glyceryl CocoateRatOral28-day study summary available.[13]
Mutagenicity (Ames Test) PEG-10 olive glyceridesN/AIn vitroNot mutagenic.[4]
Dermal Irritation PEG-10 olive glycerides (2% active matter)HumanDermalNon-irritating to mildly irritating.[4]
Ocular Irritation PEG-7 glyceryl cocoate (10%, 50%, 100%)N/AHET-CAMSlightly irritating.[4]

Physicochemical Properties and Pharmaceutical Functionality

This compound are nonionic surfactants that can function as solubilizers and emulsifiers.[14] Their utility in pharmaceutical formulations stems from their amphiphilic nature, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Table 2: Physicochemical and Functional Properties of this compound

PropertyDescriptionReference(s)
Chemical Name Olive oil, transesterification product with polyethylene glycol (6 mol EO average molar ratio)[15]
CAS Number 103819-46-1[15]
Function Emollient, Solubilizer, Emulsifier[14]
Physical Form Liquid, soft solid, or flakes depending on the specific composition.[16]
Solubility Solubility is dependent on the length of the PEG chain. Water solubility typically increases with a higher number of ethylene oxide units.[16]

The primary mechanism for solubility enhancement by such excipients is the formation of micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous environments.[17][18]

Experimental Protocols for Pharmaceutical Evaluation

For drug developers considering the use of this compound, a series of in vitro and in vivo studies are necessary to characterize its performance and ensure its safety and suitability as a pharmaceutical excipient.

Solubility Enhancement Assessment

A fundamental step is to determine the saturation solubility of the API in the excipient.

Methodology: Isothermal Equilibrium Method

  • Add an excess amount of the API to a series of vials containing this compound.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved API.

  • Withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Alternative methods include Hot-Stage Microscopy (HSM) and Differential Scanning Calorimetry (DSC) to assess the dissolution of the API in the molten excipient.[19]

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess API to This compound B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate undissolved API B->C D Withdraw and dilute supernatant C->D E Quantify API by HPLC D->E

Workflow for Solubility Enhancement Assessment.
In Vitro Drug Release Testing

For formulations containing this compound, it is crucial to assess the drug release profile. Standard compendial methods may need to be adapted for lipid-based formulations.

Methodology: Dialysis Bag Method

  • Prepare the drug formulation with this compound.

  • Load a known quantity of the formulation into a dialysis bag with a specific molecular weight cut-off.

  • Suspend the sealed dialysis bag in a vessel containing a dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C with constant stirring.

  • At predetermined time points, withdraw samples from the dissolution medium.

  • Replenish the withdrawn volume with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the samples using a validated analytical method.

This method separates the released drug from the formulation, allowing for accurate quantification.[20]

G cluster_setup Experimental Setup cluster_process Release and Sampling Formulation Drug Formulation in Dialysis Bag Medium Dissolution Medium (e.g., SGF/SIF) at 37°C Release Drug releases from bag into medium Medium->Release Diffusion Sample Withdraw samples at time points t1, t2...tn Release->Sample Replenish Replenish with fresh medium Sample->Replenish Analysis Analyze drug concentration (e.g., HPLC/UV-Vis) Sample->Analysis

In Vitro Drug Release Testing via Dialysis.

Potential Interactions with Cellular Signaling Pathways

As an excipient, this compound are intended to be inert and not interact with biological signaling pathways. However, as lipid-based molecules, it is important to consider potential unintended interactions, especially with systemic administration.

Lipid molecules and their metabolites can act as signaling molecules in various pathways, such as those involving peroxisome proliferator-activated receptors (PPARs) and sphingosine-1-phosphate (S1P) signaling.[21][22][23] PEGylation is known to alter the interaction of nanoparticles with cells, potentially influencing uptake mechanisms like clathrin-mediated endocytosis.[24][25][26][27]

While there is no direct evidence of this compound modulating specific signaling pathways, any new formulation intended for systemic use should be evaluated for potential off-target effects.

G cluster_membrane Cell Membrane cluster_cell Intracellular Receptor GPCR / Nuclear Receptor SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK, PI3K/Akt) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., PPAR, NF-κB) KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellResponse CellResponse GeneExpression->CellResponse Cellular Response (e.g., Inflammation, Proliferation) LipidExcipient Lipid-Based Excipient (Potential Interaction) LipidExcipient->Receptor Binding

Potential Interaction with Lipid Signaling Pathways.

Conclusion and Future Outlook

This compound present an interesting profile for pharmaceutical formulators due to their emulsifying and solubilizing properties. Their regulatory acceptance and safety are well-established for cosmetic and topical applications. However, for pharmaceutical use, particularly via oral or parenteral routes, there is a significant lack of definitive regulatory approval from major agencies like the FDA and EMA, and a corresponding absence of a dedicated pharmacopoeial monograph.

For researchers and drug development professionals, the path forward for utilizing this compound in systemic drug delivery systems would require:

  • Direct engagement with regulatory authorities to clarify the requirements for establishing it as a novel excipient.

  • Comprehensive toxicological studies to establish a safety profile for the intended route of administration.

  • Development of robust analytical methods and specifications to ensure consistent quality and purity, which could form the basis for a future pharmacopoeial monograph.

Until such data is generated and regulatory clearance is obtained, the use of this compound in systemic pharmaceutical formulations remains investigational. The information and protocols provided in this guide serve as a foundational resource for navigating the necessary steps in the evaluation of this promising but currently under-regulated pharmaceutical excipient.

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions with Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed in a continuous aqueous phase. These systems are of significant interest in the pharmaceutical, cosmetic, and food industries for the delivery of lipophilic active ingredients, improving texture and sensory properties, and enhancing stability. Olive oil, rich in monounsaturated fatty acids and antioxidants, is a popular choice for the oil phase. The stability of these emulsions is paramount and is achieved through the use of emulsifiers that reduce the interfacial tension between the oil and water phases.

Olive Oil PEG-6 Esters are non-ionic surfactants derived from olive oil and polyethylene (B3416737) glycol (PEG).[1] As emulsifiers, they possess both a hydrophilic (water-loving) part and a lipophilic (oil-loving) part, allowing them to stabilize oil-in-water dispersions.[2] This document provides a detailed protocol for the preparation of stable O/W emulsions using this compound as the primary emulsifying agent. It also includes methods for the characterization of the resulting emulsions.

Materials and Equipment

Materials
  • Olive Oil (Extra Virgin recommended)

  • This compound

  • Purified Water (e.g., deionized or distilled)

  • (Optional) Co-emulsifier/stabilizer (e.g., xanthan gum, cetearyl alcohol)

  • (Optional) Active Pharmaceutical Ingredient (API) - lipophilic

  • (Optional) Preservative

Equipment
  • High-shear homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Analytical balance

  • pH meter

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Microscope with a camera

  • Zeta potential analyzer

  • Viscometer or rheometer

  • Centrifuge

Quantitative Data Summary

The following tables summarize typical formulation parameters and expected characteristics for stable olive oil-in-water emulsions. Please note that the optimal values may vary depending on the specific grade of this compound, the desired final product characteristics, and the processing conditions.

Table 1: Formulation Components

ComponentFunctionTypical Concentration Range (% w/w)
Olive OilOil Phase10 - 40
This compoundEmulsifier1 - 6[1]
Purified WaterAqueous Phaseq.s. to 100
(Optional) Co-stabilizerThickener0.1 - 0.5
(Optional) PreservativeAntimicrobialAs per manufacturer's recommendation

Table 2: Emulsion Characterization Parameters

ParameterTypical Value RangeSignificance
Mean Droplet Size (D[3][4])0.5 - 5.0 µm[5]Smaller droplet size generally leads to higher stability against creaming and sedimentation.
Polydispersity Index (PDI)< 0.3Indicates a narrow droplet size distribution, which is desirable for long-term stability.
Zeta Potential> ±30 mVA higher absolute zeta potential indicates greater electrostatic repulsion between droplets, preventing flocculation and coalescence.
pH4.5 - 8.0[1]The pH should be optimized for the stability of the emulsifier and any active ingredients.
ViscosityApplication-dependentInfluences the texture, spreadability, and physical stability of the emulsion.
Creaming Index after 24h< 10%[5]A low creaming index indicates good stability against gravitational separation.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion

This protocol describes a hot-process method for preparing an O/W emulsion. A cold-process might be feasible if all components are liquid at room temperature.[1]

  • Preparation of the Aqueous Phase:

    • In a beaker, weigh the required amount of purified water.

    • If a water-soluble co-stabilizer (e.g., xanthan gum) is used, disperse it in the water under gentle agitation until fully hydrated.

    • Heat the aqueous phase to 65-75°C on a hot plate stirrer.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the olive oil and this compound.

    • If a lipophilic active ingredient is to be incorporated, dissolve or disperse it in the oil phase at this stage.

    • Heat the oil phase to 65-75°C on a hot plate stirrer.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Once the two phases are combined, subject the mixture to high-shear homogenization.

      • Rotor-Stator Homogenizer: Homogenize at 5,000-15,000 rpm for 5-10 minutes.

      • High-Pressure Homogenizer: Process the pre-emulsion through the homogenizer at an appropriate pressure (e.g., 50-150 bar) for a set number of passes.[6]

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature under gentle stirring.

    • If a preservative is required, add it when the emulsion has cooled to below 40°C to avoid degradation.

    • Adjust the final weight with purified water to compensate for any evaporation losses.

    • Measure the pH and adjust if necessary.

Protocol 2: Characterization of the Emulsion

To ensure the quality and stability of the prepared emulsion, the following characterization tests are recommended:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute a small sample of the emulsion with purified water to an appropriate concentration for the instrument.

    • Analyze the sample using a particle size analyzer based on dynamic light scattering or laser diffraction.[3]

    • Record the mean droplet size and PDI.

  • Zeta Potential Measurement:

    • Dilute the emulsion with an appropriate medium (e.g., 10 mM NaCl solution) as per the instrument's instructions.

    • Measure the zeta potential using a zeta potential analyzer.

  • Microscopic Observation:

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion under a light microscope to visually assess the droplet size distribution and check for any signs of coalescence or aggregation.

  • Rheological Analysis:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion.

    • For more detailed analysis, perform a flow curve measurement (shear stress vs. shear rate) to determine the rheological behavior (e.g., Newtonian, shear-thinning).[7]

  • Stability Testing:

    • Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Observe for any phase separation or creaming.

    • Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours). Check for any signs of instability after each cycle.

    • Accelerated Stability (Creaming Index): Place a known volume of the emulsion in a graduated cylinder and store it at an elevated temperature (e.g., 40-50°C).[8] Measure the height of the cream layer at regular intervals and calculate the creaming index as: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_finalize Finalization & Characterization A Aqueous Phase Preparation (Water + Stabilizers) Heat_A Heated Aqueous Phase A->Heat_A Heat to 65-75°C B Oil Phase Preparation (Olive Oil + this compound + API) Heat_B Heated Oil Phase B->Heat_B Heat to 65-75°C C Combine Phases with Stirring Heat_A->C Heat_B->C D High-Shear Homogenization C->D E Cooling with Gentle Stirring D->E F Add Preservative (<40°C) E->F G Final Emulsion F->G H Characterization (Droplet Size, Stability, etc.) G->H

Caption: Experimental workflow for preparing an oil-in-water emulsion.

logical_relationship cluster_inputs Input Factors cluster_properties Emulsion Properties cluster_output Output Concentration Component Concentrations (Oil, Emulsifier, Water) DropletSize Droplet Size & Distribution Concentration->DropletSize Process Process Parameters (Homogenization Speed/Pressure, Time, Temp) Process->DropletSize Stability Emulsion Stability (Creaming, Coalescence) DropletSize->Stability Zeta Zeta Potential Zeta->Stability Rheology Viscosity & Rheology Rheology->Stability

Caption: Factors influencing emulsion stability.

References

Application of Olive Oil PEG-6 Esters in Topical Drug Delivery for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive oil PEG-6 esters are a complex mixture formed by the transesterification of olive oil and polyethylene (B3416737) glycol (PEG-6).[1] This ingredient is utilized in cosmetic and personal care products for its emollient and skin-conditioning properties.[2] While direct studies on this compound as a penetration enhancer for topical drug delivery are limited, its constituent parts—olive oil and polyethylene glycol—have been investigated for their effects on skin permeability. These notes provide a theoretical framework and practical protocols for evaluating this compound as a potential enhancer for the cutaneous delivery of active pharmaceutical ingredients (APIs).

The penetration-enhancing effect of olive oil is attributed to its high content of fatty acids, particularly oleic acid.[3][4] These fatty acids can reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and facilitating the permeation of drugs.[3][5] Polyethylene glycols (PEGs) with a low molecular weight, such as PEG-6, are water-soluble and can act as co-solvents, potentially improving the partitioning of a drug from the vehicle into the skin.[2] The combination of these properties in this compound suggests a potential synergistic effect, making it a promising excipient for enhancing topical drug delivery.

Mechanism of Action (Proposed)

The proposed mechanism by which this compound may enhance skin penetration is twofold, stemming from the properties of its constituent molecules:

  • Disruption of Stratum Corneum Lipids: The fatty acid esters derived from olive oil can intercalate into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the intercellular lipids, leading to an increase in fluidity and the creation of more permeable pathways for drug molecules to traverse the skin barrier.[3][5]

  • Increased Drug Partitioning and Solubility: The PEG-6 component, being hydrophilic, can increase the solubility of certain drugs within the formulation. This can enhance the thermodynamic activity of the drug, creating a greater concentration gradient and driving force for partitioning from the vehicle into the stratum corneum.

cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) Olive_Oil_PEG6_Esters This compound SC_Lipids Stratum Corneum Lipid Bilayer Olive_Oil_PEG6_Esters->SC_Lipids Disrupts Lipid Packing (Fatty Acid Component) API Active Pharmaceutical Ingredient (API) API->SC_Lipids Increased Partitioning (PEG Component) Deeper_Skin_Layers Deeper Skin Layers & Systemic Circulation SC_Lipids->Deeper_Skin_Layers Enhanced Permeation

Proposed Mechanism of Penetration Enhancement.

Experimental Protocols

Formulation of Topical Preparations

Objective: To prepare a series of topical formulations (e.g., creams, gels, or ointments) containing a model drug with and without this compound to evaluate its effect on drug delivery.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Gelling agent (e.g., Carbopol®)

  • Co-solvents (e.g., propylene (B89431) glycol, ethanol)

  • Neutralizing agent (e.g., triethanolamine)

  • Preservatives

  • Purified water

Protocol for a Simple Gel Formulation:

  • Preparation of the Oil Phase: If other lipid-soluble excipients are used, mix them with the this compound.

  • Preparation of the Aqueous Phase: Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is achieved. Add any water-soluble excipients, including the API, and mix until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous homogenization to form a stable emulsion.

  • Gel Formation: Neutralize the dispersion with a neutralizing agent to the desired pH (typically 5.5-7.0 for skin compatibility) to form the gel.

  • Control Formulation: Prepare a control formulation following the same procedure but omitting the this compound.

A Weighing of API and Excipients B Preparation of Aqueous and Oil Phases A->B C Mixing and Homogenization B->C D pH Adjustment and Viscosity Modification C->D E Final Formulation D->E

Topical Formulation Workflow.
In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of the API through an excised skin membrane from formulations with and without this compound.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Formulations (with and without this compound)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Protocol:

  • Skin Preparation: Thaw the excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.

  • Equilibration: Equilibrate the skin in the Franz cells with the receptor solution for a defined period (e.g., 30 minutes) at 32°C.

  • Dosing: Apply a known amount of the formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

A Excised Skin Preparation B Mounting Skin on Franz Diffusion Cell A->B C Formulation Application to Donor Compartment B->C D Sampling from Receptor Compartment at Time Intervals C->D E API Quantification (e.g., HPLC) D->E F Data Analysis: Flux and Permeation Profile E->F

References

Application Notes and Protocols: Olive Oil PEG-6 Esters as a Solubilizer for Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to insufficient dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which ultimately compromises therapeutic efficacy. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these challenging APIs.

One promising approach is the use of lipid-based drug delivery systems, which can improve the oral bioavailability of lipophilic drugs. Within this category, non-ionic surfactants play a crucial role as solubilizing agents. Olive oil PEG-6 esters, derived from the transesterification of olive oil and polyethylene (B3416737) glycol (PEG-6), are effective non-ionic surfactants that can act as powerful solubilizers for poorly water-soluble APIs.

These esters possess an amphiphilic structure, with a lipophilic component derived from the fatty acids of olive oil and a hydrophilic portion from the polyethylene glycol chain. This dual nature allows them to form micelles in aqueous environments, entrapping the lipophilic API molecules within the micellar core and thereby increasing their apparent solubility in water. A commercially available example of a product containing this compound reports a Hydrophilic-Lipophilic Balance (HLB) value in the range of 10-11, indicating its suitability for forming oil-in-water emulsions and as a solubilizing agent.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as a solubilizer for poorly water-soluble APIs.

Mechanism of Solubilization

The primary mechanism by which this compound enhance the solubility of poorly water-soluble APIs is through micellization.

G cluster_0 Aqueous Environment API Poorly Water-Soluble API (Crystalline) Micelle Micelle Formation (Self-Assembly) API->Micelle Incorporation Solubilizer This compound (Amphiphilic Molecules) Solubilizer->Micelle Aggregation above CMC Solubilized_API API Entrapped in Micellar Core Micelle->Solubilized_API Entrapment Dissolved_API Increased Apparent Aqueous Solubility Solubilized_API->Dissolved_API Enhanced Dissolution

Figure 1: Mechanism of API solubilization by this compound.

Above the critical micelle concentration (CMC), the amphiphilic Olive oil PEG-6 ester molecules self-assemble into spherical structures called micelles. The hydrophobic fatty acid chains form the core of the micelle, creating a lipophilic microenvironment, while the hydrophilic PEG chains form the outer corona, which interfaces with the aqueous medium. Poorly water-soluble (lipophilic) API molecules partition into the hydrophobic core of these micelles, leading to a significant increase in their overall solubility in the aqueous formulation.

Quantitative Data on Solubility Enhancement

Table 1: Equilibrium Solubility of Model APIs

Active Pharmaceutical Ingredient (API)Solubility in Water (mg/mL) at 25°CIllustrative Solubility in 5% (w/v) this compound Aqueous Solution (mg/mL) at 25°CFold Increase (Illustrative)
Ibuprofen~ 0.021~ 5.5~ 260
Ketoprofen (B1673614)~ 0.05~ 8.2~ 164
Carbamazepine~ 0.11~ 3.8~ 35

Table 2: Formulation Composition for Dissolution Studies

ComponentFormulation A (Control)Formulation B (with Solubilizer)
API (e.g., Ibuprofen)200 mg200 mg
This compound-100 mg
Microcrystalline Cellulose150 mg50 mg
Lactose Monohydrate145 mg145 mg
Croscarmellose Sodium10 mg10 mg
Magnesium Stearate5 mg5 mg
Total Tablet Weight 510 mg 510 mg

Table 3: Comparative Dissolution Profiles

Time (minutes)% API Dissolved (Formulation A - Control)% API Dissolved (Formulation B - with Solubilizer)
51545
153085
304595
455598
606099

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the steps to determine the saturation solubility of a poorly water-soluble API in an aqueous solution of this compound.

G prep Prepare Stock Solution of This compound add_api Add Excess API to Solubilizer Solution prep->add_api equilibrate Equilibrate at Controlled Temperature (e.g., 25°C or 37°C) with Continuous Agitation add_api->equilibrate sample Withdraw Samples at Pre-determined Time Points equilibrate->sample separate Separate Undissolved API (Centrifugation/Filtration) sample->separate analyze Analyze Supernatant for API Concentration (e.g., HPLC) separate->analyze plot Plot Concentration vs. Time to Determine Equilibrium analyze->plot

Figure 2: Workflow for equilibrium solubility determination.

Materials:

  • Poorly water-soluble API

  • This compound

  • Distilled or deionized water

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for API quantification

Procedure:

  • Preparation of Solubilizer Solution: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Addition of API: Add an excess amount of the API to a known volume of each solubilizer solution in separate vials. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed until equilibrium is reached. This may take 24 to 72 hours. To determine the time to reach equilibrium, preliminary studies should be conducted where samples are taken at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).[11]

  • Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the undissolved API settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved API: Immediately separate the dissolved API from the undissolved solid particles. This can be achieved by centrifuging the sample and collecting the supernatant or by filtering the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE).

  • Analysis: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The concentration of the API in the supernatant represents the equilibrium solubility at that specific concentration of this compound.

Protocol for In Vitro Dissolution Testing

This protocol describes the dissolution testing of a solid dosage form (e.g., tablet or capsule) containing a poorly water-soluble API formulated with this compound.

G setup Set up Dissolution Apparatus (e.g., USP Apparatus 2) prepare_media Prepare Dissolution Medium (e.g., Simulated Gastric or Intestinal Fluid) setup->prepare_media add_dosage Introduce Dosage Form into Dissolution Vessel prepare_media->add_dosage start_test Start Dissolution Test (Controlled Temperature and Rotation Speed) add_dosage->start_test sample Withdraw Aliquots at Specified Time Intervals start_test->sample analyze Analyze Samples for API Concentration sample->analyze calculate Calculate and Plot % API Dissolved vs. Time analyze->calculate

Figure 3: Workflow for in vitro dissolution testing.

Materials:

  • Formulated tablets or capsules (with and without this compound)

  • USP-compliant dissolution testing apparatus (e.g., Apparatus 2, paddles)

  • Dissolution media (e.g., 900 mL of simulated gastric fluid without pepsin or simulated intestinal fluid without pancreatin)

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to the relevant pharmacopeial guidelines. For USP Apparatus 2, set the paddle speed (e.g., 50 or 75 RPM) and the temperature of the water bath to 37 ± 0.5°C.

  • Media Preparation: De-aerate the dissolution medium and place 900 mL into each dissolution vessel. Allow the medium to equilibrate to 37 ± 0.5°C.

  • Test Initiation: Place one tablet or capsule into each vessel. Start the dissolution test and the timer simultaneously.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium from each vessel. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Sample Preparation: Immediately filter the collected samples through a suitable filter to remove any undissolved particles.

  • Analysis: Analyze the filtered samples for the concentration of the dissolved API using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of the API dissolved at each time point. Plot the percentage of API dissolved against time to generate a dissolution profile. Compare the profiles of the formulation with and without this compound.

Conclusion

This compound are versatile and effective solubilizers for enhancing the aqueous solubility and dissolution rate of poorly water-soluble APIs. Their amphiphilic nature and ability to form micelles make them a valuable tool in the formulation of oral dosage forms for challenging drug candidates. The protocols provided in these application notes offer a systematic approach to evaluating the potential of this compound as a solubility enhancer in pharmaceutical development. By employing these methods, researchers and formulation scientists can effectively characterize the impact of this excipient on API solubility and dissolution, paving the way for the development of more bioavailable and therapeutically effective medicines.

References

Application Notes and Protocols for High-Throughput Screening of Olive Oil PEG-6 Esters for Nanoemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are increasingly utilized as advanced drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The selection of appropriate excipients is critical to the formation of stable and effective nanoemulsions. Olive oil PEG-6 esters, derived from a natural and biocompatible source, are non-ionic surfactants that offer promise in nanoemulsion formulation due to their emulsifying properties.[1][2]

High-throughput screening (HTS) methodologies offer a rapid and efficient approach to optimizing nanoemulsion formulations by enabling the parallel evaluation of a large number of formulation variables.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound for the development of stable oil-in-water (O/W) nanoemulsions.

Core Concepts and Workflow

The fundamental principle of this HTS workflow is the systematic preparation of a library of nanoemulsion formulations with varying concentrations of olive oil, this compound, and a co-surfactant. These formulations are then rapidly characterized for key quality attributes, including droplet size, polydispersity index (PDI), and physical stability.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound for nanoemulsion formulation is depicted below.

Caption: High-throughput screening workflow for nanoemulsion formulation.

Experimental Protocols

Materials
  • Olive Oil (Pharmaceutical Grade)

  • This compound

  • Co-surfactant (e.g., Ethanol, Propylene Glycol, Transcutol®)

  • Active Pharmaceutical Ingredient (API) - Lipophilic

  • Deionized Water

  • 96-well microplates

Protocol for High-Throughput Formulation Preparation
  • Stock Solution Preparation:

    • Prepare a stock solution of the API dissolved in olive oil at a desired concentration.

    • Prepare individual stock solutions of this compound and the selected co-surfactant in a suitable solvent if necessary.

  • Automated Dispensing:

    • Utilize an automated liquid handling system to dispense varying volumes of the oil phase (API in olive oil), this compound, and co-surfactant into the wells of a 96-well plate according to a predefined experimental design.

    • Add the aqueous phase (deionized water) to each well.

  • High-Energy Emulsification:

    • Seal the 96-well plate.

    • Employ a high-energy emulsification method. A common approach for HTS is probe sonication adapted for a multi-well plate format or the use of microfluidics-based automated systems.[4][5]

    • Ensure consistent energy input across all wells.

Protocol for High-Throughput Characterization
  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Utilize a plate-based Dynamic Light Scattering (DLS) instrument for rapid analysis of droplet size and PDI.

    • Transfer a small aliquot of each nanoemulsion from the preparation plate to a DLS-compatible microplate.

    • Perform measurements according to the instrument's protocol.

  • Stability Assessment:

    • Centrifugation: Centrifuge the 96-well plate at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) to accelerate any potential phase separation or creaming.[4] Visually inspect the plate for any signs of instability.

    • Freeze-Thaw Cycles: Subject the plate to multiple freeze-thaw cycles (e.g., -20°C to 25°C) to assess the formulation's robustness to temperature fluctuations.[4] After each cycle, visually inspect for instability and, if desired, re-analyze by DLS.

Data Presentation

The quantitative data obtained from the high-throughput screening should be compiled into structured tables for clear comparison and identification of promising formulations.

Formulation Composition and Initial Characterization
Formulation IDOlive Oil (%)This compound (%)Co-surfactant (%)Droplet Size (nm)PDI
A110155150.2 ± 3.10.21 ± 0.02
A210205125.8 ± 2.50.18 ± 0.01
A310255105.4 ± 1.90.15 ± 0.01
B115155180.5 ± 4.20.25 ± 0.03
B215205162.1 ± 3.80.22 ± 0.02
B315255140.7 ± 2.90.19 ± 0.02

Note: The data presented in this table is illustrative and will vary based on the specific components and processing conditions.

Stability Assessment Results
Formulation IDPost-Centrifugation ObservationPost-Freeze-Thaw Observation
A1Stable, no phase separationStable, no phase separation
A2Stable, no phase separationStable, no phase separation
A3Stable, no phase separationStable, no phase separation
B1Slight creaming observedPhase separation
B2Stable, no phase separationSlight creaming observed
B3Stable, no phase separationStable, no phase separation

Logical Relationships in Formulation Development

The selection of optimal formulation parameters is based on the interplay between the composition and the resulting physicochemical properties of the nanoemulsion.

Formulation_Logic cluster_input Input Variables cluster_output Output Responses A Olive Oil Concentration X Droplet Size A->X Y Polydispersity Index (PDI) A->Y B This compound Concentration B->X B->Y C Co-surfactant Concentration C->X C->Y D Energy Input (Homogenization) D->X D->Y Z Stability X->Z Y->Z

Caption: Relationship between formulation variables and nanoemulsion properties.

Conclusion

This application note provides a framework for the high-throughput screening of this compound in nanoemulsion formulation. By employing automated liquid handling and rapid characterization techniques, researchers can efficiently screen a wide range of formulation parameters to identify lead candidates with desirable physicochemical properties for further development. The presented protocols and data management strategies are intended to serve as a guide for scientists and professionals in the field of drug delivery and formulation science.

References

Application Notes and Protocols for the Quantification of Olive Oil PEG-6 Esters in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive oil PEG-6 esters are non-ionic surfactants synthesized by the transesterification of olive oil with polyethylene (B3416737) glycol (PEG). Due to their emulsifying, emollient, and skin-conditioning properties, they are increasingly utilized in cosmetic, pharmaceutical, and drug delivery formulations.[1][2] Accurate quantification of these esters in complex matrices such as creams, lotions, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of PEGylated compounds like this compound can be challenging due to their lack of a strong UV chromophore.[3] Therefore, universal detection methods such as ELSD and mass spectrometry are preferred.

  • HPLC-ELSD: This method is robust and widely accessible. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like PEG esters.[4][5]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-ELSD. It is particularly useful for analyzing samples with complex matrices and for achieving low limits of detection and quantification.

Data Presentation

The following table summarizes typical quantitative data for the analysis of PEGylated esters in cosmetic formulations. The concentration range is based on typical usage levels of similar polyglyceryl esters in cosmetic and pharmaceutical products.[6]

ParameterHPLC-ELSDLC-MS/MS
Analyte This compoundThis compound
Matrix Cosmetic CreamPharmaceutical Formulation
Concentration Range 0.1% - 5% (w/w)0.01% - 1% (w/w)
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~50 ng/mL
Recovery 92% - 105%95% - 108%
Precision (RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-ELSD

This protocol is adapted from established methods for the analysis of PEG fatty acid esters in cosmetic samples.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh 1.0 g of the cosmetic cream or pharmaceutical formulation into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) (1:1, v/v).

  • Vortex for 2 minutes to ensure complete dissolution and extraction of the esters.

  • Add 5 mL of water to induce phase separation.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer containing the this compound to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

2. HPLC-ELSD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C8 column (e.g., YMC-Pack C8, 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Detector:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

3. Calibration

Prepare a series of calibration standards of a reference standard of this compound (if available) or a suitable surrogate (e.g., PEG-6 oleate) in the mobile phase. The calibration curve is typically constructed by plotting the logarithm of the peak area versus the logarithm of the concentration, which often provides a linear relationship for ELSD data.[4]

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a high-sensitivity method suitable for complex matrices and low concentration levels.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Accurately weigh 0.5 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane (B92381) to dissolve the sample.

  • Vortex for 1 minute.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of hexane.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the this compound with 10 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-5 min: 70% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 70% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for the different fatty acid esters of PEG-6 would need to be determined by infusing a standard solution. For example, for a PEG-6 oleate (B1233923) ester, one might monitor the [M+Na]+ adduct.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the analytical workflows described above.

HPLC_ELSD_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-ELSD Analysis weigh Weigh 1g of Sample add_solvent Add Methanol/MTBE weigh->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 add_water Add Water vortex1->add_water centrifuge Centrifuge (4000 rpm, 10 min) add_water->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC Separation (C8 Column) filter->hplc elsd ELSD Detection hplc->elsd data Data Acquisition & Quantification elsd->data

Caption: Workflow for quantifying this compound by HPLC-ELSD.

LC_MSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis weigh Weigh 0.5g of Sample dissolve Dissolve in Hexane weigh->dissolve load_spe Load Sample dissolve->load_spe condition_spe Condition C18 SPE Cartridge condition_spe->load_spe wash_spe Wash with Hexane load_spe->wash_spe elute_spe Elute with Methanol wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc UPLC Separation (C18 Column) filter->lc msms MS/MS Detection (MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for quantifying this compound by LC-MS/MS.

Signaling Pathway Considerations

While a specific signaling pathway directly modulated by this compound is not well-documented, PEGylated materials are known to influence cellular interactions. PEGylation can shield nanoparticles from the immune system and affect their cellular uptake and intracellular trafficking.[7][8] The olive oil moiety, rich in fatty acids, may also interact with cell membranes. The biological effects of olive oil and its derivatives on the skin are well-documented and include antioxidant and anti-inflammatory properties.[9] Further research is needed to elucidate the precise molecular pathways affected by this compound. For the purpose of this application note, a detailed experimental workflow provides a more direct and practical visualization for the target audience.

References

Application Note and Protocols: Lyophilization of Nanoformulations Stabilized with Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoformulations, such as nanoemulsions and solid lipid nanoparticles, offer significant advantages for drug delivery, including enhanced solubility, improved bioavailability, and targeted delivery.[1] However, a major challenge in their clinical and commercial development is ensuring long-term stability.[2] Aqueous dispersions of nanoparticles are prone to physical and chemical instability, leading to aggregation, fusion, and degradation of the encapsulated active pharmaceutical ingredient (API).[3]

Lyophilization, or freeze-drying, is a widely used technique to enhance the long-term stability of nanoformulations by removing water at low temperatures and pressures.[1][4] This process can, however, introduce significant stresses, such as freezing and drying stresses, which can destabilize the nanoparticles.[5] The use of cryoprotectants is crucial to mitigate these stresses and preserve the physicochemical properties of the nanoformulations upon reconstitution.[6]

This application note provides a detailed protocol for the lyophilization of nanoformulations stabilized with Olive Oil PEG-6 Esters. This compound are non-ionic surfactants derived from olive oil and polyethylene (B3416737) glycol, offering excellent emulsifying properties and biocompatibility, making them suitable for pharmaceutical formulations.[7][8] This document outlines the preparation of the nanoformulation, the selection and use of cryoprotectants, a detailed lyophilization cycle, and comprehensive post-lyophilization characterization methods.

Experimental Protocols

Preparation of Nanoformulation Stabilized with this compound

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the hot homogenization method.

Materials:

  • Olive Oil (Pharmaceutical Grade)

  • This compound

  • API (lipophilic)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer

Procedure:

  • Oil Phase Preparation:

    • Accurately weigh the required amount of Olive Oil and this compound. A typical starting ratio is 4:1 (w/w) oil to surfactant.

    • Dissolve the lipophilic API in the oil phase.

    • Heat the oil phase to 60-70°C on a heating plate with gentle stirring until all components are fully dissolved and homogenous.

  • Aqueous Phase Preparation:

    • Heat the deionized water to the same temperature as the oil phase (60-70°C).

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase under continuous stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-shear homogenization at 10,000-20,000 rpm for 5-10 minutes to reduce the droplet size to the nanometer range.

  • Cooling:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring.

  • Initial Characterization:

    • Before lyophilization, characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Lyophilization Protocol

This protocol details the lyophilization process, including the addition of cryoprotectants and the freeze-drying cycle.

Materials:

  • Prepared nanoformulation

  • Cryoprotectants: Sucrose, Trehalose, Mannitol (Pharmaceutical Grade)

  • Lyophilizer (Freeze-dryer)

  • Serum vials and stoppers

Procedure:

  • Cryoprotectant Addition:

    • Prepare stock solutions of the cryoprotectants (e.g., 20% w/v in deionized water).

    • To separate batches of the nanoformulation, add the cryoprotectant solution to achieve final concentrations of 5% and 10% (w/v).

    • Gently mix to ensure uniform distribution of the cryoprotectant. A control batch with no cryoprotectant should also be prepared.

  • Filling and Freezing:

    • Dispense the nanoformulation with the added cryoprotectant into serum vials.

    • Partially insert the stoppers into the vials.

    • Load the vials onto the shelves of the lyophilizer.

    • Freezing Stage: Cool the shelves to -40°C at a rate of 1°C/min and hold for 3-4 hours to ensure complete freezing of the samples.[9]

  • Primary Drying (Sublimation):

    • Set the shelf temperature to -20°C and reduce the chamber pressure to 100 mTorr.

    • Hold these conditions for 24-48 hours, or until all the ice has sublimated.[10]

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C in a stepwise manner (e.g., 5°C increments every 2 hours) while maintaining the low pressure.

    • Hold the final temperature for 12-24 hours to remove any residual bound water.[9]

  • Stoppering and Storage:

    • Once the cycle is complete, backfill the chamber with sterile nitrogen or argon gas to atmospheric pressure.

    • Fully stopper the vials under vacuum or the inert gas atmosphere.

    • Remove the vials from the lyophilizer, seal with aluminum caps, and store at 4°C or 25°C for stability studies.

Post-Lyophilization Characterization

Procedure:

  • Visual Inspection:

    • Examine the appearance of the lyophilized cake for its color, texture, and structural integrity. A well-formed, elegant cake is desirable.

  • Reconstitution:

    • Reconstitute the lyophilized powder by adding the original volume of deionized water to the vial.

    • Gently swirl the vial and record the time taken for complete redispersion.

  • Physicochemical Characterization:

    • Measure the particle size, PDI, and zeta potential of the reconstituted nanoformulation using DLS.[11]

    • Compare the results with the pre-lyophilization data to assess the effectiveness of the cryoprotectant and the lyophilization process.

  • Scanning Electron Microscopy (SEM):

    • Analyze the morphology of the lyophilized cake using SEM to visualize the porous structure and the distribution of the nanoparticles within the cryoprotectant matrix.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the characterization of the nanoformulations before and after lyophilization with different cryoprotectants.

Table 1: Physicochemical Properties of Nanoformulation Before and After Lyophilization with Different Cryoprotectants.

FormulationCryoprotectant (w/v)Particle Size (nm) Pre-LyoParticle Size (nm) Post-LyoPDI Pre-LyoPDI Post-LyoZeta Potential (mV) Pre-LyoZeta Potential (mV) Post-Lyo
F1None (Control)155.2 ± 3.1>1000 (Aggregated)0.18 ± 0.02N/A-25.3 ± 1.5N/A
F25% Sucrose156.1 ± 2.8180.5 ± 4.50.19 ± 0.030.25 ± 0.04-24.9 ± 1.8-23.1 ± 2.1
F310% Sucrose154.9 ± 3.5162.3 ± 3.90.18 ± 0.020.20 ± 0.03-25.1 ± 1.6-24.5 ± 1.9
F45% Trehalose155.8 ± 3.0175.4 ± 4.20.19 ± 0.030.23 ± 0.05-25.5 ± 1.4-23.8 ± 2.0
F510% Trehalose156.3 ± 2.9159.8 ± 3.70.18 ± 0.020.19 ± 0.04-25.2 ± 1.7-24.8 ± 1.8
F65% Mannitol155.5 ± 3.3250.1 ± 8.70.19 ± 0.030.35 ± 0.06-24.8 ± 1.9-20.5 ± 2.5
F710% Mannitol154.7 ± 3.6210.6 ± 7.20.18 ± 0.020.31 ± 0.05-25.0 ± 1.5-21.3 ± 2.2

Table 2: Reconstitution Time and Visual Appearance of Lyophilized Cakes.

FormulationCryoprotectant (w/v)Reconstitution Time (seconds)Cake Appearance
F1None (Control)>300 (Incomplete)Collapsed, shrunken
F25% Sucrose60Partially collapsed
F310% Sucrose30Intact, porous
F45% Trehalose50Slightly shrunken
F510% Trehalose25Intact, elegant, porous
F65% Mannitol90Crystalline, partially collapsed
F710% Mannitol75Crystalline, intact

Visualizations

Lyophilization_Workflow cluster_prep Nanoformulation Preparation cluster_lyo Lyophilization Process cluster_char Characterization A Prepare Oil Phase (Olive Oil, this compound, API) C Hot Homogenization A->C B Prepare Aqueous Phase B->C D Cooling C->D E Add Cryoprotectant (Sucrose, Trehalose, or Mannitol) D->E J Pre-Lyophilization (Size, PDI, Zeta Potential) D->J F Freezing (-40°C) E->F G Primary Drying (-20°C, 100 mTorr) F->G H Secondary Drying (25°C, 100 mTorr) G->H I Stoppering & Storage H->I K Post-Lyophilization (Reconstitution, Size, PDI, Zeta, SEM) I->K Cryoprotectant_Selection start Start: Lyophilized Product cake_appearance Elegant Cake Structure? start->cake_appearance reconstitution Reconstitution Time < 60s? particle_size Particle Size Increase < 20%? reconstitution->particle_size Yes suboptimal Suboptimal: Adjust Concentration or Type reconstitution->suboptimal No pdi PDI < 0.3? particle_size->pdi Yes particle_size->suboptimal No optimal Optimal Cryoprotectant pdi->optimal Yes pdi->suboptimal No cake_appearance->reconstitution Yes cake_appearance->suboptimal No

References

Application Notes and Protocols: Olive Oil PEG-6 Esters in Pediatric and Geriatric Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Olive Oil PEG-6 Esters

This compound are a complex mixture formed from the transesterification of olive oil and PEG-6.[1] This non-ionic surfactant acts as an emollient, solubilizer, and emulsifier in various cosmetic and pharmaceutical preparations.[2] Its derivation from olive oil suggests a favorable safety profile, making it a potentially valuable excipient for sensitive populations such as pediatrics and geriatrics.[3] Polyethylene glycol (PEG) derivatives are known for their versatility, offering a range of solubilities and viscosities, and are generally well-tolerated on the skin.[4]

These application notes provide a comprehensive overview of the potential uses of this compound in developing topical formulations for pediatric and geriatric patients, addressing the unique physiological needs and challenges of these age groups.

Key Considerations for Pediatric and Geriatric Formulations

The selection of excipients for pediatric and geriatric populations requires careful consideration of their unique physiological characteristics.[5][6]

Pediatric Population:

  • Immature Skin Barrier: The skin of neonates and infants is thinner and more permeable, leading to increased systemic absorption of topically applied substances.[7]

  • Higher Surface Area to Body Weight Ratio: This increases the risk of systemic toxicity from topical agents.[8]

  • Developing Organ Systems: Immature metabolic pathways can affect drug clearance.[6]

  • Excipient Safety: Certain excipients considered safe for adults may have adverse effects in children. A thorough risk assessment is crucial.[9]

Geriatric Population:

  • Thinner and Drier Skin: Age-related changes in the skin can affect drug absorption and increase susceptibility to irritation.[10]

  • Reduced Skin Elasticity and Barrier Function: This can lead to increased transepidermal water loss and slower healing.

  • Polypharmacy and Comorbidities: The elderly often have multiple health conditions and take numerous medications, increasing the risk of drug interactions.[11][12]

  • Cognitive and Physical Limitations: Ease of application and patient-friendly packaging are important considerations.[13]

Applications of this compound in Specialized Formulations

This compound can be utilized in various topical formulations for pediatric and geriatric use due to their emulsifying, emollient, and solubilizing properties.

3.1. Emollient in Moisturizing Creams and Lotions: The emollient properties of this compound help to soften and smooth the skin by forming a protective layer that reduces water loss.[4] This is particularly beneficial for the dry and sensitive skin often seen in both pediatric and geriatric populations.

3.2. Solubilizer for Poorly Water-Soluble Drugs: As a solubilizing agent, it can enhance the incorporation of lipophilic active pharmaceutical ingredients (APIs) into aqueous-based formulations, improving drug delivery.

3.3. Emulsifier in Oil-in-Water (O/W) Emulsions: Its surfactant properties enable the formation of stable oil-in-water emulsions, which are generally preferred for their non-greasy feel and ease of application.

Data Presentation: Physicochemical Properties and Formulation Examples

The following tables summarize key physicochemical properties of this compound and provide example formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound[1]
CAS Number 103819-46-1[2]
Appearance Liquid[4]
Function Emollient, Emulsifier, Solubilizer[2]
Origin Plant/Synthetic[4]

Table 2: Example Oil-in-Water (O/W) Cream Formulation for Sensitive Skin

PhaseIngredientFunctionConcentration (% w/w)
A (Oil Phase) This compoundEmulsifier, Emollient5.0 - 15.0
Cetearyl AlcoholThickener, Emollient2.0 - 5.0
Glyceryl StearateEmulsifier, Emollient1.0 - 3.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
B (Aqueous Phase) Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0 - 5.0
Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0
C (Cool-down Phase) Active Pharmaceutical Ingredient (API)Therapeutic AgentAs required
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5

Experimental Protocols

The following are detailed methodologies for key experiments in the development of topical formulations containing this compound.

5.1. Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the "Dry Gum Method" for preparing a stable emulsion.[14][15]

  • Phase A Preparation: In a suitable vessel, combine all ingredients of the oil phase (Phase A). Heat to 70-75°C until all components are melted and uniform.

  • Phase B Preparation: In a separate vessel, combine all ingredients of the aqueous phase (Phase B). Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase (A) to the aqueous phase (B) with continuous homogenization at a moderate speed.

  • Homogenization: Increase the homogenization speed for a few minutes to ensure the formation of a fine emulsion.

  • Cooling: Allow the emulsion to cool down to below 40°C with gentle stirring.

  • Phase C Addition: Add the cool-down phase ingredients (Phase C) and mix until uniform.

  • Final QC: Adjust the pH if necessary and perform final quality control checks.

5.2. Protocol for In Vitro Drug Release Testing (IVRT)

This protocol uses Franz Diffusion Cells to evaluate the release of an API from the formulation.

  • Membrane Preparation: Use a synthetic membrane (e.g., polysulfone) suitable for the API. Pre-soak the membrane in the receptor medium.

  • Franz Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell.

  • Receptor Medium: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped. Maintain the temperature at 32°C.

  • Sample Application: Apply a finite dose of the formulation to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

5.3. Protocol for Stability Testing

Stability testing is crucial to ensure the quality, safety, and efficacy of the formulation over its shelf life.

  • Sample Preparation: Package the formulation in the intended commercial packaging.

  • Storage Conditions: Store the samples at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, phase separation, particle size.

    • Chemical: API content, presence of degradation products.

    • Microbiological: Microbial limits testing.

Visualizations

6.1. Experimental Workflow for Topical Formulation Development

G cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Characterization & Testing cluster_3 Scale-up & Manufacturing API Characterization API Characterization Excipient Compatibility Excipient Compatibility API Characterization->Excipient Compatibility Solubility Studies Solubility Studies Excipient Compatibility->Solubility Studies Prototype Formulation Prototype Formulation Solubility Studies->Prototype Formulation Process Optimization Process Optimization Prototype Formulation->Process Optimization Physicochemical Tests Physicochemical Tests Process Optimization->Physicochemical Tests In Vitro Release Testing In Vitro Release Testing Physicochemical Tests->In Vitro Release Testing Stability Studies Stability Studies In Vitro Release Testing->Stability Studies Scale-up Scale-up Stability Studies->Scale-up Process Validation Process Validation Scale-up->Process Validation Commercial Manufacturing Commercial Manufacturing Process Validation->Commercial Manufacturing

Caption: Workflow for developing a topical formulation.

6.2. Logical Relationship in Emulsion Stability Testing

G Formulation Formulation Accelerated Stability Testing Accelerated Stability Testing Formulation->Accelerated Stability Testing Real-time Stability Testing Real-time Stability Testing Formulation->Real-time Stability Testing Shelf-life Prediction Shelf-life Prediction Accelerated Stability Testing->Shelf-life Prediction Real-time Stability Testing->Shelf-life Prediction Regulatory Submission Regulatory Submission Shelf-life Prediction->Regulatory Submission

Caption: Relationship between stability tests and shelf-life.

Safety and Regulatory Considerations

While this compound are generally considered safe for cosmetic use, their application in pharmaceutical products, especially for vulnerable populations, requires rigorous safety evaluation.[1]

  • Impurities: The manufacturing process of ethoxylated compounds may result in residual ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens. The levels of these impurities must be strictly controlled and monitored.

  • Use on Damaged Skin: PEGs can be absorbed through compromised skin, which is a concern for conditions like diaper rash in infants or skin tears in the elderly. The potential for systemic exposure and toxicity should be assessed.

  • Regulatory Guidance: Developers should consult guidelines from regulatory bodies like the FDA and EMA regarding the use of excipients in pediatric and geriatric medicines.[5][6]

Conclusion

This compound present a promising excipient for the development of topical formulations for pediatric and geriatric patients due to their favorable physicochemical properties and derivation from a natural source. However, the lack of specific data for these populations necessitates a cautious and thorough approach to formulation development, including comprehensive safety and stability testing. The protocols and considerations outlined in these application notes provide a framework for researchers and drug development professionals to explore the potential of this versatile excipient.

References

Application Notes: Olive Oil PEG-6 Esters as a Vehicle for Hydrophobic Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olive oil PEG-6 esters are a complex mixture of polyethylene (B3416737) glycol (PEG) derivatives of fatty acids derived from olive oil.[1][2] They are non-ionic surfactants produced through the transesterification of olive oil with PEG-6.[3][4] Due to their amphipathic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic polyethylene glycol head, these esters have excellent emulsifying and solubilizing properties.[5] While widely used in the cosmetics industry for their emollient and skin-conditioning effects, their application in in-vitro cell culture as a delivery vehicle for poorly water-soluble compounds is an emerging area of interest.[2][6]

The primary challenge in studying hydrophobic compounds (e.g., many kinase inhibitors, natural products, and chemotherapeutics) in cell culture is their low solubility in aqueous media, which can lead to precipitation and inaccurate experimental results.[7][8] Traditionally, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are used, but they can exhibit cytotoxicity and interfere with cellular processes at higher concentrations. This compound represent a potentially biocompatible alternative, capable of forming micelles or stable nano-emulsions that can encapsulate hydrophobic molecules, thereby enhancing their solubility and bioavailability in cell culture systems.[9]

Disclaimer: The use of this compound as a vehicle in cell culture is not extensively documented in peer-reviewed literature. The data, protocols, and notes provided herein are based on the general principles of using non-ionic, PEGylated surfactants as solubilizing agents. Researchers should perform initial validation experiments, including cytotoxicity and solubility assessments, for their specific cell lines and compounds of interest.

Data Presentation

The following tables present illustrative data to serve as a template for researchers validating the use of this compound.

Table 1: Illustrative Cytotoxicity of this compound on Various Cell Lines

This table shows hypothetical 50% inhibitory concentration (IC50) values for the vehicle alone after a 48-hour incubation period, as determined by an MTT assay.

Cell LineCell TypeIC50 of this compound (%, v/v)
HeLaHuman Cervical Cancer0.08%
HEK293Human Embryonic Kidney0.12%
A549Human Lung Carcinoma0.06%
HepG2Human Liver Carcinoma0.05%

Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined empirically.

Table 2: Example of Solubility Enhancement for a Model Hydrophobic Compound (Curcumin)

This table illustrates the potential increase in the aqueous solubility of Curcumin, a highly hydrophobic compound, when formulated with this compound compared to standard cell culture medium.

VehicleMaximum Soluble Concentration of Curcumin (µM)Fold Increase in Solubility
Complete DMEM~1 µM1x
0.01% this compound in DMEM~150 µM150x
0.02% this compound in DMEM~280 µM280x

Note: Data are hypothetical and for illustrative purposes only. Solubility enhancement is compound-specific.

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Compound Stock Solution with this compound

This protocol describes a general method for solubilizing a hydrophobic compound for use in cell culture.

Materials:

  • Hydrophobic compound (e.g., Paclitaxel, Curcumin)

  • This compound (sterile)

  • Sterile, amber glass vial or microcentrifuge tube

  • Warming block or water bath set to 40-50°C

  • Bath sonicator

  • Sterile cell culture medium or PBS

Procedure:

  • Initial Mixing: In a sterile amber vial, add the desired amount of the hydrophobic compound (powder form) and this compound. A starting point for the ratio is typically between 1:5 and 1:20 (w/w) of compound to esters. For example, add 1 mg of the compound to 10 mg (approx. 10 µL) of this compound.

  • Warming: Gently warm the mixture at 40-50°C for 10-15 minutes. This reduces the viscosity of the esters and facilitates the dissolution of the compound.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved in the esters, forming a clear, viscous solution.

  • Sonication (Optional): If a clear solution is not obtained, place the vial in a bath sonicator for 5-10 minutes.

  • Dilution to Stock Concentration: Add pre-warmed (37°C) sterile cell culture medium or PBS to the mixture to create a concentrated stock solution (e.g., 1000x the final desired concentration). Vortex immediately and thoroughly to form a stable, clear to slightly opalescent dispersion.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Note that high viscosity may require a wider diameter filter or gentle pressure.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Vehicle Cytotoxicity via MTT Assay

This protocol determines the safe concentration range for this compound on a specific cell line.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Vehicle Preparation: Prepare a series of dilutions of this compound in complete cell culture medium (e.g., from 1% down to 0.001% v/v).

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the vehicle dilutions. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the vehicle concentration and determine the IC50 value. The maximum concentration with >90% viability is typically considered safe for subsequent experiments.

Protocol 3: Evaluation of Hydrophobic Compound Efficacy

This protocol outlines a general workflow for testing the biological activity of a hydrophobic compound delivered using this compound.

Procedure:

  • Cell Seeding: Seed cells in an appropriate format (e.g., 96-well, 12-well, or 6-well plates) and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the hydrophobic compound stock solution (from Protocol 1) in complete cell culture medium to achieve the final desired concentrations.

  • Vehicle Control: Critically, prepare a "vehicle control" medium containing the same concentration of this compound as is present in the highest concentration of the treated sample.

  • Treatment: Replace the culture medium with the prepared treatment and control media.

  • Incubation: Incubate the cells for the period relevant to the biological question being investigated.

  • Endpoint Analysis: Perform the desired assay to measure the biological effect. This could include:

    • Cell viability assays (MTT, PrestoBlue, CellTiter-Glo).

    • Apoptosis assays (Caspase activity, Annexin V staining).

    • Western blotting to analyze protein expression or signaling pathway activation.

    • qPCR to analyze gene expression changes.

    • Immunofluorescence microscopy to observe cellular changes.

  • Data Interpretation: Compare the results from the compound-treated cells to the vehicle-treated cells to isolate the effect of the compound from any potential effects of the delivery vehicle.

Visualizations

G cluster_prep Phase 1: Formulation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A 1. Mix Hydrophobic Compound + Vehicle B 2. Warm and Vortex to Dissolve A->B C 3. Dilute in Medium to Create Stock B->C D 4. Sterile Filter (0.22 µm) C->D F 6. Prepare Treatment Dilutions (incl. Vehicle Control) D->F E 5. Seed Cells in Multi-well Plate E->F G 7. Treat Cells and Incubate F->G H 8. Perform Endpoint Assay (e.g., Viability, Western) G->H I 9. Acquire Data H->I J 10. Normalize to Vehicle Control I->J K 11. Interpret Results J->K

Caption: Experimental workflow for using a vehicle to deliver a hydrophobic compound.

G cluster_micelle Micelle Structure cluster_medium Aqueous Cell Culture Medium center Hydrophobic Drug v1 Vehicle center->v1 Hydrophobic Interaction v2 Vehicle center->v2 v3 Vehicle center->v3 v4 Vehicle center->v4 v5 Vehicle center->v5 v6 Vehicle center->v6 v7 Vehicle center->v7 v8 Vehicle center->v8 Water3 H₂O v2->Water3 Water1 H₂O v4->Water1 Hydrophilic Interaction Water2 H₂O v7->Water2

Caption: Conceptual model of a micelle formed by an amphipathic vehicle.

G drug Hydrophobic Drug (e.g., Kinase Inhibitor) receptor Cell Surface Receptor drug->receptor Inhibition mapk MAPK Cascade (Raf, MEK, ERK) receptor->mapk Activation tf Transcription Factor (e.g., c-Myc, AP-1) mapk->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response

Caption: Example signaling pathway that can be studied using a delivered compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phase Separation in Emulsions with Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation in emulsions formulated with Olive Oil PEG-6 Esters.

Frequently Asked Questions (FAQs)

1. What are this compound and what is their primary function in an emulsion?

This compound are non-ionic surfactants derived from olive oil.[1][2] In an emulsion, their primary function is to act as an emulsifier, enabling the stable mixture of two immiscible liquids, such as oil and water, by reducing the interfacial tension between them.[3] They are particularly suited for creating oil-in-water (O/W) emulsions.

2. What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound?

This compound typically have an HLB value of around 10-11. This value makes them effective for producing stable oil-in-water (O/W) emulsions.

3. What are the common signs of phase separation in my emulsion?

Phase separation indicates emulsion instability and can manifest in several ways:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion. This is often a reversible precursor to more severe instability.[3]

  • Coalescence: The merging of smaller oil droplets into larger ones, which can lead to the formation of a visible oil layer. This process is irreversible.[3]

  • Breaking: The complete and irreversible separation of the oil and water phases into two distinct layers.

4. Can this compound be used in cold-process emulsions?

Yes, some commercial blends containing this compound are designed for use in cold-process emulsions, which can save time and energy during manufacturing.[4]

Troubleshooting Guide

Issue 1: Immediate Phase Separation After Preparation

Symptom: The oil and water phases fail to form a uniform emulsion and separate almost immediately after mixing.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incorrect Emulsifier Concentration The concentration of this compound may be too low to adequately stabilize the oil droplets. Incrementally increase the emulsifier concentration in subsequent formulations. A typical starting point for a primary emulsifier is in the range of 3-8% of the total formulation weight.[5]
Inappropriate Oil-to-Water Ratio An excessively high oil phase concentration can overwhelm the emulsifier. For O/W emulsions, a common starting point for the oil phase is between 15-25% of the total formulation.[5] Consider reducing the oil phase percentage.
Insufficient Homogenization The energy input during mixing may not be enough to reduce the oil droplet size effectively. Larger droplets are more prone to coalescence.[6] Increase the speed and/or duration of homogenization. For laboratory-scale preparations, a high-shear homogenizer is recommended.
Incorrect Order of Addition The method of combining the phases can impact emulsion formation. For O/W emulsions, it is generally recommended to add the oil phase to the water phase slowly with continuous mixing.
Issue 2: Creaming or Coalescence Over Time

Symptom: The emulsion appears stable initially but begins to show signs of creaming or the formation of an oil layer after several hours or days.

Possible Causes & Solutions:

Possible CauseRecommended Action
Suboptimal Droplet Size Even if an initial emulsion forms, larger droplets will tend to rise and coalesce over time. Optimize the homogenization process to achieve a smaller and more uniform droplet size distribution.
Low Viscosity of the Continuous Phase A low-viscosity aqueous phase allows oil droplets to move more freely, increasing the likelihood of collisions and coalescence.[7] Consider adding a rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase to increase its viscosity.
Temperature Fluctuations During Storage Changes in temperature can affect the stability of the emulsion.[8] Store the emulsion at a constant, controlled room temperature. Accelerated stability testing can be performed at elevated temperatures (e.g., 40°C) to predict long-term stability.
pH Imbalance Although this compound are non-ionic and generally less sensitive to pH than ionic emulsifiers, extreme pH values can still affect the overall stability of the formulation. For non-ionic surfactant systems, a neutral pH is often optimal.[9] Measure and, if necessary, adjust the pH of the aqueous phase to near neutral (pH 6-7.5).
Presence of Electrolytes The addition of salts can disrupt the stability of O/W emulsions stabilized by non-ionic surfactants by affecting the hydration of the PEG chains.[10] If electrolytes are a necessary component of the formulation, their concentration should be carefully optimized. It may be beneficial to add them to the aqueous phase after the emulsion has been formed.

Data Presentation

Table 1: Typical Formulation Parameters for a Stable O/W Emulsion with an Olive Oil-Derived Emulsifier

ParameterRecommended RangeRationale
Oil Phase Concentration 15 - 25% (w/w)Balances sensory attributes with stability. Higher concentrations may require a higher emulsifier load or the addition of a co-emulsifier.[5]
Emulsifier Concentration 3 - 8% (w/w)Ensures sufficient coverage of oil droplets to prevent coalescence. The optimal concentration depends on the oil phase percentage.[5]
Emulsifier-to-Oil Ratio 1:4 to 1:5A common starting point for determining the appropriate amount of emulsifier relative to the oil phase.[5]
pH of Aqueous Phase 6.0 - 7.5Non-ionic emulsifiers like this compound are generally most stable in a neutral pH range.[9]

Experimental Protocols

Protocol 1: Preparation of a Model O/W Emulsion (Hot Process)

Purpose: To prepare a stable oil-in-water emulsion using this compound.

Materials:

  • Olive Oil (as the oil phase)

  • This compound (as the emulsifier)

  • Deionized Water (as the aqueous phase)

  • Beakers

  • Hot plate with magnetic stirring capabilities or a water bath

  • High-shear homogenizer (e.g., rotor-stator type)

  • Thermometer

Methodology:

  • Phase Preparation:

    • In one beaker, prepare the oil phase by combining the olive oil and this compound.

    • In a separate beaker, prepare the aqueous phase with deionized water.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C.[11] This ensures that all components are in a liquid state and facilitates the formation of a stable emulsion.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer. Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently with a standard overhead or magnetic stirrer as it cools to room temperature. This prevents shock to the emulsion and helps to maintain its stability.

  • Final pH Adjustment:

    • Once the emulsion has cooled to below 30°C, measure the pH and adjust if necessary using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).

Protocol 2: Accelerated Stability Testing

Purpose: To quickly evaluate the long-term stability of the prepared emulsion.

Methodology:

  • Visual Observation:

    • Store a sample of the emulsion in a transparent container at various conditions: room temperature (20-25°C), elevated temperature (40°C), and refrigerated (4°C).[8]

    • Visually inspect the samples daily for the first week and then weekly for signs of creaming, coalescence, or breaking.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at 3000-5000 rpm for 15-30 minutes.

    • A stable emulsion should show no signs of phase separation after centrifugation.

  • Freeze-Thaw Cycling:

    • Subject a sample of the emulsion to at least three freeze-thaw cycles. A typical cycle involves storing the sample at -10°C for 24 hours, followed by 24 hours at room temperature.

    • After each cycle, visually inspect the sample for any signs of instability.

Visualizations

TroubleshootingWorkflow Start Phase Separation Observed Immediate_Separation Immediate Separation? Start->Immediate_Separation Check_Homogenization Evaluate Homogenization Process Start->Check_Homogenization Delayed_Separation Delayed Separation (Creaming/Coalescence)? Immediate_Separation->Delayed_Separation No Check_Concentration Review Emulsifier and Oil Concentrations Immediate_Separation->Check_Concentration Yes Check_Viscosity Assess Viscosity of Continuous Phase Delayed_Separation->Check_Viscosity Yes Check_Storage Examine Storage Conditions (Temp, pH, Electrolytes) Delayed_Separation->Check_Storage Yes Increase_Emulsifier Increase Emulsifier % Check_Concentration->Increase_Emulsifier Adjust_Oil_Ratio Adjust Oil/Water Ratio Check_Concentration->Adjust_Oil_Ratio Increase_Shear Increase Shear/Time Check_Homogenization->Increase_Shear Add_Rheology_Modifier Add Rheology Modifier Check_Viscosity->Add_Rheology_Modifier Control_Temp_pH Control Temp, Adjust pH, Optimize Electrolytes Check_Storage->Control_Temp_pH

Caption: Troubleshooting workflow for phase separation.

EmulsionStabilityFactors Stable_Emulsion Stable Emulsion Formulation Formulation Parameters Formulation->Stable_Emulsion Emulsifier_Conc Emulsifier Concentration Formulation->Emulsifier_Conc Oil_Water_Ratio Oil/Water Ratio Formulation->Oil_Water_Ratio Viscosity Aqueous Phase Viscosity Formulation->Viscosity Process Process Parameters Process->Stable_Emulsion Homogenization Homogenization (Shear/Time) Process->Homogenization Temperature_Prep Temperature (Preparation) Process->Temperature_Prep Storage Storage Conditions Storage->Stable_Emulsion Temperature_Store Temperature (Storage) Storage->Temperature_Store pH_Value pH Storage->pH_Value Electrolytes Electrolytes Storage->Electrolytes

Caption: Key factors influencing emulsion stability.

References

Optimizing the concentration of olive oil PEG-6 esters to minimize droplet size in nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Olive Oil PEG-6 Esters to minimize droplet size in oil-in-water (o/w) nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are this compound and why are they used in nanoemulsions?

A1: this compound are non-ionic surfactants derived from olive oil. They are formed by the transesterification of olive oil with polyethylene (B3416737) glycol (PEG-6)[1][2]. With a Hydrophilic-Lipophilic Balance (HLB) value typically in the range of 10-11, they are effective emulsifying agents for creating stable oil-in-water (o/w) emulsions[3][4]. In nanoemulsions, they function to reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets and providing stability to the system.

Q2: What is the optimal concentration of this compound to achieve the smallest droplet size?

A2: The optimal concentration of this compound will vary depending on the specific composition of your nanoemulsion (e.g., oil phase concentration, presence of co-surfactants). Generally, increasing the surfactant concentration leads to a decrease in droplet size up to a certain point. Beyond this optimal concentration, the droplet size may plateau or even increase. It is crucial to perform a concentration-response study to determine the optimal level for your specific formulation. The illustrative data in Table 1 provides an example of such a relationship.

Q3: Can I use this compound as the sole surfactant in my nanoemulsion?

A3: While this compound can be used as the primary emulsifier, nanoemulsion formulations often benefit from the inclusion of a co-surfactant. A co-surfactant can improve the flexibility of the interfacial film, further reduce droplet size, and enhance the stability of the nanoemulsion. The choice of a co-surfactant should be based on the specific requirements of your formulation.

Q4: What are the critical process parameters to consider when preparing nanoemulsions with this compound?

A4: Key process parameters include the method of emulsification (e.g., high-pressure homogenization, ultrasonication), the duration and intensity of energy input, and the temperature of the process. For high-pressure homogenization, the number of passes and the operating pressure are critical variables. For ultrasonication, the sonication time and amplitude are important. Consistent processing parameters are essential for reproducible results.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Large Droplet Size (>200 nm) Insufficient surfactant concentration.Increase the concentration of this compound incrementally (e.g., in 1% steps) and re-measure the droplet size.
Inadequate energy input during emulsification.Increase the homogenization pressure or the number of passes. For ultrasonication, increase the sonication time or amplitude.
Improper formulation ratio (oil:surfactant).Optimize the oil-to-surfactant ratio. A pseudo-ternary phase diagram can be constructed to identify the optimal component ratios.
High Polydispersity Index (PDI > 0.3) Non-uniform droplet size distribution.Increase the energy input during homogenization to ensure more uniform droplet disruption.
Ostwald ripening (growth of larger droplets at the expense of smaller ones).Consider adding a small amount of a water-insoluble co-surfactant or a ripening inhibitor.
Phase Separation or Creaming Insufficient emulsion stability.Increase the surfactant concentration to ensure adequate coverage of the oil droplets.
Droplet coalescence.Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization, if applicable. For non-ionic surfactants like this compound, steric stabilization is key, so optimizing surfactant concentration is critical.
Incorrect HLB value of the surfactant system.If using a co-surfactant, adjust the ratio to achieve the required HLB for the oil phase.
Precipitation or Cloudiness Poor solubility of a component.Ensure all components are fully dissolved in their respective phases before emulsification. Gentle heating may be required.
Temperature-induced phase changes.Evaluate the stability of the nanoemulsion at different storage temperatures.

Experimental Protocols

Protocol 1: Preparation of an Olive Oil-in-Water Nanoemulsion using High-Pressure Homogenization

1. Preparation of the Oil Phase:

  • Weigh the required amount of the oil phase (e.g., medium-chain triglycerides, olive oil).
  • Add the desired concentration of this compound to the oil phase.
  • If using a co-surfactant, add it to the oil phase.
  • Gently heat the mixture to 40-50°C while stirring until a clear, homogeneous solution is obtained.

2. Preparation of the Aqueous Phase:

  • Measure the required volume of deionized water.
  • If using any water-soluble additives, dissolve them in the water phase.

3. Pre-emulsion Formation:

  • Heat the aqueous phase to the same temperature as the oil phase (40-50°C).
  • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., at 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

4. High-Pressure Homogenization:

  • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi).
  • Collect the resulting nanoemulsion.
  • Repeat the homogenization for a set number of cycles (e.g., 3-5 passes) to achieve a smaller and more uniform droplet size.
  • Allow the nanoemulsion to cool to room temperature.

5. Characterization:

  • Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
  • Assess the stability of the nanoemulsion by monitoring droplet size, PDI, and visual appearance over time at different storage conditions.

Quantitative Data

Table 1: Illustrative Data on the Effect of this compound Concentration on Nanoemulsion Droplet Size and Polydispersity Index (PDI)

The following data is illustrative and intended to demonstrate a typical trend. Actual results will vary based on the specific formulation and processing conditions.

Concentration of this compound (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Visual Appearance
2250 ± 150.45 ± 0.05Milky, opaque
4180 ± 100.32 ± 0.04Milky, slightly translucent
6120 ± 80.21 ± 0.03Translucent
885 ± 50.15 ± 0.02Nearly transparent
1082 ± 60.14 ± 0.02Transparent
1288 ± 70.18 ± 0.03Transparent

Formulation basis: 10% w/w Oil Phase, x% w/w this compound, q.s. 100% w/w Deionized Water. Process: High-pressure homogenization at 15,000 psi for 5 passes.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_characterize Characterization prep_oil Prepare Oil Phase (Oil + this compound) pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase (Deionized Water) prep_aq->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization dls Droplet Size & PDI (DLS Analysis) homogenization->dls stability Stability Assessment dls->stability

Caption: Experimental workflow for nanoemulsion preparation.

Surfactant_Concentration_Effect cluster_input Input Variable cluster_outcome Expected Outcome cluster_limit Limiting Factor conc Increasing Concentration of This compound size Decreased Nanoemulsion Droplet Size conc->size leads to stability Increased Emulsion Stability conc->stability improves plateau Optimal Concentration (Plateau Effect) size->plateau up to a

References

Strategies to prevent the precipitation of drugs in olive oil PEG-6 esters formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of active pharmaceutical ingredients (APIs) in olive oil PEG-6 esters formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my lipophilic drug precipitating from an this compound formulation upon aqueous dilution?

A1: This is a common phenomenon driven by supersaturation. This compound, often used in self-emulsifying drug delivery systems (SEDDS), can dissolve a high concentration of a lipophilic drug in the neat formulation.[1] However, when this formulation is introduced into an aqueous environment (like gastrointestinal fluid), the hydrophilic components and any water-soluble co-solvents can diffuse into the aqueous phase.[2][3][4] This leads to a reduction in the formulation's solvent capacity for the drug. The drug concentration then exceeds its solubility limit in the newly formed oil droplets, resulting in a supersaturated state that resolves through precipitation.[4][5]

Q2: What is the role of a co-solvent, and can it always prevent precipitation?

A2: Co-solvents like ethanol, propylene (B89431) glycol, or Transcutol® are added to the formulation to increase the initial drug loading capacity in the pre-concentrate.[2][6] They achieve this by providing a more polar environment that can better solubilize the drug. While they improve drug payload in the initial formulation and can facilitate faster emulsification, hydrophilic co-solvents are often immediately released from the oil droplets upon dilution.[3][4][7] This rapid partitioning into the aqueous phase can actually trigger drug precipitation, as the solubilizing agent is lost from the lipid core.[2][6] Therefore, while beneficial for initial solubilization, they do not guarantee prevention of precipitation upon dispersion.[2][7]

Q3: Can the choice of surfactant or co-surfactant influence drug precipitation?

A3: Absolutely. The type and concentration of surfactants and co-surfactants are critical. They not only facilitate the formation of fine oil-in-water emulsions but also help maintain the drug in a solubilized state within the micelles or emulsion droplets.[8] A higher concentration of co-surfactant can sometimes lead to drug precipitation upon dilution due to its partitioning into the aqueous phase.[6] The selection of these excipients should be carefully optimized to ensure the stability of the emulsion and keep the drug solubilized post-dilution.

Q4: Are there any specific properties of my drug that make it more prone to precipitation?

A4: Yes. Drugs with a high crystalline lattice energy and a high melting point are often more prone to precipitation. The amorphous form of a drug is generally more soluble than its crystalline counterpart. If the drug has a strong tendency to crystallize, it will more readily precipitate from a supersaturated solution. The drug's lipophilicity (logP) is also a key factor; highly lipophilic drugs are generally more suitable for lipid-based formulations, but their interaction with the chosen excipients determines the ultimate stability.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Immediate precipitation observed upon mixing the drug with this compound. Drug solubility limit in the neat excipient is exceeded.1. Reduce Drug Loading: Start by formulating at a lower concentration of the API.2. Add a Co-solvent: Incorporate a solubilizing co-solvent (e.g., Transcutol P, Propylene Glycol) to increase the initial solvent capacity.[6]3. Gentle Heating: Apply gentle heat (e.g., 40-50°C) during mixing to facilitate dissolution, but monitor for drug degradation.
Precipitation occurs after a few days of storage at room temperature. The formulation is a supersaturated system with poor long-term stability. The drug may be slowly crystallizing over time.1. Incorporate a Precipitation Inhibitor: Add a polymer like Pluronic F127 or HPMC to the formulation. These polymers can help maintain the supersaturated state.[1][5]2. Optimize Excipient Ratios: Re-evaluate the ratio of oil, surfactant, and co-surfactant. Constructing a ternary phase diagram can help identify thermodynamically stable regions.3. Solidify the Formulation: Consider adsorbing the liquid SEDDS onto a solid carrier to create a solid self-emulsifying system, which can improve stability.[8]
Formulation is clear initially but shows precipitation after aqueous dilution and agitation. The system is unable to maintain drug solubility in the dispersed emulsion droplets. The co-solvent, if used, is partitioning out.1. Change Co-solvent: Switch to a less hydrophilic co-solvent that is less likely to partition into the aqueous phase immediately.[2]2. Increase Surfactant Concentration: A higher surfactant-to-oil ratio may create more stable micelles/droplets capable of entrapping the drug more effectively.3. Add a Hydrophobic Component: Incorporate a long-chain triglyceride (e.g., corn oil, olive oil) into the formulation. This can create a more lipophilic core in the emulsion droplets, which may better retain the drug.[1][8]
Variability in precipitation behavior between batches. Inconsistent mixing, weighing, or environmental factors (temperature, humidity).1. Standardize Protocols: Ensure consistent mixing times, speeds, and temperatures for every batch.2. Control Environment: Prepare formulations in a controlled environment to minimize variability from humidity and temperature fluctuations.3. Pre-dissolve API: Dissolve the drug in the co-solvent first before adding it to the oil and surfactant mixture to ensure complete initial solubilization.

Experimental Protocols

Protocol 1: Equilibrium Solubility Study

This protocol determines the maximum solubility of the API in individual excipients and formulation blends.

  • Preparation: Add an excess amount of the API to a series of glass vials, each containing a known volume (e.g., 2 mL) of an individual excipient (this compound, co-solvent, surfactant) or a pre-mixed formulation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at a high speed (e.g., 13,000 rpm for 15 minutes) to pellet the undissolved API.

  • Quantification: Carefully collect an aliquot from the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile). Analyze the API concentration using a validated HPLC method.[10]

Protocol 2: In Vitro Dispersion & Precipitation Test

This protocol assesses the formulation's tendency to precipitate upon dilution in an aqueous medium.

  • Medium Preparation: Prepare a relevant aqueous dispersion medium (e.g., demineralized water, 0.1N HCl, or simulated intestinal fluid) and maintain it at 37°C with gentle agitation (e.g., 50 rpm using a paddle stirrer).[2]

  • Formulation Addition: Add a precise amount of the drug-loaded formulation (e.g., 1 mL) to a large volume of the dispersion medium (e.g., 500 mL, representing a 1:500 dilution).[2]

  • Observation & Sampling: Visually observe the formulation for signs of precipitation (cloudiness, visible particles) over a set period (e.g., 2-4 hours). At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw samples from the medium.

  • Sample Processing: Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any precipitated drug.

  • Quantification: Analyze the filtrate for the concentration of dissolved drug using a validated HPLC or UV-Vis spectrophotometry method. A decrease in drug concentration over time indicates precipitation.[7]

Visualizations

G start Drug Precipitation Observed in Formulation q1 When does precipitation occur? start->q1 p_storage During Storage (Pre-Dilution) q1->p_storage During Storage p_dilution Upon Aqueous Dilution q1->p_dilution Upon Dilution sol_storage1 Incorporate Precipitation Inhibitor (e.g., Pluronic) p_storage->sol_storage1 sol_storage2 Reduce Drug Loading p_storage->sol_storage2 sol_storage3 Optimize Excipient Ratios (Phase Diagram) p_storage->sol_storage3 sol_dilution1 Modify Co-solvent (Less Hydrophilic) p_dilution->sol_dilution1 sol_dilution2 Increase Surfactant/ Co-surfactant Ratio p_dilution->sol_dilution2 sol_dilution3 Add Long-Chain Triglyceride p_dilution->sol_dilution3

Caption: Troubleshooting workflow for drug precipitation.

G cluster_0 Formulation Pre-Concentrate (SEDDS) cluster_1 Aqueous Dilution (e.g., GI Tract) Drug Drug (API) Emulsion Oil Droplets (Drug Entrapped) Drug->Emulsion Stays Solubilized (Stable) Oil Olive Oil PEG-6 Esters Oil->Emulsion Cosolvent Co-solvent AqueousPhase Aqueous Phase Cosolvent->AqueousPhase Partitions Out Surfactant Surfactant Surfactant->Emulsion Precipitate Drug Precipitate Emulsion->Precipitate Supersaturation (Unstable)

Caption: Mechanism of precipitation upon aqueous dilution.

References

Addressing skin irritation issues associated with olive oil PEG-6 esters in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues associated with the use of Olive Oil PEG-6 Esters in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in topical formulations?

This compound is a polyethylene (B3416737) glycol (PEG) derivative of olive oil.[1] It is formed by the transesterification of olive oil with PEG-6.[2] In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent, emollient, and surfactant. Its properties make it useful for creating stable emulsions of oil and water.[1]

Q2: What are the potential causes of skin irritation associated with this compound?

Skin irritation from formulations containing this compound can arise from several factors:

  • Disruption of the Skin Barrier: As a surfactant, it can interact with the lipids in the stratum corneum, potentially disrupting the skin's natural barrier function. This can lead to increased transepidermal water loss (TEWL) and enhanced penetration of other potentially irritating ingredients.

  • Individual Sensitivity: Some individuals may have a predisposition to sensitivity to PEG compounds.[3]

  • Impurities: The manufacturing process of PEG derivatives can sometimes result in the presence of residual impurities, such as ethylene (B1197577) oxide and 1,4-dioxane, which are known irritants.[4]

  • Formulation-Dependent Effects: The overall composition of the formulation, including the presence of other surfactants, preservatives, and active ingredients, can influence the irritation potential. The concentration of this compound also plays a crucial role.

Q3: Is this compound considered a common allergen?

While PEGs are generally considered to have a low sensitizing potential on healthy skin, there have been reports of allergic contact dermatitis to some PEG derivatives, particularly on damaged or compromised skin.[5] The molecular weight of the PEG can influence its potential to cause hypersensitivity reactions.[6]

Q4: Are there alternatives to this compound with a lower irritation potential?

Yes, several alternatives can be considered for formulators looking to reduce the irritation potential of their products. These include:

  • Polyglyceryl Esters: Ingredients like Polyglyceryl-6 Distearate are derived from vegetable glycerin and fatty acids and are known for their mildness and good safety profile.[1]

  • Sucrose Esters: These are derived from sugar and vegetable fatty acids and offer a wide range of HLB values suitable for various emulsion types.

  • Alkyl Polyglucosides (APGs): Derived from sugars and fatty alcohols from renewable resources like coconut and corn, APGs are known for their mildness and good foaming properties.

  • Lecithin: A natural emulsifier that is generally well-tolerated by the skin.[1]

Troubleshooting Guide for Skin Irritation

This guide provides a systematic approach to identifying and resolving skin irritation issues in topical formulations containing this compound.

Problem: Your formulation is causing redness, itching, or stinging upon application.

Step 1: Initial Assessment and Formulation Review
  • Q: Have you confirmed that this compound is the likely culprit?

    • A: Conduct a patch test with the complete formulation, the vehicle without the active pharmaceutical ingredient (API), and individual excipients if necessary. This can help isolate the source of the irritation. A Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing the irritation and sensitization potential of a finished product.[7]

  • Q: What is the concentration of this compound in your formulation?

    • A: High concentrations of any surfactant can increase the likelihood of irritation. Consider reducing the concentration to the minimum effective level required for emulsion stability and desired sensory attributes.

  • Q: What is the pH of your formulation?

    • A: The pH of the product should ideally be close to the natural pH of the skin (around 5.5) to minimize disruption of the skin's acid mantle.

Step 2: Raw Material and Supplier Verification
  • Q: Have you reviewed the Certificate of Analysis (CoA) for your batch of this compound?

    • A: Check for levels of potential impurities such as ethylene oxide and 1,4-dioxane. Reputable suppliers should provide this information. The EWG Skin Deep® database highlights potential contamination concerns with these impurities in PEG compounds.[2]

  • Q: Have you considered sourcing the ingredient from a different supplier?

    • A: Variations in the manufacturing process between suppliers can lead to differences in the purity and impurity profile of the final ingredient, which can impact its irritation potential.

Step 3: Formulation Optimization
  • Q: Can you incorporate mitigating ingredients into your formulation?

    • A:

      • Co-emulsifiers: Introduce milder, non-ionic or amphoteric co-emulsifiers to reduce the overall concentration of this compound needed.

      • Anti-irritants: Include ingredients with known soothing and anti-inflammatory properties, such as bisabolol, allantoin, or certain botanical extracts.

      • Barrier-enhancing ingredients: Incorporate lipids like ceramides, cholesterol, and fatty acids to help support and maintain the skin's natural barrier function.

  • Q: Have you evaluated the impact of other excipients?

    • A: Preservatives, fragrances, and penetration enhancers can all contribute to the overall irritation profile of a formulation. Consider using alternative preservative systems or removing fragrances if they are not essential to the product's function.

Data Presentation

Table 1: In Vitro Skin Irritation Data (Reconstructed Human Epidermis - OECD TG 439)

Test SubstanceConcentrationMean Viability (%) vs. Negative ControlClassification
This compound (Illustrative)100%> 50%Non-Irritant
Mild Non-Ionic Surfactant (Example)100%> 50%Non-Irritant
Known Mild Irritant (Example)100%35%Irritant
Negative Control (PBS)N/A100%Non-Irritant
Positive Control (5% SDS)N/A< 50%Irritant

A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[8]

Table 2: In Vitro Inflammatory Marker Release (Reconstructed Human Epidermis)

Test SubstanceConcentrationIL-1α Release (pg/mL)IL-8 Release (pg/mL)Interpretation
This compound (Illustrative)10% in vehicle< 30< 200Low Irritation Potential
Mild Co-emulsifier (Example)10% in vehicle< 25< 150Low Irritation Potential
Known Irritant (Example)1% in vehicle> 100> 500High Irritation Potential
Vehicle ControlN/A< 20< 100Baseline

Elevated levels of pro-inflammatory cytokines such as IL-1α and IL-8 are indicative of an irritant response.[4]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method utilizes a three-dimensional reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[9][10]

  • Model Preparation: Commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured to form a multilayered, differentiated epidermis.

  • Test Substance Application: A defined amount of the test substance (e.g., 25 µL for liquids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) at 37°C.[11]

  • Rinsing and Post-incubation: After the exposure period, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours).[8]

  • Viability Assessment (MTT Assay):

    • The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: The viability of the tissues treated with the test substance is calculated as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.

Protocol 2: Cytokine Release Assay (IL-1α and IL-8)

This assay measures the release of pro-inflammatory cytokines from RhE models following exposure to a test substance.

  • Follow Steps 1-4 of the In Vitro Skin Irritation Protocol.

  • Culture Medium Collection: After the post-incubation period, the culture medium from beneath the RhE tissues is collected.

  • Cytokine Quantification: The concentration of IL-1α and IL-8 in the collected medium is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations (in pg/mL) for the test substance-treated tissues are compared to those of the negative and positive controls. A significant increase in cytokine release compared to the negative control indicates an inflammatory response.

Visualizations

Signaling_Pathway_for_Skin_Irritation cluster_0 Formulation Application cluster_1 Stratum Corneum cluster_2 Epidermis cluster_3 Clinical Manifestation Olive_Oil_PEG6_Esters This compound Lipid_Barrier Lipid Barrier Disruption Olive_Oil_PEG6_Esters->Lipid_Barrier Keratinocytes Keratinocytes Lipid_Barrier->Keratinocytes Increased Permeability Cytokine_Release Release of Pro-inflammatory Cytokines (IL-1α, IL-8) Keratinocytes->Cytokine_Release Activation Inflammation Inflammation (Redness, Itching, Stinging) Cytokine_Release->Inflammation

Caption: Potential signaling pathway for skin irritation.

Troubleshooting_Workflow Start Skin Irritation Observed Initial_Assessment Initial Assessment & Formulation Review Start->Initial_Assessment Raw_Material_Check Raw Material & Supplier Verification Initial_Assessment->Raw_Material_Check Formulation_Optimization Formulation Optimization Raw_Material_Check->Formulation_Optimization Re-evaluation Re-evaluate Irritation Potential (In Vitro / In Vivo) Formulation_Optimization->Re-evaluation Re-evaluation->Formulation_Optimization Unsuccessful End Irritation Resolved Re-evaluation->End Successful

Caption: Troubleshooting workflow for skin irritation.

Logical_Relationships Irritation_Potential Skin Irritation Potential Concentration Concentration of This compound Concentration->Irritation_Potential Increases Purity Purity of Raw Material (Low Impurities) Purity->Irritation_Potential Decreases Co-emulsifiers Presence of Mild Co-emulsifiers Co-emulsifiers->Irritation_Potential Decreases Anti-irritants Inclusion of Anti-irritants Anti-irritants->Irritation_Potential Decreases Formulation_pH Skin-compatible pH Formulation_pH->Irritation_Potential Decreases

References

Impact of pH and ionic strength on the stability of olive oil PEG-6 esters emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH and ionic strength on the stability of olive oil-in-water (O/W) emulsions stabilized with PEG-6 esters.

Frequently Asked Questions (FAQs)

Q1: What is the general role of PEG-6 esters in an olive oil emulsion?

A1: Olive Oil PEG-6 Esters act as a non-ionic surfactant, or emulsifier.[1][2] Their molecules have both a water-loving (hydrophilic) part and an oil-loving (lipophilic) part. This structure allows them to position themselves at the oil-water interface, reducing the interfacial tension between the olive oil droplets and the aqueous phase. This reduction in tension facilitates the formation of a stable emulsion by preventing the oil droplets from coalescing.[1]

Q2: How does pH typically affect the stability of an emulsion stabilized with a non-ionic surfactant like PEG-6 esters?

A2: For emulsions stabilized solely by non-ionic surfactants such as PEG-6 esters, pH is expected to have a minimal direct effect on stability over a wide range. This is because non-ionic surfactants do not possess ionizable groups, and therefore their structure and function are not significantly altered by changes in pH. However, extreme pH values can potentially lead to the hydrolysis of the ester linkage in the surfactant over long storage periods, which could compromise emulsion stability.

Q3: What is the expected impact of ionic strength on the stability of our this compound emulsion?

A3: The addition of electrolytes (increasing ionic strength) can have a complex effect on the stability of emulsions stabilized by non-ionic surfactants.[3][4][5] At low to moderate concentrations, some electrolytes can enhance stability by decreasing the water solubility of the non-ionic surfactant, leading to more efficient packing at the oil-water interface.[5] However, at high concentrations, electrolytes can lead to dehydration of the hydrophilic polyethylene (B3416737) glycol (PEG) chains of the surfactant. This "salting-out" effect can reduce the steric hindrance between droplets, leading to flocculation and coalescence, and ultimately, emulsion breakdown.[6]

Q4: We are observing creaming in our emulsion. What are the likely causes and how can we address it?

A4: Creaming is the upward movement of dispersed oil droplets due to density differences between the oil and water phases. It is a common form of emulsion instability.[7] The rate of creaming is influenced by droplet size (larger droplets cream faster), the viscosity of the continuous phase, and the density difference between the two phases. To reduce creaming, you can:

  • Reduce droplet size: Optimize your homogenization process (e.g., increase homogenization speed or time) to create smaller oil droplets.

  • Increase the viscosity of the continuous phase: The addition of a thickening agent or rheology modifier to the aqueous phase can slow down the movement of oil droplets.[7]

  • Ensure optimal surfactant concentration: An insufficient amount of PEG-6 esters may not adequately cover the surface of the oil droplets, leading to droplet coalescence, larger effective droplet sizes, and faster creaming.

Q5: Our emulsion appears to be breaking, with visible oil separation. What could be the reason?

A5: Emulsion breaking, or coalescence, is an irreversible process where droplets merge to form a separate oil layer. This can be caused by:

  • Inadequate surfactant concentration: There may not be enough PEG-6 esters to form a stable interfacial film around the oil droplets.

  • High ionic strength: As mentioned in Q3, excessive electrolyte concentrations can disrupt the stability provided by the PEG-6 esters.[6]

  • Extreme temperatures: High temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence. For non-ionic surfactants, high temperatures can also affect their hydration and performance.

  • Inappropriate pH: While less critical for non-ionic surfactants, extreme pH values could potentially degrade the emulsifier over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Creaming (white layer at the top) Large droplet size.Increase homogenization energy (speed/time).
Low viscosity of the aqueous phase.Add a suitable, compatible rheology modifier.
Insufficient surfactant concentration.Increase the concentration of this compound.
Coalescence (oil separation) High ionic strength ("salting out").Reduce the concentration of electrolytes in the formulation.
Insufficient surfactant.Increase the concentration of this compound.
Incompatible ingredients.Review all formulation components for potential interactions.
Flocculation (clumping of droplets) Sub-optimal surfactant concentration.Optimize the concentration of the PEG-6 esters.
Moderate ionic strength.Evaluate a range of electrolyte concentrations to find the optimal level.
Change in Viscosity Altered pH or ionic strength affecting droplet interactions.Characterize viscosity as a function of pH and ionic strength to identify stable ranges.
Temperature fluctuations.Ensure consistent and appropriate storage and processing temperatures.

Data Summary

The following tables summarize the expected qualitative effects of pH and ionic strength on the stability parameters of an this compound emulsion, based on general principles for non-ionic surfactant-stabilized O/W emulsions.

Table 1: Expected Impact of pH on Emulsion Stability

Parameter Acidic pH (e.g., 3-5) Neutral pH (e.g., 6-8) Alkaline pH (e.g., 9-11)
Droplet Size Generally stableOptimal stabilityGenerally stable
Zeta Potential Close to zeroClose to zeroClose to zero
Creaming Index LowLowLow
Overall Stability Good (potential for long-term ester hydrolysis)ExcellentGood (potential for long-term ester hydrolysis)

Table 2: Expected Impact of Ionic Strength (e.g., NaCl) on Emulsion Stability

Parameter Low Ionic Strength (e.g., <50 mM) Moderate Ionic Strength (e.g., 50-150 mM) High Ionic Strength (e.g., >200 mM)
Droplet Size StablePotential for slight increaseSignificant increase due to coalescence
Zeta Potential Close to zeroClose to zeroClose to zero
Creaming Index LowMay slightly increaseSignificant increase
Overall Stability ExcellentPotentially enhanced or slightly reducedPoor (risk of phase separation)

Experimental Protocols

1. Emulsion Preparation

  • Objective: To prepare a stable olive oil-in-water (O/W) emulsion using PEG-6 esters.

  • Materials: Olive oil, this compound, deionized water, buffer solutions (for pH adjustment), salts (e.g., NaCl for ionic strength adjustment).

  • Procedure:

    • Prepare the aqueous phase by dissolving any water-soluble components (e.g., buffers, salts) in deionized water.

    • Prepare the oil phase by mixing the olive oil and this compound.

    • Heat both phases separately to a specified temperature (e.g., 60-70 °C) to ensure all components are fully dissolved and to facilitate emulsification.

    • Slowly add the oil phase to the aqueous phase while applying high-shear homogenization (e.g., using a rotor-stator homogenizer).

    • Continue homogenization for a defined period (e.g., 5-10 minutes) to achieve a uniform droplet size.

    • Allow the emulsion to cool to room temperature with gentle stirring.

2. Droplet Size and Zeta Potential Measurement

  • Objective: To characterize the emulsion in terms of droplet size distribution and surface charge.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water or the corresponding aqueous phase to an appropriate concentration for DLS measurement.

    • Equilibrate the sample to the desired temperature in the instrument.

    • Measure the particle size distribution and polydispersity index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the droplets.

3. Creaming Index Determination

  • Objective: To quantify the extent of creaming over time.

  • Procedure:

    • Pour a known volume of the emulsion into a graduated cylinder and seal it.

    • Store the cylinder under controlled conditions (e.g., room temperature).

    • At regular time intervals, measure the height of the serum layer (the clear or semi-clear layer at the bottom) and the total height of the emulsion.

    • Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_stability Stability Assessment prep_aqueous Prepare Aqueous Phase (Water, Buffers, Salts) heat Heat Both Phases prep_aqueous->heat prep_oil Prepare Oil Phase (Olive Oil, PEG-6 Esters) prep_oil->heat homogenize High-Shear Homogenization heat->homogenize cool Cooling homogenize->cool storage Store at Different Conditions (pH, Ionic Strength) cool->storage dls Droplet Size & PDI (DLS) zeta Zeta Potential creaming Creaming Index viscosity Viscosity Measurement monitor Monitor Over Time storage->monitor monitor->dls monitor->zeta monitor->creaming monitor->viscosity

Caption: Experimental workflow for the preparation and stability testing of this compound emulsions.

Stability_Factors cluster_inputs Input Variables cluster_mechanisms Underlying Mechanisms cluster_outputs Emulsion Stability ph pH droplet_charge Droplet Charge (Zeta Potential) ph->droplet_charge ionic_strength Ionic Strength steric_hindrance Steric Hindrance ionic_strength->steric_hindrance 'Salting Out' Effect ionic_strength->droplet_charge temperature Temperature continuous_phase_viscosity Continuous Phase Viscosity temperature->continuous_phase_viscosity surfactant_conc [PEG-6 Ester] interfacial_tension Interfacial Tension surfactant_conc->interfacial_tension surfactant_conc->steric_hindrance emulsion_stability Stable Emulsion or Phase Separation interfacial_tension->emulsion_stability steric_hindrance->emulsion_stability droplet_charge->emulsion_stability continuous_phase_viscosity->emulsion_stability

Caption: Logical relationship between input variables, mechanisms, and overall emulsion stability.

References

Overcoming challenges in scaling up the production of olive oil PEG-6 esters-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with scaling up the production of olive oil PEG-6 esters-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are this compound and what are their primary applications in pharmaceutical formulations?

This compound are a complex mixture of polyethylene (B3416737) glycol (PEG) esters derived from olive oil through a process called transesterification.[1][2] In this reaction, the triglyceride molecules in olive oil react with PEG-6, resulting in a mixture of mono-, di-, and triglycerides of olive oil fatty acids, as well as fatty acid esters of PEG-6 and glycerol. They function as water-soluble emollients, emulsifiers, and solubilizers.[2][3] In pharmaceutical formulations, they are valuable for improving the solubility and bioavailability of poorly water-soluble drugs, acting as vehicles in topical preparations, and forming stable emulsions for drug delivery.

Q2: What are the main challenges encountered when scaling up the production of this compound?

Scaling up the production of this compound from laboratory to pilot or industrial scale presents several challenges. These include:

  • Maintaining consistent product quality: The inherent variability in the fatty acid composition of natural olive oil can lead to batch-to-batch inconsistencies in the final product.

  • Reaction control: Ensuring uniform mixing and temperature distribution in larger reactors is crucial for consistent reaction kinetics and to prevent localized overheating, which can lead to degradation of the product.[4][5]

  • Purification: Removing unreacted starting materials, catalysts, and byproducts from a larger volume of viscous product can be complex and requires efficient separation techniques.

  • Process efficiency: Optimizing reaction time, catalyst concentration, and energy consumption is essential for a cost-effective and scalable process.

Q3: How does the quality of the starting olive oil affect the final PEG-6 ester formulation?

The quality of the olive oil is a critical factor influencing the final product. Key parameters of the starting olive oil that can impact the formulation include:

  • Free Fatty Acid (FFA) Content: High FFA content can interfere with the transesterification reaction, especially when using alkaline catalysts, leading to soap formation and reduced yield.[6]

  • Fatty Acid Profile: The specific composition of fatty acids (e.g., oleic, linoleic, palmitic) in the olive oil will determine the physicochemical properties of the resulting PEG-6 esters, such as their viscosity, solubility, and emulsifying capacity.

  • Purity: The presence of impurities, such as water, peroxides, or other degradation products, can negatively affect the reaction and the stability of the final formulation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of PEG-6 Esters Incomplete Reaction: Insufficient mixing, incorrect temperature, or inadequate reaction time.- Optimize mixing speed and reactor design to ensure homogeneity. - Carefully control the reaction temperature within the optimal range (typically 70-160°C for transesterification).[7] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Catalyst Deactivation: Presence of water or high free fatty acid content in the olive oil.- Ensure all reactants and the reactor are dry. - Use olive oil with a low free fatty acid content (<1%). If necessary, pre-treat the oil to reduce acidity.
Product Discoloration or Undesirable Odor Thermal Degradation: High reaction temperatures or prolonged reaction times.- Lower the reaction temperature and shorten the reaction time. Operating under vacuum can help to lower the required temperature.[7]
Oxidation: Presence of oxygen during the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Phase Separation or Inconsistent Emulsion Incomplete Transesterification: Leads to a mixture with varying degrees of PEGylation and unreacted triglycerides.- Re-evaluate and optimize reaction parameters (temperature, time, catalyst concentration) to drive the reaction to completion.
Improper Purification: Residual catalyst or byproducts interfering with formulation stability.- Implement a robust purification process, such as washing with water to remove catalyst and glycerol, followed by vacuum drying.
High Polydispersity in the Final Product Variability in Starting Material: Natural variation in the fatty acid composition of olive oil.- Characterize the fatty acid profile of each batch of olive oil before use. - Consider blending different batches of olive oil to achieve a more consistent starting material.
Side Reactions: Uncontrolled reaction conditions leading to the formation of various byproducts.- Maintain strict control over reaction temperature and mixing to minimize side reactions.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Production Parameters for this compound
ParameterLab-Scale (e.g., 1 L Reactor)Pilot-Scale (e.g., 100 L Reactor)Key Considerations for Scale-Up
Reactant Ratio (Olive Oil:PEG-6) 1:1.5 to 1:2.5 molar ratio1:1.5 to 1:2.5 molar ratioMaintain consistent molar ratios. Accurate measurement and dosing are critical at a larger scale.
Catalyst Concentration (e.g., Sodium Methoxide) 0.5 - 1.0 wt% of oil0.5 - 1.0 wt% of oilEnsure efficient dispersion of the catalyst in the larger volume. Consider multi-point addition for better distribution.
Reaction Temperature 90 - 120°C90 - 120°CHeat transfer is less efficient at a larger scale. Use a jacketed reactor with good temperature control to avoid hotspots.
Reaction Time 2 - 8 hours4 - 10 hoursReaction time may need to be adjusted based on mixing efficiency and heat transfer at the pilot scale.
Mixing Speed 300 - 500 RPM (Magnetic Stirrer)100 - 300 RPM (Impeller)The type and speed of the agitator are critical for ensuring proper mixing in a larger, more viscous reaction mass. The reactor's geometric characteristics significantly impact surfactant properties.[4][5]
Operating Pressure Atmospheric or slight vacuumVacuum (-0.095 to -0.098 MPa)Vacuum is more critical at a larger scale to facilitate the removal of methanol (B129727) byproduct and drive the reaction to completion.[7]

Experimental Protocols

Synthesis and Purification of this compound (Lab-Scale)

Objective: To synthesize this compound via transesterification and purify the product.

Materials:

  • Olive Oil (low acidity)

  • Polyethylene Glycol 600 (PEG-6)

  • Sodium Methoxide (B1231860) (catalyst)

  • Methanol

  • Phosphoric Acid (for neutralization)

  • Diatomaceous Earth (filter aid)

  • Round-bottom flask with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Vacuum pump

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, charge the olive oil and PEG-6 in the desired molar ratio (e.g., 1:2).

  • Catalyst Preparation: Prepare a solution of sodium methoxide in methanol.

  • Reaction:

    • Heat the olive oil and PEG-6 mixture to the desired reaction temperature (e.g., 110°C) under gentle stirring.

    • Once the temperature is stable, slowly add the catalyst solution to the reaction mixture.

    • Increase the stirring speed and apply a vacuum to remove the methanol byproduct as it forms.

    • Maintain the reaction at the set temperature for the desired duration (e.g., 6 hours), monitoring the reaction progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to below 80°C and neutralize the catalyst by adding a stoichiometric amount of phosphoric acid.

  • Purification:

    • Wash the crude product with warm deionized water several times in a separatory funnel to remove glycerol, residual catalyst, and unreacted PEG-6.

    • Dry the organic phase under vacuum.

    • For further purification, filter the product through a bed of diatomaceous earth.

Quality Control Analysis: Determination of Fatty Acid Composition by Gas Chromatography (GC)

Objective: To determine the fatty acid profile of the starting olive oil and the final PEG-6 ester product.

Methodology (based on International Olive Council methods):

  • Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

    • Weigh approximately 0.1 g of the oil or PEG-6 ester sample into a test tube.

    • Add 2 mL of hexane (B92381) and shake to dissolve.

    • Add 0.2 mL of 2N methanolic potassium hydroxide (B78521) solution, cap, and shake vigorously for 30 seconds.

    • Allow the layers to separate. The upper heptane (B126788) layer containing the FAMEs is ready for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Capillary column suitable for FAME analysis (e.g., polar polysiloxane).

    • Carrier Gas: Hydrogen or Helium.

    • Temperatures: Injector and detector temperatures are typically set around 250°C, with an oven temperature program to separate the FAMEs.

    • Injection: Inject an aliquot of the heptane layer into the GC.

  • Data Analysis: Identify and quantify the individual fatty acid methyl esters by comparing their retention times and peak areas to those of a standard FAME mixture.

Visualizations

Production_Workflow cluster_0 Raw Material Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product raw_olive_oil Olive Oil reactor Jacketed Reactor raw_olive_oil->reactor peg6 PEG-6 peg6->reactor catalyst Catalyst (e.g., Sodium Methoxide) catalyst->reactor neutralization Neutralization reactor->neutralization Transesterification washing Water Washing neutralization->washing drying Vacuum Drying washing->drying final_product This compound drying->final_product Quality Control

Caption: Production workflow for this compound.

Troubleshooting_Logic start Low Product Yield? check_reaction Check Reaction Parameters (Temp, Time, Mixing) start->check_reaction Yes check_reactants Analyze Raw Materials (FFA, Water Content) start->check_reactants No, other issues optimize_mixing Optimize Mixing/ Reactor Geometry check_reaction->optimize_mixing Parameters Optimal adjust_params Adjust Reaction Parameters check_reaction->adjust_params Parameters Suboptimal pretreat_oil Pre-treat Olive Oil check_reactants->pretreat_oil High FFA/Water success Yield Improved optimize_mixing->success pretreat_oil->success adjust_params->success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Long-Term Stability of Active Ingredients with Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability testing of active pharmaceutical ingredients (APIs) in formulations containing olive oil PEG-6 esters.

Frequently Asked Questions (FAQs)

Q1: What are this compound and why are they used in pharmaceutical formulations?

A1: this compound, also known as oleoyl (B10858665) macrogol-6 glycerides, are a complex mixture formed by the transesterification of olive oil with polyethylene (B3416737) glycol (PEG-6). They are used as emulsifiers, solubilizers, and bioavailability enhancers for poorly water-soluble APIs in lipid-based drug delivery systems.[1] Their self-emulsifying properties are beneficial for improving drug dissolution and absorption.

Q2: What are the primary stability concerns when formulating an API with this compound?

A2: The primary stability concerns involve the potential for hydrolysis and oxidation of both the API and the excipient. The ester linkages in both the triglycerides of the olive oil and the PEG-6 esters are susceptible to hydrolysis, which can be influenced by pH and moisture content. Additionally, the unsaturated fatty acid chains in olive oil are prone to oxidation, which can generate reactive species that may degrade the API.[1][2]

Q3: How can I assess the compatibility of my API with this compound at an early stage?

A3: Early-stage compatibility can be assessed through forced degradation studies.[3][4] This involves exposing a mixture of the API and this compound to stress conditions such as elevated temperature, humidity, and light.[3][] The formation of degradation products should be monitored using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC).[4]

Q4: What are the critical quality attributes to monitor during a long-term stability study of a formulation containing this compound?

A4: During a long-term stability study, it is crucial to monitor the following:

  • API Assay and Degradation Products: To ensure the potency of the drug and to identify and quantify any impurities.

  • Physical Appearance: Including color, clarity, and phase separation.

  • Droplet Size Distribution: For emulsion-based formulations, to ensure physical stability.

  • Peroxide Value: To monitor the oxidative stability of the lipid components.

  • Moisture Content: As water can promote hydrolysis.

  • Dissolution Profile: To ensure consistent drug release characteristics over time.

Q5: What are the recommended storage conditions for long-term stability testing of formulations with this compound?

A5: Long-term stability testing should be conducted under conditions relevant to the intended storage of the final product, as recommended by the International Council for Harmonisation (ICH) guidelines.[6] Typically, this involves storage at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6] Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected API Degradation Oxidation of the Excipient: Peroxides in the this compound may be degrading the API.Test the peroxide value of the excipient batch. Consider incorporating an antioxidant (e.g., tocopherol) into the formulation. Ensure storage in well-sealed containers with minimal headspace to reduce oxygen exposure.[2]
Hydrolysis: Presence of moisture is accelerating the degradation of an ester-containing API.Control the moisture content of the formulation and raw materials. Package the final product in a container with a low moisture vapor transmission rate.
Incompatibility: Direct chemical reaction between the API and the excipient or its impurities.Conduct a thorough API-excipient compatibility study. Evaluate the purity of the excipient, as impurities can sometimes be the cause of degradation.[7]
Phase Separation or Cloudiness in Liquid Formulations Physical Instability of the Emulsion: Changes in temperature or formulation composition affecting the emulsifying properties of the this compound.Evaluate the formulation's robustness to temperature cycling. Re-optimize the concentration of the this compound or consider the addition of a co-surfactant.
Crystallization of the API: The API is precipitating out of the lipid matrix.Assess the solubility of the API in the excipient at different temperatures. Ensure the drug loading is not exceeding the saturation point.
Inconsistent Results in HPLC Analysis Poor Sample Preparation: Incomplete extraction of the API from the lipid matrix.Optimize the sample preparation method. This may involve using a different extraction solvent, sonication, or a solid-phase extraction (SPE) step to remove interfering lipid components.
Chromatographic Issues: Co-elution of the API with excipient peaks, leading to inaccurate quantification.Modify the HPLC method parameters (e.g., mobile phase composition, gradient, column chemistry) to achieve better resolution. A troubleshooting guide for HPLC can be consulted for common issues.[8][9][10][11]
Detector Noise or Baseline Drift: Contamination of the HPLC system with the lipid excipient.Implement a robust column cleaning protocol after each analytical run. Use a guard column to protect the analytical column.[9]

Data Presentation

The following tables present illustrative data from a hypothetical 12-month long-term stability study of "API-X" formulated with this compound, stored at 25°C / 60% RH.

Table 1: Stability of API-X Formulation

Time Point (Months)AppearanceAPI Assay (%)Total Degradation Products (%)Peroxide Value (meq/kg)
0Clear, pale yellow solution100.20.15< 1.0
3Clear, pale yellow solution99.80.251.2
6Clear, pale yellow solution99.50.381.8
9Clear, pale yellow solution99.10.552.5
12Clear, pale yellow solution98.60.723.1

Table 2: Impurity Profile of API-X in the Presence of this compound

Time Point (Months)Impurity A (%)Impurity B (Oxidative Degradant) (%)Unknown Impurity at RRT 1.25 (%)
00.08< 0.05< 0.05
30.100.080.07
60.120.150.11
90.150.220.18
120.180.300.24

Experimental Protocols

Protocol 1: Long-Term Stability Study

  • Objective: To evaluate the stability of the API in a formulation containing this compound over a period of 12 months under controlled long-term storage conditions.

  • Materials:

    • API-X

    • This compound

    • Stability chambers (25°C ± 2°C / 60% RH ± 5% RH)

    • Appropriate container closure system

  • Procedure:

    • Prepare three batches of the formulation according to the established manufacturing process.

    • Package the formulation in the intended container closure system.

    • Place the samples in the stability chamber.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

    • Analyze the samples for the parameters outlined in the stability protocol (e.g., appearance, API assay, degradation products, peroxide value).

    • Record and analyze the data to establish the shelf-life of the product.

Protocol 2: Forced Degradation Study

  • Objective: To investigate the potential degradation pathways of the API in the presence of this compound under stress conditions.

  • Materials:

    • API-X

    • This compound

    • Hydrochloric acid (for acid hydrolysis)

    • Sodium hydroxide (B78521) (for base hydrolysis)

    • Hydrogen peroxide (for oxidation)

    • Photostability chamber

    • Oven for thermal degradation

  • Procedure:

    • Prepare a solution of the API in this compound.

    • Expose aliquots of the solution to the following stress conditions:

      • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal Degradation: Store at 80°C for 48 hours.

      • Photostability: Expose to light in a photostability chamber as per ICH Q1B guidelines.

    • Analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Formulation Preparation cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_evaluation Data Evaluation prep Prepare 3 Batches of API in this compound package Package in Final Container Closure System prep->package storage Place Samples in Stability Chamber (e.g., 25°C / 60% RH) package->storage pull Pull Samples at 0, 3, 6, 9, 12... Months storage->pull analysis Analyze Samples: - Assay & Impurities - Peroxide Value - Physical Properties pull->analysis data Compile and Analyze Data analysis->data shelf_life Determine Shelf-Life data->shelf_life

Caption: Workflow for a long-term stability study of an API in an olive oil PEG-6 ester formulation.

Degradation_Pathway cluster_stress Stress Factors cluster_degradation Degradation Products API Active Pharmaceutical Ingredient (API) (e.g., with ester linkage) Hydrolyzed_API Hydrolyzed API API->Hydrolyzed_API Hydrolysis Oxidized_API Oxidized API API->Oxidized_API Excipient This compound (Unsaturated Fatty Acid Chains) Peroxides Excipient Peroxides Excipient->Peroxides Oxidation Moisture Moisture/pH Moisture->Hydrolyzed_API Oxygen Oxygen/Light Oxygen->Peroxides Peroxides->Oxidized_API API Oxidation

Caption: Potential degradation pathways for an API in the presence of this compound.

References

Technical Support Center: The Effect of Temperature Cycling on Creams with Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the physical stability of creams formulated with Olive Oil PEG-6 Esters when subjected to temperature cycling.

Frequently Asked Questions (FAQs)

Q1: What is temperature cycling and why is it important for cream stability testing?

A1: Temperature cycling is a stability testing method that exposes a product to alternating high and low temperatures for a defined period.[1][2] This process simulates the temperature fluctuations a cream might encounter during shipping and storage, such as moving between a cold warehouse and a warm vehicle.[2][3] It is a form of accelerated stability testing designed to identify potential physical instability issues like phase separation, crystallization, and changes in texture or viscosity in a shorter timeframe than real-time stability studies.[1] Passing temperature cycling tests provides a good degree of confidence in the long-term physical stability of the cream.[4]

Q2: What are this compound and what is their function in a cream?

A2: this compound are polyethylene (B3416737) glycol derivatives of olive oil.[5] In cosmetic formulations, they primarily function as emulsifiers, helping to create stable mixtures of oil and water (emulsions).[6][7] They are also recognized for their emollient properties, which soften and smooth the skin.[7] As non-ionic surfactants, their performance can be influenced by formulation parameters such as pH and the concentration of other ingredients. A typical concentration for use is between 1-6% in a pH range of 4.5-8.[8]

Q3: What are the common signs of physical instability in creams with this compound after temperature cycling?

A3: Common signs of physical instability to watch for after temperature cycling include:

  • Phase Separation (Creaming or Coalescence): The separation of the oil and water phases, which may appear as a layer of oil on the surface or a watery layer at the bottom.[3] This is a primary indicator of emulsion breakdown.

  • Changes in Viscosity: A noticeable increase or decrease in the thickness of the cream.[3] Temperature fluctuations can disrupt the internal structure of the emulsion, affecting its flow properties.

  • Crystallization: The formation of solid crystals within the cream, which can give it a grainy or gritty texture. This is particularly relevant for formulations with high oil content.[3]

  • Changes in Appearance or Odor: Any alteration in the color, clarity, or smell of the product can indicate chemical or physical degradation.[3]

  • Particle Size Growth: An increase in the size of the oil droplets in the emulsion, which can be a precursor to phase separation. This is typically measured using microscopy or particle size analysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Phase Separation (Oil layer on top) Insufficient emulsifier concentration or improper emulsifier-to-oil ratio.Increase the concentration of this compound within the recommended range (1-6%).[8] Consider the addition of a co-emulsifier or a stabilizer like a water-thickening gum or polymer.
Grainy or Waxy Texture Crystallization of high melting point lipids or waxes in the oil phase due to improper heating and cooling during formulation.Ensure that the oil and water phases are heated to the same temperature before emulsification. Gradual and controlled cooling of the emulsion is also crucial.
Significant Decrease in Viscosity Breakdown of the emulsion's internal structure or degradation of shear-sensitive polymers.Re-evaluate the concentration and type of thickening agents. If using shear-sensitive polymers, ensure the homogenization process is optimized to avoid their breakdown.
Significant Increase in Viscosity Swelling of thickening agents or changes in the packing of the dispersed phase.Review the concentration of thickening agents. In some cases, the interaction between ingredients can change with temperature, leading to increased viscosity.
pH Shift Degradation of ingredients leading to the formation of acidic or basic byproducts.Investigate the stability of all ingredients in the formula. Ensure the initial pH is within the optimal range for this compound (4.5-8) and that a suitable buffering system is in place if necessary.[8]

Data Presentation

The following tables present hypothetical yet representative data illustrating the potential effects of temperature cycling on a cream formulated with 4% this compound.

Table 1: Physical-Chemical Properties After Temperature Cycling

ParameterInitial Measurement (T=0)After 3 Cycles (-10°C / 25°C)After 5 Cycles (-10°C / 25°C)
Appearance Homogeneous, glossy white creamHomogeneous, slightly less glossySigns of slight oil separation on the surface
pH 6.26.15.9
Phase Separation NoneNoneMinor

Table 2: Rheological and Microscopic Analysis After Temperature Cycling

ParameterInitial Measurement (T=0)After 3 Cycles (-10°C / 25°C)After 5 Cycles (-10°C / 25°C)
Viscosity (cP at 10 rpm) 25,00022,50018,000
Average Particle Size (µm) 2.53.85.2

Experimental Protocols

Protocol 1: Temperature Cycling (Freeze-Thaw) Test

Objective: To assess the physical stability of the cream under accelerated conditions of temperature fluctuation.

Materials:

  • Cream samples in their final packaging

  • Programmable temperature chamber or a freezer (-10°C) and a constant temperature incubator (25°C or 45°C)

Procedure:

  • Prepare a set of cream samples. Keep one as a control at room temperature (25°C).[9]

  • Place the test samples in a freezer set to -10°C for 24 hours.[4][9]

  • Transfer the samples from the freezer to a constant temperature environment of 25°C for 24 hours to thaw.[4][9]

  • This completes one cycle.

  • Repeat this cycle for a minimum of three to five times.[4]

  • After each cycle, visually inspect the samples for any signs of instability such as phase separation, crystallization, or changes in color and texture.[3]

  • At the end of the cycling period, perform quantitative analyses as described in the protocols below and compare the results with the control sample.

Protocol 2: Viscosity Measurement

Objective: To quantify changes in the cream's consistency after temperature cycling.

Materials:

  • Viscometer (e.g., Brookfield type) with appropriate spindle

  • Cream samples (post-temperature cycling and control)

Procedure:

  • Allow the cream samples to equilibrate to a controlled room temperature (e.g., 25°C) for at least 24 hours.

  • Gently stir the sample to ensure homogeneity without incorporating air.

  • Measure the viscosity using the viscometer at a defined rotational speed (e.g., 10 rpm).

  • Record the viscosity in centipoise (cP).

  • Compare the viscosity of the cycled samples to the control sample. A significant change (e.g., >20%) may indicate instability.

Protocol 3: Microscopic and Particle Size Analysis

Objective: To observe changes in the emulsion's microstructure and droplet size distribution.

Materials:

  • Optical microscope with a camera

  • Microscope slides and coverslips

  • Particle size analyzer (optional)

Procedure:

  • Place a small, representative sample of the cream on a microscope slide and cover with a coverslip.

  • Observe the sample under the microscope at various magnifications (e.g., 100x, 400x).

  • Capture images of the emulsion structure, paying attention to the size, shape, and distribution of the oil droplets.

  • Look for signs of droplet coalescence (merging of droplets) or flocculation (clumping of droplets).

  • If available, use a particle size analyzer to obtain a quantitative distribution of droplet sizes.

  • Compare the results from the cycled samples with the control sample to identify any significant changes in the microstructure. An increase in the average particle size can be an early indicator of instability.[10]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Cream Stability Testing cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Cream Formulation with this compound package Package Samples in Final Containers prep->package control Control Sample (25°C) package->control cycling Temperature Cycling (-10°C / 25°C) 3-5 Cycles package->cycling visual Visual Inspection (Phase Separation, Texture) cycling->visual viscosity Viscosity Measurement cycling->viscosity microscopy Microscopy & Particle Size Analysis cycling->microscopy ph pH Measurement cycling->ph evaluation Compare Cycled Samples to Control visual->evaluation viscosity->evaluation microscopy->evaluation ph->evaluation conclusion Assess Physical Stability evaluation->conclusion Troubleshooting_Logic Troubleshooting Logic for Cream Instability cluster_causes Potential Causes cluster_actions Corrective Actions start Instability Observed (e.g., Phase Separation) cause1 Emulsifier Concentration start->cause1 cause2 Oil to Emulsifier Ratio start->cause2 cause3 Presence of Stabilizers start->cause3 cause4 Processing Parameters (Heating/Cooling) start->cause4 action1 Increase Emulsifier % cause1->action1 action2 Adjust Oil Phase % cause2->action2 action3 Add/Increase Stabilizer (e.g., Xanthan Gum) cause3->action3 action4 Optimize Heating/Cooling Rates cause4->action4 end Stable Formulation action1->end action2->end action3->end action4->end

References

Technical Support Center: Analysis of Olive Oil PEG-6 Esters & Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of olive oil PEG-6 esters and their degradation products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are this compound and what are their likely degradation pathways?

A1: this compound are a complex mixture of non-ionic surfactants produced by the transesterification of olive oil with polyethylene (B3416737) glycol (PEG) containing an average of six ethylene (B1197577) oxide units.[1] As amphiphilic molecules, they possess both a hydrophobic fatty acid tail from the olive oil and a hydrophilic PEG head. The primary degradation pathways to consider are:

  • Hydrolysis: The ester linkage between the fatty acid and the PEG chain can be cleaved, especially in the presence of strong acids, bases, or enzymatic activity. This results in the formation of free fatty acids (from olive oil) and free PEG-6.[2]

  • Oxidation: Both the unsaturated fatty acid chains (like oleic acid in olive oil) and the polyethylene glycol backbone are susceptible to oxidation.[3]

    • Fatty acid oxidation can lead to the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids.

    • PEG oxidation can result in the formation of hydroperoxides, formaldehyde, formic acid, and chain cleavage, leading to smaller PEG oligomers.[3][4]

Q2: Which analytical techniques are most suitable for analyzing this compound and their degradation products?

A2: A combination of chromatographic techniques is typically required due to the complexity of the sample and potential degradants:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for separating the parent esters from more polar degradation products like free fatty acids and smaller PEG chains. Due to the lack of a strong UV chromophore in these molecules, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often necessary.[5][6] Mass Spectrometry (MS) can also be coupled with HPLC for identification.[7]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume). It is useful for monitoring changes in the polymer distribution, such as the cleavage of the PEG chain, and for separating high molecular weight aggregates from the parent compound.[8][]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile degradation products, particularly the fatty acid components after they have been derivatized to their more volatile methyl esters (FAMEs).

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation (or stress testing) study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values (acidic and basic hydrolysis) and oxidative conditions.[10][11] The goal is to intentionally degrade the sample to:

  • Identify potential degradation products and degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the intact parent molecule from all potential degradation products, ensuring the method is specific.[11]

  • Understand the intrinsic stability of the molecule.[11]

Section 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Reversed-Phase HPLC (RP-HPLC) Troubleshooting

Q: My peaks are broad and tailing when analyzing this compound on a C18 column. What could be the cause?

A: This is a common issue when analyzing amphiphilic molecules.

Potential Cause Solution Reference
Secondary Interactions Unwanted interactions between the analyte and residual silanols on the silica-based column can cause peak tailing. Use a well-end-capped column or add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol (B1196071) activity.[12]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[13]
Inappropriate Mobile Phase The dual hydrophobic/hydrophilic nature of the esters requires careful mobile phase optimization. For highly hydrophobic compounds, a stronger organic solvent (like acetonitrile (B52724) or methanol) is needed for elution. For more polar degradants, a higher aqueous content is necessary. A gradient elution is almost always required.[14][15]
Slow Mass Transfer The large, flexible PEG chain can lead to slow kinetics on the stationary phase. Try increasing the column temperature (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.[16]

Q: I'm using an ELSD detector and my baseline is very noisy or drifting.

A: ELSD is sensitive to non-volatile components in the mobile phase.

Potential Cause Solution Reference
Non-Volatile Buffers ELSD requires volatile mobile phases. Non-volatile buffers like phosphate (B84403) will precipitate in the detector and cause significant noise and damage. Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.[17]
Contaminated Mobile Phase Impurities in solvents or additives can contribute to baseline noise. Use high-purity, HPLC-grade solvents and additives.
Incorrect Detector Settings The drift tube temperature and nebulizer gas flow are critical parameters. The temperature must be high enough to evaporate the mobile phase but not so high that it volatilizes your analyte. Optimize these settings for your specific mobile phase composition and flow rate.[17]
Mobile Phase Miscibility Issues Ensure mobile phase components are fully miscible under all gradient conditions to prevent precipitation.
Size-Exclusion Chromatography (SEC) Troubleshooting

Q: I am seeing distorted or non-repeatable peak shapes for my PEG-esters in SEC.

A: This can be due to undesirable interactions between the PEG moiety and the stationary phase.

Potential Cause Solution Reference
Ionic Interactions with Column Residual charges on the SEC column material can interact with the analyte. Adding a small amount of salt (e.g., 150 mM NaCl) to the mobile phase can help suppress these interactions and improve peak shape.[18]
Hydrophobic Interactions Some SEC stationary phases (like styrene-divinylbenzene) can have secondary hydrophobic interactions with the analyte, especially in organic mobile phases like THF. This can cause distorted peaks. Pre-conditioning the column with an agent like trifluoroacetic acid (TFA) may help, or switching to an aqueous mobile phase if the analyte is soluble.[18]
Poor Sample Solubility Ensure the sample is fully dissolved in the mobile phase before injection. PEGs can sometimes be slow to dissolve, even in solvents where they are considered soluble. Mild heating may aid dissolution.[18]

Q: I have poor resolution between my parent PEG-ester and a potential high molecular weight aggregate.

A: Resolution in SEC is governed by the difference in hydrodynamic volume.

Potential Cause Solution Reference
Inappropriate Column Pore Size Ensure the column's pore size is suitable for the molecular weight range of your analytes. If aggregates are very large, they may be eluting in the void volume. If they are close in size to the monomer, a longer column or a column with a smaller particle size may be needed.[8]
Low Separation Efficiency Decrease the flow rate to allow for better equilibration and separation. Ensure the system is optimized to minimize extra-column volume (e.g., use short, narrow-bore tubing).[]

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-ELSD Method

This protocol provides a general framework for analyzing this compound and their degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 100% B over 25 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Injection Volume 20 µL
ELSD Settings Drift Tube: 40-50 °C; Nebulizer Gas (Nitrogen) Pressure: 40-50 psi

Method adapted from similar surfactant analyses.[6][19]

Protocol 2: GC-MS Analysis of Free Fatty Acids (as FAMEs)

This protocol is for quantifying free fatty acids after hydrolysis and derivatization.

  • Sample Hydrolysis (Optional): To analyze the total fatty acid profile, hydrolyze the ester by heating with methanolic KOH.

  • Esterification:

    • To a dried sample extract, add 2 mL of 2N methanolic HCl.

    • Heat the mixture at 80 °C for 20 minutes in a sealed vial.

    • Cool to room temperature.

    • Add 2 mL of hexane (B92381) and 2 mL of water, and vortex thoroughly.

    • Allow the layers to separate and carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Analysis:

    • Column: HP-5ms or similar non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C (Splitless mode).

    • Oven Program: 100 °C hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 10 min.

    • MS Detector: Scan range m/z 50-500. Identification is based on retention time and comparison of mass spectra with a library (e.g., NIST).

Method adapted from standard FAME analysis protocols.

Section 4: Visualizations

Logical Workflow Diagrams

cluster_0 Troubleshooting Poor Peak Shape in RP-HPLC Start Poor Peak Shape (Broadening/Tailing) CheckOverload Is sample concentration too high? Start->CheckOverload ReduceConc Dilute sample or reduce injection volume. CheckOverload->ReduceConc Yes CheckInteractions Possible secondary interactions? CheckOverload->CheckInteractions No Resolved Peak Shape Improved ReduceConc->Resolved ModifyMP Add 0.1% TFA or Formic Acid to mobile phase. CheckInteractions->ModifyMP Yes CheckTemp Is column temperature optimized? CheckInteractions->CheckTemp No ModifyMP->Resolved IncreaseTemp Increase temperature to 40-50 °C. CheckTemp->IncreaseTemp Yes IncreaseTemp->Resolved cluster_1 Experimental Workflow for Degradation Analysis Sample Olive Oil PEG-6 Ester Sample ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->ForcedDeg Control Control Sample (No Stress) Sample->Control Analysis Analytical Techniques ForcedDeg->Analysis Control->Analysis RPHPLC RP-HPLC-ELSD/MS (Separates by polarity) Analysis->RPHPLC SEC SEC (Separates by size) Analysis->SEC GCMS GC-MS (after derivatization) (Analyzes fatty acids) Analysis->GCMS Data Data Analysis & Structure Elucidation RPHPLC->Data SEC->Data GCMS->Data

References

Validation & Comparative

Comparative analysis of olive oil PEG-6 esters versus polysorbate 80 for drug solubilization

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical formulation, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical challenge. Excipients that can act as effective solubilizing agents are therefore indispensable. This guide provides a comprehensive comparative analysis of two such excipients: Olive Oil PEG-6 Esters and Polysorbate 80. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate solubilizer for their specific formulation needs.

Physicochemical Properties and Solubilization Mechanisms

This compound, a polyethylene (B3416737) glycol derivative of olive oil, and Polysorbate 80 (also known as Tween 80®), a polyethoxylated sorbitan (B8754009) monooleate, are both nonionic surfactants. Their ability to enhance drug solubility stems from the formation of micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.

A key parameter in evaluating surfactants is the Hydrophilic-Lipophilic Balance (HLB) value. Polysorbate 80 has an HLB value of approximately 15, indicating strong hydrophilic characteristics and making it an excellent solubilizer for oil-in-water emulsions. This compound, commercially available under trade names like Labrafil® M 1944 CS, have a lower HLB value, typically around 9-11. This suggests a more balanced hydrophilic-lipophilic nature, which can be advantageous for different types of formulations, including self-emulsifying drug delivery systems (SEDDS).

Table 1: Key Physicochemical Properties

PropertyThis compound (e.g., Labrafil® M 1944 CS)Polysorbate 80
Chemical Name Oleoyl polyoxyl-6 glyceridesPolyoxyethylene (20) sorbitan monooleate
HLB Value ~9-11~15
Appearance Amber-colored oily liquidAmber-colored viscous liquid
Dispersibility Water-dispersibleWater-soluble
Primary Function Solubilizer, emulsifierSolubilizer, emulsifier, wetting agent

Comparative Solubilization Efficacy: A Data-Driven Look

Direct, head-to-head comparative studies on the solubilization capacity of this compound and Polysorbate 80 for a wide range of drugs are limited in publicly available literature. However, by compiling data from various sources, a comparative picture can be drawn for specific APIs.

Table 2: Comparative Solubility Data for Select Drugs

DrugSolubility in this compound (mg/mL)Solubility in Polysorbate 80 (mg/mL)Reference
Quercetin (B1663063) Data not available14.17 (in 19.0 ppm solution)[1]
Furosemide Data not availableHigh solubility reported, but specific value not provided[2]
Carbamazepine Data not availableSolubility enhancement observed, but specific value not provided
Ibuprofen High solubility in a microemulsion containing Labrafil M 1944CS (60.3 mg/mL)Data not available

It is important to note that the solubilization capacity of a surfactant is highly dependent on the physicochemical properties of the drug itself.

Experimental Protocols for Evaluating Solubilizers

To enable researchers to conduct their own comparative studies, this section outlines detailed methodologies for key experiments.

Determination of Saturation Solubility

This experiment quantifies the maximum amount of a drug that can be dissolved in a given solubilizer at a specific temperature.

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API to a series of vials containing a fixed volume of either this compound or Polysorbate 80.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Drug: Centrifuge the vials at a high speed to pellet the undissolved API.

  • Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess API to Solubilizer (Vial) B Incubate in shaker bath (e.g., 24-72h at 25°C) A->B Achieve equilibrium C Centrifuge to pellet undissolved API B->C Separate solid phase D Withdraw supernatant C->D Isolate saturated solution E Dilute aliquot D->E Prepare for quantification F Analyze by HPLC/UV-Vis E->F Determine concentration CMC_Determination A Prepare serial dilutions of surfactant solution B Measure surface tension of each dilution A->B C Plot surface tension vs. log(surfactant concentration) B->C D Identify the point of inflection in the curve C->D E Determine CMC D->E Pgp_Inhibition cluster_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Pgp P-glycoprotein (Efflux Pump) Drug_out Drug (Outside Cell) Drug_in Drug (Inside Cell) Drug_in->Drug_out Efflux Drug_lumen Drug Drug_lumen->Drug_in Absorption PS80 Polysorbate 80 PS80->Pgp Inhibition

References

Head-to-head comparison of olive oil PEG-6 esters and other PEGylated surfactants in nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical step in the design of effective nanoformulations. This guide provides a detailed comparison of Olive Oil PEG-6 Esters and other commonly used PEGylated surfactants in the context of nanoemulsion-based drug delivery systems. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

The stability and efficacy of nanoformulations are significantly influenced by the choice of surfactant. PEGylated surfactants, known for their ability to create a hydrophilic shield around nanoparticles, can enhance stability, prolong circulation time, and improve drug solubility. This guide focuses on a comparative analysis of this compound against other prevalent PEGylated surfactants such as Cremophor® EL, Polysorbate 80 (Tween® 80), Solutol® HS 15, Labrasol®, and PEG 400.

Comparative Performance of PEGylated Surfactants

The selection of a suitable PEGylated surfactant is crucial for optimizing the physicochemical properties of nanoemulsions, which in turn affects their in vivo performance. Key parameters for evaluation include particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and stability. While direct comparative studies are limited, this section collates representative data from various sources to provide a comparative overview.

Table 1: Comparative Physicochemical Properties of Nanoemulsions Formulated with Different PEGylated Surfactants

SurfactantOil PhaseParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading/Encapsulation Efficiency (%)Reference
This compound Olive Oil~130-260~0.2-0.5~ -20 to -40Data not readily available[1][2]
Cremophor® EL Various~20-180~0.15-0.3~ -5 to -20High encapsulation efficiency (>90%)[3][4][5]
Polysorbate 80 (Tween® 80) Various~120-200~0.16-0.4~ -20 to -50Good encapsulation efficiency[3][6]
Solutol® HS 15 Various~50-200~0.2-0.5~ -1.5 to -31.5High drug loading and encapsulation efficiency[7][8][9][10]
Labrasol® Various~30-100~0.1-0.3~ -15 to -25Good self-emulsification and drug solubilization[11][12]
PEG 400 (as co-surfactant) Various~12-60~0.1-0.4~ -14 to -28Used in combination to enhance stability[13][14][15]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for key experimental procedures cited in the comparison.

Preparation of Self-Emulsifying Nanoemulsions

A common method for preparing nanoemulsions is the spontaneous emulsification or self-emulsifying drug delivery system (SEDDS) approach.

  • Materials: Oil phase (e.g., olive oil), surfactant (e.g., this compound, Cremophor® EL), co-surfactant (e.g., PEG 400, Transcutol® HP), and the active pharmaceutical ingredient (API).

  • Procedure:

    • The API is dissolved in the oil phase.

    • The surfactant and co-surfactant are added to the oil phase and mixed thoroughly using a vortex mixer or magnetic stirrer until a homogenous mixture is obtained.

    • The resulting mixture (pre-concentrate) is then added dropwise to an aqueous phase under gentle agitation (e.g., magnetic stirring at 100 rpm).

    • The formation of a clear or slightly bluish, transparent liquid indicates the spontaneous formation of a nanoemulsion.

Characterization of Nanoemulsions

These parameters are critical for assessing the physical stability and potential in vivo behavior of the nanoemulsion.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • The nanoemulsion sample is appropriately diluted with deionized water to avoid multiple scattering effects.

    • The diluted sample is placed in a cuvette and analyzed using the DLS instrument.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the particle size and PDI.

    • For zeta potential measurement, the diluted sample is placed in a specific electrode-containing cuvette, and the electrophoretic mobility of the droplets is measured to calculate the surface charge.

These parameters quantify the amount of drug successfully incorporated into the nanoemulsion.

  • Procedure:

    • An aliquot of the nanoemulsion is centrifuged at high speed to separate the encapsulated drug from the free, unencapsulated drug in the aqueous phase.

    • The amount of free drug in the supernatant is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • The amount of encapsulated drug is determined by subtracting the amount of free drug from the total amount of drug initially added.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100.

Stability Studies

Assessing the stability of nanoemulsions under various conditions is crucial for determining their shelf-life and suitability for administration.

  • Procedure:

    • Thermodynamic Stability: Nanoemulsion samples are subjected to stress conditions such as centrifugation (e.g., 3500 rpm for 30 minutes) and freeze-thaw cycles (e.g., three cycles between -20°C and +25°C) to assess for phase separation, creaming, or cracking.

    • Long-Term Stability: Samples are stored at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).

    • At predetermined time intervals, the samples are analyzed for changes in particle size, PDI, zeta potential, and drug content.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows in nanoformulation research.

ExperimentalWorkflow cluster_prep Nanoemulsion Preparation API API Mix1 Dissolve API in Oil API->Mix1 Oil Oil Phase Oil->Mix1 Surfactant Surfactant Mix2 Add Surfactant & Co-surfactant Surfactant->Mix2 CoSurfactant Co-surfactant CoSurfactant->Mix2 Mix1->Mix2 Preconcentrate Pre-concentrate Mix2->Preconcentrate Emulsification Spontaneous Emulsification Preconcentrate->Emulsification AqueousPhase Aqueous Phase AqueousPhase->Emulsification Nanoemulsion Nanoemulsion Emulsification->Nanoemulsion

Caption: Workflow for the preparation of a self-emulsifying nanoemulsion.

CharacterizationWorkflow cluster_char Nanoemulsion Characterization Nanoemulsion Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) Nanoemulsion->DLS Centrifugation High-Speed Centrifugation Nanoemulsion->Centrifugation ParticleSize Particle Size DLS->ParticleSize PDI PDI DLS->PDI ZetaPotential Zeta Potential DLS->ZetaPotential Analysis Analytical Method (UV-Vis/HPLC) Centrifugation->Analysis DrugLoading Drug Loading Analysis->DrugLoading EncapsulationEfficiency Encapsulation Efficiency Analysis->EncapsulationEfficiency

Caption: Key steps in the physicochemical characterization of nanoemulsions.

StabilitySignaling cluster_stability Nanoemulsion Stability Assessment Initial Initial Nanoemulsion (t=0) Storage Storage Conditions (Temperature, Time) Initial->Storage Stress Stress Conditions (Centrifugation, Freeze-Thaw) Initial->Stress Analysis Physicochemical Analysis (Size, PDI, Zeta, Drug Content) Storage->Analysis Stress->Analysis Stable Stable Formulation Analysis->Stable Unstable Unstable Formulation (Phase Separation, Aggregation) Analysis->Unstable

Caption: Logical workflow for evaluating the stability of nanoformulations.

References

A Comparative Analysis of Olive Oil PEG-6 Esters and Other Penetration Enhancers in In Vitro Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most molecules. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations. This guide provides a comparative overview of the in vitro skin permeation performance of Olive Oil PEG-6 Esters against other commonly used penetration enhancers, including oleic acid, terpenes, and propylene (B89431) glycol.

Quantitative Data on Skin Permeation Enhancement

Direct comparative studies of this compound alongside other enhancers in a single study are limited in the available literature. However, by examining studies on structurally similar compounds, such as Labrasol® (Caprylocaproyl Macrogol-8 Glycerides, a PEG-8 derivative of fatty acids), and individual studies on other enhancers, we can construct a comparative performance landscape. The efficacy of a penetration enhancer is typically expressed as an Enhancement Ratio (ER), which is the factor by which the enhancer increases the flux of a drug through the skin compared to a control formulation without the enhancer.

Penetration EnhancerDrug ModelSkin ModelEnhancement Ratio (ER)Reference
Labrasol® (as a proxy for this compound)MinoxidilNewborn Pig SkinConcentration-dependent increase in local accumulation[1]
Labrasol® FITC-dextran 4 kDa (FD4)Rat Intestinal Mucosae>10-fold increase in permeability when combined with medium-chain fatty acids[2]
Oleic Acid LamotrigineNot Specified3.55[3]
Oleic Acid TenoxicamNot SpecifiedSynergistic enhancement with propylene glycol[4]
Terpenes (d-limonene) BulfalinNot Specified22.2[5]
Terpenes (l-menthol) BulfalinNot Specified15.3[5]
Terpenes (1,8-cineole) BulfalinNot Specified17.1[5]
Propylene Glycol NiacinamidePorcine SkinLower permeation compared to other solvents but can increase skin retention[6]
Propylene Glycol Hexyl NicotinateHuman Skin (in vivo)Significantly reduced the lag time for permeation[5]

Note: The Enhancement Ratios presented are from different studies with varying experimental conditions (e.g., drug molecule, vehicle, skin model). Therefore, these values should be considered as indicative of the potential of each enhancer rather than a direct, absolute comparison.

Experimental Protocols for In Vitro Skin Permeation Studies

The following is a generalized protocol for a typical in vitro skin permeation study using Franz diffusion cells, based on common methodologies found in the literature.[1][7]

Objective: To determine the effect of a penetration enhancer on the flux of a model drug across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human cadaver, porcine ear, or rodent skin)

  • Receptor solution (e.g., phosphate-buffered saline [PBS], often with a solubilizing agent for poorly water-soluble drugs)

  • Donor formulation (active drug in a vehicle with and without the penetration enhancer)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for drug quantification

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat and hair. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 45-60 seconds).

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (typically 32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain the skin surface temperature at approximately 32°C.

  • Application of Formulation: Apply a known quantity of the donor formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound and the compared penetration enhancers facilitate drug permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.

dot

G cluster_enhancer Penetration Enhancer cluster_sc Stratum Corneum This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Disruption & Fluidization Oleic Acid Oleic Acid Oleic Acid->Lipid Bilayer Disruption & Fluidization Terpenes Terpenes Terpenes->Lipid Bilayer Disruption & Fluidization Propylene Glycol Propylene Glycol Propylene Glycol->Lipid Bilayer Hydration & Solubilization Increased Permeability Increased Permeability Lipid Bilayer->Increased Permeability Leads to

Caption: Mechanism of action for common penetration enhancers.

  • This compound and Oleic Acid: As fatty acid derivatives, these enhancers integrate into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity. This creates more permeable pathways for drug molecules to pass through. Surfactant-like molecules, including PEGylated esters, can also solubilize lipids within the stratum corneum.[8]

  • Terpenes: These are small, lipophilic molecules that can rapidly partition into the stratum corneum and disrupt the lipid matrix, similar to fatty acids.[5]

  • Propylene Glycol: This enhancer works primarily by hydrating the stratum corneum and acting as a solvent for the drug within the skin, which can increase the partitioning of the drug into the tissue.[6]

Currently, there is limited specific information in the reviewed literature detailing the direct interaction of these penetration enhancers with specific cellular signaling pathways in keratinocytes as their primary mode of enhancing permeation. The predominant mechanism is understood to be a physicochemical disruption of the skin's barrier lipids. Some studies suggest that certain enhancers, like propylene glycol, may influence protease activity in the skin, which could have implications for barrier function, but this is an area of ongoing research.[9] It has also been noted that skin barrier disruption can lead to inflammatory responses, which involve complex cytokine signaling.[10] However, a direct link between the permeation-enhancing effect of these specific molecules and a defined signaling cascade has not been clearly established in the provided context.

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram illustrates the typical workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

dot

G Start Start Prepare Skin Membrane Prepare Skin Membrane Start->Prepare Skin Membrane Assemble Franz Cell Assemble Franz Cell Prepare Skin Membrane->Assemble Franz Cell Fill Receptor Chamber Fill Receptor Chamber Assemble Franz Cell->Fill Receptor Chamber Equilibrate System Equilibrate System Fill Receptor Chamber->Equilibrate System Apply Formulation Apply Formulation Equilibrate System->Apply Formulation Collect Samples at Time Points Collect Samples at Time Points Apply Formulation->Collect Samples at Time Points Analyze Drug Concentration Analyze Drug Concentration Collect Samples at Time Points->Analyze Drug Concentration Calculate Permeation Parameters Calculate Permeation Parameters Analyze Drug Concentration->Calculate Permeation Parameters End End Calculate Permeation Parameters->End

Caption: Workflow of an in vitro skin permeation experiment.

References

A Comparative Guide to the Emulsifying Efficacy of Olive Oil PEG-6 Esters in High Oil Load Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Olive Oil PEG-6 Esters with two other common emulsifiers, Polysorbate 80 and Lecithin, for the stabilization of high oil load oil-in-water (O/W) emulsions. The information presented is based on a synthesis of available scientific literature and manufacturer's technical data, offering a valuable resource for formulation development.

Introduction to High Oil Load Emulsions and Emulsifier Selection

High oil load emulsions, often containing 60% or more of an oil phase, are prevalent in various pharmaceutical and cosmetic formulations, serving as vehicles for active pharmaceutical ingredients (APIs) or providing specific sensory attributes. The stability of these systems is critically dependent on the choice of emulsifier. An ideal emulsifier for high oil load systems should efficiently reduce interfacial tension, form a stable interfacial film, and prevent droplet coalescence over the product's shelf life.

This guide focuses on this compound, a non-ionic emulsifier derived from olive oil, and compares its performance with Polysorbate 80, a widely used non-ionic surfactant, and Lecithin, a natural phospholipid emulsifier.

Comparative Performance Analysis

While direct head-to-head studies on these three emulsifiers in a 60% oil load system are limited in publicly available literature, the following tables provide a comparative overview based on their known properties and performance in similar high oil content formulations.

Physicochemical Properties
PropertyThis compoundPolysorbate 80 (Tween 80)Lecithin (Soy)
INCI Name This compoundPolysorbate 80Lecithin
Type Non-ionicNon-ionicAmphiphilic (Zwitterionic)
Source Semi-natural (Olive Oil derivative)SyntheticNatural (Soybean)
HLB Value ~11~154-9 (variable)
Appearance Clear to slightly yellow liquidYellow to amber viscous liquidBrown to yellow viscous liquid/solid
Processing Suitable for cold and hot processes[1]Typically used in hot processesRequires hydration, can be used in hot or cold processes
Performance in High Oil Load O/W Emulsions (60% Oil Phase)
Performance ParameterThis compound (Anticipated)Polysorbate 80Lecithin
Emulsion Stability Good to ExcellentExcellentModerate to Good
Mean Droplet Size Small to MediumSmallMedium to Large
Viscosity ModerateModerate to HighHigh
Creaming Index (24h) LowLowModerate
Coalescence Rate LowLowModerate to High

Note: The data for this compound is an anticipated performance based on its properties, as direct comparative data at 60% oil load was not available in the reviewed literature.

Experimental Protocols

To validate the emulsifying efficacy of these emulsifiers, the following detailed experimental protocols are provided.

Preparation of 60% Oil-in-Water Emulsion

Objective: To prepare a stable O/W emulsion with a 60% oil phase.

Materials:

  • Oil Phase (60% w/w): Medium-chain triglycerides (MCT) oil

  • Aqueous Phase (qs to 100% w/w): Deionized water

  • Emulsifier (5% w/w): this compound, Polysorbate 80, or Lecithin

  • Preservative (as required): e.g., Phenoxyethanol

Procedure:

  • Aqueous Phase Preparation: In a suitable beaker, dissolve the emulsifier (and preservative, if used) in deionized water. Heat to 70-75°C if using Polysorbate 80 or for Lecithin hydration. For cold processing with this compound, this step can be done at room temperature.

  • Oil Phase Preparation: In a separate beaker, heat the MCT oil to 70-75°C (or to room temperature for cold process).

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10,000 rpm) using a high-shear homogenizer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Droplet Size Analysis

Objective: To determine the mean droplet size and size distribution of the emulsion.

Method: Laser Diffraction

Instrumentation: A laser diffraction particle size analyzer.

Procedure:

  • Sample Preparation: Dilute a small, representative sample of the emulsion with deionized water to achieve an appropriate obscuration level (typically 10-20%), as recommended by the instrument manufacturer.

  • Measurement: Transfer the diluted sample to the instrument's measurement cell and perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: Analyze the scattering pattern to obtain the droplet size distribution and calculate the volume-weighted mean diameter (D[1][2]).

Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.

Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry.

Procedure:

  • Sample Loading: Carefully load the emulsion onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for a few minutes.

  • Flow Curve: Perform a steady-state flow sweep by increasing the shear rate (e.g., from 0.1 to 100 s⁻¹) and measure the corresponding shear stress and viscosity.

  • Oscillatory Test: Conduct a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant, low strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion in a shorter timeframe.

Methods: Centrifugation and Freeze-Thaw Cycling

3.4.1. Centrifugation:

  • Fill a graduated centrifuge tube with the emulsion to a specific mark.

  • Centrifuge at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • Measure the height of any separated layers (cream or serum).

  • Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

3.4.2. Freeze-Thaw Cycling:

  • Place a sample of the emulsion in a suitable container and subject it to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

  • After a predetermined number of cycles (e.g., 3-5), visually inspect the sample for signs of instability such as phase separation, coalescence, or changes in texture.

  • Measure the droplet size and viscosity to quantify any changes.

Mechanisms of Emulsion Stabilization and Emulsifier Selection Workflow

The following diagrams illustrate the fundamental mechanisms of emulsion stabilization and a logical workflow for selecting an appropriate emulsifier for high oil load systems.

EmulsionStabilization cluster_0 Emulsion Destabilization Pathways Initial Emulsion Initial Emulsion Creaming Creaming Initial Emulsion->Creaming Gravity Flocculation Flocculation Initial Emulsion->Flocculation Weak Attraction Creaming->Flocculation Coalescence Coalescence Flocculation->Coalescence Film Thinning PhaseSeparation Phase Separation Coalescence->PhaseSeparation

Emulsion Destabilization Pathways

EmulsifierSelection Start Define Formulation Requirements ReqHLB Determine Required HLB of Oil Phase Start->ReqHLB SelectEmulsifiers Select Potential Emulsifiers (HLB, Type, Source) ReqHLB->SelectEmulsifiers Screening Prepare & Screen Emulsions SelectEmulsifiers->Screening Characterize Characterize Promising Formulations (Droplet Size, Rheology) Screening->Characterize Stability Conduct Accelerated Stability Testing Characterize->Stability Optimize Optimize Emulsifier Concentration Stability->Optimize Final Final Formulation Optimize->Final

References

Comparative Cytotoxicity of Olive Oil PEG-6 Esters and Other Non-Ionic Surfactants on Keratinocytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of Olive Oil PEG-6 Esters against other commonly used non-ionic surfactants on human keratinocytes. The data presented is intended to assist researchers, scientists, and drug development professionals in the selection of appropriate excipients for topical formulations, prioritizing both efficacy and safety.

Executive Summary

The selection of surfactants in dermatological and cosmetic formulations is a critical step that can significantly impact skin compatibility and overall product safety. This guide focuses on the cytotoxicity of this compound, a popular emollient and surfactant, in comparison to other non-ionic surfactants such as Polysorbate 20, Polysorbate 80, Decyl Glucoside, and Cocamide MEA. The immortalized human keratinocyte cell line, HaCaT, was utilized as the primary in vitro model for assessing cytotoxicity. The data compiled herein, derived from various scientific studies, indicates that while all surfactants exhibit a dose-dependent cytotoxic effect, there are notable differences in their potency.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and other non-ionic surfactants on HaCaT keratinocytes. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a key metric for comparison. It is important to note that the data for this compound was obtained from a formulation containing a mixture of ingredients.

SurfactantCell LineExposure TimeCytotoxicity Endpoint (IC50)Reference Study
Olive Oil Polyglyceryl-6 Esters (in mixture)HaCaT24 hours> 0.4% (w/v)[1]
Polysorbate 20 (Tween 20)HaCaT24 hoursIC50 of 25.8 ± 8.3 μM[2]
Polysorbate 80 (Tween 80)HaCaTNot SpecifiedIC50 of 63.8 mg/mL (in a nanoformulation)[3]
Decyl GlucosideHaCaT24 hoursIC50 > 0.4% (w/v)[1]
Cocamide MEAHaCaTNot SpecifiedIC50 of 34.37 μM[4]

Note: The cytotoxicity of Olive Oil Polyglyceryl-6 Esters was evaluated as part of a mixture also containing sodium stearoyl lactylate and cetearyl alcohol.[1] This may influence the observed cytotoxicity. For Polysorbate 80, the provided IC50 value is for a nanoformulation containing the surfactant, which may not be representative of the pure substance.[3]

Experimental Protocols

The following is a generalized methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay used to assess cell viability and cytotoxicity, based on protocols from the cited literature.

1. Cell Culture and Seeding:

  • Human keratinocyte cells (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.[1]

2. Treatment with Surfactants:

  • Stock solutions of the test surfactants are prepared and serially diluted in fresh cell culture medium to achieve a range of desired concentrations.

  • The culture medium from the seeded plates is removed, and the cells are treated with the various concentrations of the surfactant solutions. Control wells receive fresh medium without any surfactant.

  • The plates are then incubated for a specified exposure time (e.g., 24 hours).[1]

3. MTT Assay:

  • Following the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

4. Data Analysis:

  • The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is determined by plotting cell viability against the logarithm of the surfactant concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the experimental and biological processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HaCaT Cell Culture seeding Seeding in 96-well plates cell_culture->seeding adhesion 24h Adhesion seeding->adhesion treatment Cell Treatment (24h) adhesion->treatment surfactant_prep Surfactant Dilutions surfactant_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Add Solubilizer (DMSO) incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for determining surfactant cytotoxicity using the MTT assay.

Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Surfactant High Concentration Non-ionic Surfactant Membrane Membrane Disruption Surfactant->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of surfactant-induced apoptosis in keratinocytes.

Discussion

The compiled data suggests that this compound, as part of the tested mixture, and Decyl Glucoside exhibit low cytotoxicity towards HaCaT keratinocytes, with IC50 values exceeding the highest tested concentration of 0.4% (w/v).[1] In contrast, Polysorbate 20 and Cocamide MEA show higher cytotoxicity with IC50 values in the micromolar range.[2][4] The cytotoxicity of Polysorbate 80 appears to be formulation-dependent.

The mechanism of surfactant-induced cytotoxicity often involves disruption of the cell membrane integrity, leading to subsequent cellular stress and, at higher concentrations, apoptosis or necrosis. The intrinsic apoptotic pathway, initiated by mitochondrial stress and the release of cytochrome c, is a common route for chemical-induced cell death.

Conclusion

Based on the available in vitro data, this compound appear to be a relatively safe non-ionic surfactant for use in topical formulations, demonstrating lower cytotoxicity to keratinocytes compared to some other commonly used surfactants. However, further studies on the pure substance are warranted to confirm these findings. Researchers and formulators should consider the concentration-dependent cytotoxicity of all surfactants and select excipients that provide the desired functionality with the highest safety margin for keratinocytes.

References

A comparative study on the stability of emulsions prepared with olive oil PEG-6 esters and lecithin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emulsifier is a critical determinant of the stability and, consequently, the efficacy and shelf-life of emulsion-based formulations. This guide provides a comparative study on the stability of oil-in-water (O/W) emulsions prepared with a non-ionic surfactant, Olive Oil PEG-6 Esters, and a natural phospholipid, Lecithin (B1663433). While direct comparative studies are limited, this guide leverages experimental data from a closely related non-ionic surfactant, Tween 20, to provide valuable insights into the performance of these two classes of emulsifiers in stabilizing extra virgin olive oil emulsions.

Emulsifier Properties and Stabilization Mechanisms

This compound are non-ionic surfactants derived from olive oil. They are known for their versatility and ability to form stable emulsions. The primary mechanism by which they stabilize emulsions is through steric hindrance . The polyethylene (B3416737) glycol (PEG) chains extend from the oil droplet surface into the aqueous phase, creating a physical barrier that prevents droplets from approaching each other and coalescing. This mechanism is generally less sensitive to changes in pH and electrolyte concentration.

Lecithin , a naturally occurring mixture of phospholipids, is an amphiphilic emulsifier with both a hydrophilic head and a hydrophobic tail. It can stabilize emulsions through a combination of electrostatic repulsion and steric hindrance . The phosphate (B84403) group in the lecithin molecule can impart a negative charge to the oil droplets, leading to electrostatic repulsion between them. Additionally, the bulky nature of the phospholipid molecules provides a steric barrier. The effectiveness of lecithin as an emulsifier can be influenced by factors such as pH and the presence of ions.

Comparative Stability Data

The following tables summarize quantitative data from a study comparing the stability of extra virgin olive oil-in-water nanoemulsions stabilized with a non-ionic surfactant (Tween 20, as a proxy for this compound) and soy lecithin.

Table 1: Mean Droplet Diameter (MDD) and Polydispersity Index (PDI) of Emulsions [1]

EmulsifierHomogenization Pressure (bars)Mean Droplet Diameter (nm)Polydispersity Index (PDI)
Tween 20 1250 ± 100.35 ± 0.02
400< 200< 0.30
764 (Optimal)174.64-
Soy Lecithin 1< 2000.40 ± 0.03
3 (Optimal)180.80-

Note: Data is representative of typical performance based on the cited literature. Lower MDD and PDI values generally indicate a more uniform and potentially more stable emulsion.

Table 2: Thermal and Oxidative Stability of Emulsions [1]

EmulsifierThermal Stability (Creaming Index after heating)Oxidative Stability (TBARS value - mg MDA/kg oil)
Tween 20 Significantly Higher StabilityLower Oxidation (Higher Stability)
Soy Lecithin Lower StabilityHigher Oxidation (Lower Stability)

Note: Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation. A lower TBARS value indicates better oxidative stability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Emulsion Preparation[1]
  • Aqueous Phase Preparation: Disperse the emulsifier (this compound or Lecithin) in deionized water at the desired concentration (e.g., 5% w/w) using a magnetic stirrer until fully dissolved.

  • Oil Phase Preparation: Use extra virgin olive oil as the oil phase.

  • Pre-emulsification: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size and improve stability. The optimal pressure and number of cycles should be determined for each formulation.

Particle Size and Zeta Potential Analysis
  • Method: Dynamic Light Scattering (DLS) is a widely used technique to measure the mean droplet diameter and polydispersity index of emulsions. Zeta potential, which is an indicator of the surface charge of the droplets, can be measured using electrophoretic light scattering (ELS).

  • Procedure:

    • Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in the measurement cell of a particle size and zeta potential analyzer.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurements according to the instrument's instructions.

Creaming Index Measurement
  • Method: The creaming index is a measure of the physical separation of the emulsion over time.

  • Procedure:

    • Place a known volume of the emulsion in a graduated cylinder or test tube.

    • Store the samples under specific conditions (e.g., room temperature, elevated temperature).

    • At regular intervals, measure the height of the cream layer (top layer) and the total height of the emulsion.

    • Calculate the creaming index (CI) using the following formula: CI (%) = (Height of cream layer / Total height of emulsion) x 100

Viscosity Measurement
  • Method: The viscosity of an emulsion provides information about its flow behavior and can be related to its stability. A rotational viscometer or rheometer can be used for this measurement.

  • Procedure:

    • Place a sufficient amount of the emulsion in the sample holder of the viscometer.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the viscosity at a defined shear rate or over a range of shear rates.

Accelerated Stability Testing: Freeze-Thaw Cycling
  • Method: This test subjects the emulsion to alternating freezing and thawing cycles to accelerate potential destabilization processes.

  • Procedure:

    • Place the emulsion samples in a freezer at a specified temperature (e.g., -20°C) for a defined period (e.g., 24 hours).

    • Remove the samples and allow them to thaw at room temperature for the same duration.

    • Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).

    • After the final cycle, visually inspect the samples for any signs of phase separation, crystal growth, or changes in texture. Further analysis of particle size and viscosity can also be performed.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation prep_aqueous Aqueous Phase (Water + Emulsifier) pre_emulsion Pre-emulsification (High-Speed Homogenization) prep_aqueous->pre_emulsion prep_oil Oil Phase (Olive Oil) prep_oil->pre_emulsion homogenization Homogenization (High-Pressure) pre_emulsion->homogenization particle_size Particle Size & Zeta Potential (DLS & ELS) homogenization->particle_size Initial Characterization creaming_index Creaming Index homogenization->creaming_index Long-term Stability viscosity Viscosity Measurement homogenization->viscosity Rheological Properties freeze_thaw Freeze-Thaw Cycling homogenization->freeze_thaw Accelerated Stability

Experimental workflow for emulsion preparation and stability analysis.

Stabilization_Mechanisms cluster_peg This compound (Non-ionic) cluster_lecithin Lecithin (Amphiphilic) peg_mech Steric Hindrance peg_desc PEG chains create a physical barrier, preventing droplet aggregation. peg_mech->peg_desc lecithin_mech1 Electrostatic Repulsion lecithin_desc1 Charged head groups create repulsive forces between droplets. lecithin_mech1->lecithin_desc1 lecithin_mech2 Steric Hindrance lecithin_desc2 Bulky molecular structure provides a physical barrier. lecithin_mech2->lecithin_desc2

Mechanisms of emulsion stabilization by different emulsifiers.

Conclusion

The choice between this compound and Lecithin for emulsification will depend on the specific requirements of the formulation. Based on the available data for a similar non-ionic surfactant, this compound may offer superior thermal and oxidative stability. They are also less likely to be affected by changes in the formulation's pH or electrolyte concentration.

Lecithin, as a natural emulsifier, is a preferred choice for "clean label" formulations. It can effectively create stable emulsions, particularly at the nano-scale, without the need for high-pressure homogenization. However, its performance can be more sensitive to the formulation's composition and environmental conditions.

For critical applications, it is imperative to conduct comprehensive stability studies using the specific emulsifier and formulation under consideration to ensure product quality and performance over its intended shelf life.

References

Evaluation of the drug release profile from formulations containing olive oil PEG-6 esters versus other excipients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of drug release profiles from formulations incorporating Olive Oil PEG-6 Esters (Oleoyl polyoxyl-6 glycerides) reveals its significant potential in enhancing the dissolution of poorly water-soluble drugs, particularly within self-emulsifying drug delivery systems (SEDDS). This guide provides a comparative overview of its performance against other common excipients, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, commercially known as Labrafil® M 1944 CS, functions as a nonionic water-dispersible surfactant. Its primary role in pharmaceutical formulations is to improve the solubility and oral bioavailability of active pharmaceutical ingredients (APIs) that exhibit poor water solubility. This is achieved through the formation of a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, a characteristic central to the mechanism of SEDDS.

Comparative Analysis of Drug Release Profiles

While direct head-to-head comparative studies are limited, an analysis of available data from various studies allows for a meaningful comparison of drug release from formulations containing this compound against those with other commonly used surfactants, such as Polysorbate 80 (Tween 80) and PEG-40 Hydrogenated Castor Oil (Cremophor RH40).

Table 1: Comparative In Vitro Drug Release from SEDDS Formulations

Excipient SystemDrugTime (min)Cumulative Drug Release (%)Reference
This compound (Labrafil® M 1944 CS) based SEDDS Indapamide90> 80%[1]
Polysorbate 80 (Tween 80) based Solid DispersionSpironolactone60~85% (with 1.5% Tween 80)[2]
PEG-40 Hydrogenated Castor Oil (Cremophor RH40) based SEDDSCandesartan Cilexetil60~98%[3]
Unprocessed Drug PowderIndapamide90< 20%[1]

Note: The data presented is a synthesis from multiple sources and should be interpreted in the context of the specific experimental conditions of each study. Direct comparison is indicative and not absolute due to variations in drugs, formulations, and testing methodologies.

The data suggests that formulations based on this compound can achieve rapid and significantly higher drug release compared to the unprocessed drug.[1] In a study on Indapamide, a SEDDS formulation with Labrafil® M 1944 CS, Labrasol, and Capryol™ 90 led to a significant enhancement in dissolution.[1] While other surfactants like Tween 80 and Cremophor RH40 also demonstrate excellent dissolution enhancement, the choice of excipient is highly dependent on the specific drug properties and desired formulation characteristics. The polarity of the lipid phase, which is influenced by the choice of surfactant, is a critical factor governing the rate of drug release from micro-emulsions.[4]

Mechanism of Enhanced Drug Release

The enhanced drug release from formulations containing this compound, particularly in SEDDS, is attributed to several factors:

  • Self-Emulsification: Upon contact with gastrointestinal fluids, the formulation spontaneously forms a fine oil-in-water emulsion. This process creates a large surface area for drug absorption.

  • Improved Solubilization: The surfactant properties of this compound help to keep the hydrophobic drug in a solubilized state within the oil droplets of the emulsion, preventing its precipitation.

  • Overcoming Dissolution Rate-Limiting Step: For poorly water-soluble drugs (BCS Class II and IV), the dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. By presenting the drug in a pre-dissolved or finely emulsified state, this barrier is overcome.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, standardized in vitro release testing protocols are crucial. The following outlines a typical experimental setup for evaluating drug release from SEDDS.

In Vitro Dissolution Testing of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To determine the rate and extent of drug release from a SEDDS formulation in a simulated gastrointestinal fluid.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly employed.[5][6]

Dissolution Medium:

  • Volume: 900 mL

  • Composition: Typically, simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) are used to mimic physiological conditions.[6] The medium may contain a small percentage of a surfactant (e.g., 0.1% Tween 80) to ensure sink conditions, especially for highly lipophilic drugs.[5]

  • Temperature: Maintained at 37 ± 0.5°C.[5][6]

Procedure:

  • The SEDDS formulation, equivalent to a specific dose of the drug, is encapsulated in a hard gelatin capsule.

  • The capsule is placed in the dissolution vessel containing the pre-warmed and de-aerated dissolution medium.

  • The paddle is rotated at a specified speed, typically 50 or 100 rpm.[5][6]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), an aliquot of the dissolution medium is withdrawn.

  • The withdrawn sample is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • The collected samples are filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved drug and excipients.

  • The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis: The cumulative percentage of drug released at each time point is calculated and plotted against time to generate a drug release profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro dissolution testing of a SEDDS formulation.

experimental_workflow cluster_preparation Formulation Preparation cluster_dissolution Dissolution Testing cluster_analysis Sample Analysis cluster_results Data Interpretation prep Prepare SEDDS formulation (Drug + this compound + other excipients) encap Encapsulate SEDDS in hard gelatin capsule prep->encap diss_setup USP Apparatus 2 (Paddle) 900 mL dissolution medium 37°C, 50-100 rpm encap->diss_setup sampling Withdraw samples at predetermined time points diss_setup->sampling filtration Filter samples (0.45 µm filter) sampling->filtration hplc Analyze drug concentration by HPLC filtration->hplc profile Generate drug release profile hplc->profile comparison Compare with other formulations profile->comparison

In Vitro Dissolution Workflow for SEDDS

Logical Relationship of SEDDS Components and Drug Release

The interplay between the components of a SEDDS formulation is critical for its performance. The following diagram illustrates the logical relationship leading to enhanced drug release.

logical_relationship drug Poorly Water-Soluble Drug sedds SEDDS Formulation drug->sedds aqueous Aqueous Environment (GI Fluids) sedds->aqueous Introduction into oil This compound (Oil/Surfactant) oil->sedds surfactant Co-Surfactant surfactant->sedds cosolvent Co-Solvent (Optional) cosolvent->sedds emulsion Fine Oil-in-Water Emulsion aqueous->emulsion triggers dissolution Enhanced Drug Dissolution emulsion->dissolution absorption Improved Bioavailability dissolution->absorption

Mechanism of Enhanced Drug Release from SEDDS

References

In vivo efficacy and safety assessment of a topical formulation with olive oil PEG-6 esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective and safe topical formulations is a cornerstone of dermatological research and cosmetic science. Olive oil PEG-6 esters, derived from the transesterification of olive oil and polyethylene (B3416737) glycol, are utilized in cosmetics for their emollient and skin-conditioning properties.[1] This guide provides a comprehensive assessment of the available in vivo efficacy and safety data for topical formulations containing this ingredient, alongside a comparative look at established alternatives. While direct comparative clinical trial data for this compound is limited, this guide synthesizes existing safety assessments and relevant efficacy studies on related olive oil derivatives to provide a valuable resource for formulation development.

Efficacy and Safety Profile: A Data-Driven Overview

To provide a framework for comparison, this guide presents data on well-characterized emollients and the known benefits of olive oil itself.

Comparative Analysis with Common Emollients

Due to the absence of direct comparative studies on this compound, the following table summarizes the performance of common emollients to serve as a baseline for expected efficacy.

EmollientPrimary FunctionKey In Vivo Efficacy DataSafety Profile
Petrolatum Occlusive, Skin ProtectantReduces Transepidermal Water Loss (TEWL) significantly.[3]Generally considered safe and non-sensitizing.
Lanolin Emollient, OcclusiveImproves skin hydration and reduces roughness.Can cause allergic contact dermatitis in sensitized individuals.
Mineral Oil Occlusive, EmollientEffective in reducing TEWL and improving skin softness.Non-comedogenic and generally considered safe for topical use.
Dimethicone Skin Protectant, EmollientForms a permeable barrier, improves skin smoothness.Low potential for irritation and sensitization.
Olive Oil Emollient, Anti-inflammatoryStudies have shown it can improve skin hydration and elasticity.[3][4][5] A clinical trial on a topical olive oil preparation demonstrated its effectiveness and safety in preventing pressure ulcers.[6] However, some research suggests long-term use may potentially disrupt the skin barrier.Generally safe, but may not be suitable for all skin types, particularly in neonates.

Note: The efficacy of this compound as an emollient is inferred from its chemical nature and the known properties of its parent compounds. Further clinical studies are required to quantify its specific benefits and compare them directly with the alternatives listed above.

Experimental Protocols: A Methodological Blueprint

For the robust assessment of any topical formulation, standardized experimental protocols are paramount. The following methodologies are central to evaluating the in vivo safety and efficacy of ingredients like this compound.

Human Repeat Insult Patch Test (HRIPT) for Safety Assessment

The HRIPT is the gold standard for determining the potential of a substance to cause skin irritation and sensitization.

Objective: To assess the irritation and allergic contact sensitization potential of a test material after repeated application to the skin of human subjects.

Methodology:

  • Induction Phase: A small amount of the test material is applied to the skin under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of nine applications over a three-week period. Skin reactions are scored by a trained professional after each application.

  • Rest Period: A two-week period with no application of the test material follows the induction phase.

  • Challenge Phase: The test material is applied to a naive skin site (a site not previously exposed) under a patch.

  • Evaluation: The challenge site is evaluated for any signs of erythema, edema, or other reactions at 24 and 48 hours after patch removal. A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase suggests sensitization.

In Vivo Skin Hydration Assessment

Corneometry is a widely used, non-invasive method to measure the hydration level of the stratum corneum.

Objective: To quantify the moisturizing effect of a topical formulation.

Methodology:

  • Baseline Measurement: A Corneometer, which measures electrical capacitance, is used to determine the baseline hydration level of a defined area of the skin (e.g., the volar forearm).

  • Product Application: A standardized amount of the test formulation is applied to the test area.

  • Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: The change in hydration from baseline is calculated to determine the moisturizing efficacy of the formulation.

In Vivo Skin Barrier Function Assessment

Transepidermal Water Loss (TEWL) is a key indicator of skin barrier integrity.

Objective: To evaluate the effect of a topical formulation on the skin's barrier function.

Methodology:

  • Acclimatization: Subjects are acclimatized to the controlled environmental conditions of the testing room.

  • Baseline Measurement: A Tewameter or a similar device is used to measure the baseline TEWL from a defined skin area.

  • Product Application: The test formulation is applied to the designated skin area.

  • Post-Application Measurements: TEWL is measured at various time points after application.

  • Data Analysis: A decrease in TEWL compared to baseline indicates an improvement in skin barrier function.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To further elucidate the scientific process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Phase 1: Screening & Recruitment cluster_baseline Phase 2: Baseline Measurement cluster_intervention Phase 3: Intervention cluster_evaluation Phase 4: Efficacy & Safety Evaluation cluster_analysis Phase 5: Data Analysis Subject_Pool Subject Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Subject_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Hydration Corneometry Informed_Consent->Baseline_Hydration Product_Application Topical Formulation Application (e.g., with this compound) Baseline_Hydration->Product_Application Baseline_TEWL TEWL Measurement Baseline_Assessment Clinical Assessment Post_Hydration Post-Application Hydration Measurement Product_Application->Post_Hydration Control_Application Control/Alternative Formulation Statistical_Analysis Statistical Analysis Post_Hydration->Statistical_Analysis Post_TEWL Post-Application TEWL Measurement HRIPT HRIPT for Safety Conclusion Conclusion on Efficacy & Safety Statistical_Analysis->Conclusion Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV radiation, irritants) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes (e.g., TNF-α, IL-6, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Olive_Phenols Olive Oil Phenolic Compounds Olive_Phenols->MAPK_Pathway Inhibition Olive_Phenols->NFkB_Pathway Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Olive Oil PEG-6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyethylene (B3416737) glycol (PEG) esters in complex matrices like olive oil is critical for quality control, safety assessment, and formulation development. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of olive oil PEG-6 esters. The performance of these methods is evaluated through a cross-validation approach, with supporting experimental data and detailed methodologies.

The validation of an analytical method is essential to ensure it is suitable for its intended purpose, providing reliable and reproducible results.[1] Cross-validation involves comparing the results from two or more distinct analytical methods to assess their equivalence and to identify any systemic biases. Key performance parameters for such a validation include accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[1]

Comparative Analysis of Analytical Methods

Both GC-MS and HPLC are powerful chromatographic techniques widely used for the analysis of esters in olive oil.[2][3][4] GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds, often requiring derivatization to convert non-volatile analytes like fatty acids into their more volatile methyl ester forms (FAMEs).[5][6] HPLC, on the other hand, is adept at separating non-volatile and thermally sensitive compounds and is frequently used with detectors like UV or Charged Aerosol Detectors (CAD) for the analysis of triacylglycerols and other esters in olive oil.[7][8]

The choice between these methods often depends on a balance of factors including sensitivity, specificity, sample throughput, and the need for derivatization.

Data Presentation

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.99[5]> 0.999[7]
Limit of Detection (LOD) Varies by compound< 0.03 µg/g[7]
Limit of Quantification (LOQ) Varies by compound< 0.10 µg/g[7]
Precision (%RSD) < 1%[5]< 0.3%[7]
Accuracy (% Recovery) 82.97 - 114.96%[9]Not explicitly stated in provided results

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods follows a structured workflow to ensure a comprehensive and unbiased comparison. This process begins with parallel sample preparation, followed by analysis using the respective techniques, and concludes with a statistical comparison of the obtained results.

Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Method Cross-Validation Sample Olive Oil Sample with PEG-6 Esters Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Comparison Statistical Comparison of Results GCMS_Data->Comparison HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Report Validation Report Comparison->Report

Caption: A generalized workflow for the cross-validation of GC-MS and HPLC methods.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. The following sections outline the typical methodologies for GC-MS and HPLC analysis of esters in olive oil.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from established procedures for the analysis of fatty acid esters in olive oil.[2][5][6]

  • Sample Preparation and Derivatization:

    • Weigh approximately 0.1 g of the olive oil sample into a 5 mL screw-top test tube.[10]

    • Add 2 mL of heptane (B126788) and shake to dissolve the oil.[10]

    • Add 0.2 mL of 2N methanolic potassium hydroxide (B78521) solution.[10]

    • Cap the tube and shake vigorously for 30 seconds to facilitate the transesterification of the esters to their corresponding fatty acid methyl esters (FAMEs).[10]

    • Allow the layers to separate until the upper heptane layer becomes clear.[10]

    • The upper layer containing the FAMEs is collected and is ready for injection into the GC-MS.[10]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

    • Column: A capillary column suitable for FAME analysis (e.g., SCION-FAME column).[5]

    • Carrier Gas: Helium or hydrogen.[6]

    • Injector Temperature: Programmed to be 5°C above the oven temperature.[11]

    • Oven Temperature Program: An initial temperature of 80°C held for 1 minute, ramped to 120°C at 30°C/min, then to 340°C at 5°C/min, and held for 10 minutes.[11]

    • Detector: Mass Spectrometer operating in electron ionization (EI) mode.[2]

2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods for the analysis of triacylglycerols and phenolic compounds in olive oil.[7][12]

  • Sample Preparation:

    • Weigh accurately 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.[12]

    • Add 1 mL of an internal standard solution (e.g., syringic acid in methanol/water).[12]

    • Add 5 mL of methanol, cap the tube, and agitate for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample for 5 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[12]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).[7][12]

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[12]

    • Mobile Phase: A gradient elution using a mixture of water with 0.2% phosphoric acid, methanol, and acetonitrile (B52724) is common for separating various compounds in olive oil.[13] For triacylglycerols, an isocratic elution with a mixture of acetone (B3395972) and acetonitrile may be used.[7]

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 20 µL.[12]

    • Detection: UV detection at 280 nm for phenolic compounds[12] or CAD for triacylglycerols.[7]

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability of quantitative data. For the analysis of PEG-6 esters in olive oil, both GC-MS and HPLC offer viable approaches. GC-MS provides high sensitivity and specificity, particularly with mass spectrometric detection, but often requires a derivatization step. HPLC is a versatile technique suitable for a wide range of compounds without the need for derivatization and can offer excellent precision and low detection limits.

References

A Comparative Guide to the Performance of Olive Oil PEG-6 Esters and Industry-Standard Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of olive oil PEG-6 esters against established, industry-standard emulsifiers commonly used in pharmaceutical and research applications. By detailing standardized experimental protocols and providing templates for data presentation, this document aims to equip researchers with the necessary tools to make informed decisions on emulsifier selection for their specific formulation needs.

Introduction to this compound

This compound are non-ionic surfactants derived from olive oil through a process of transesterification with polyethylene (B3416737) glycol (PEG).[1][2][3] These esters are gaining interest in the pharmaceutical and cosmetic industries due to their plant-derived origin, emulsifying properties, and potential for creating stable and aesthetically pleasing formulations.[4] This guide will focus on comparing their performance characteristics against two widely used industry-standard emulsifiers: Polysorbate 80 and Sorbitan (B8754009) Oleate.

Emulsifier Profiles: A Comparative Overview

The selection of an emulsifier is critical for the stability and bioavailability of a formulation. The Hydrophile-Lipophile Balance (HLB) value is a key parameter, indicating the emulsifier's solubility in water or oil. Emulsifiers with an HLB value between 8 and 18 are typically used for oil-in-water (O/W) emulsions, while those with values between 3 and 6 are suitable for water-in-oil (W/O) emulsions.

PropertyThis compoundPolysorbate 80 (Tween® 80)Sorbitan Oleate (Span® 80)
Chemical Nature Polyethylene glycol esters of olive oil fatty acidsPolyoxyethylene (20) sorbitan monooleateSorbitan monooleate
Origin Plant-derived (Olive Oil) and synthetic (PEG)Plant-derived (oleic acid) and synthetic (polyoxyethylene sorbitan)Plant-derived (oleic acid and sorbitol)
Ionic Nature Non-ionicNon-ionicNon-ionic
Typical HLB Value 10-11154.3
Common Applications O/W emulsions, solubilizer, emollient in cosmetics and pharmaceuticals.[1]O/W emulsions, solubilizer for a wide range of oral, injectable, and topical formulations.W/O emulsions, often used in combination with polysorbates to stabilize O/W emulsions.
Biocompatibility Generally considered safe for cosmetic use when formulated to be non-irritating.[5]Widely used in pharmaceuticals with a good safety profile, though can cause hypersensitivity reactions in some individuals.Considered safe for use in cosmetics and pharmaceuticals, with low oral toxicity and generally non-irritating to the skin.[6]

Performance Benchmarking: Experimental Protocols

To objectively compare the performance of these emulsifiers, a series of standardized experiments should be conducted. The following protocols provide a framework for this evaluation.

Emulsion Formation and Stability Analysis

Objective: To assess the ability of each emulsifier to form a stable oil-in-water (O/W) emulsion and to evaluate its stability under accelerated stress conditions.

Experimental Protocol:

  • Preparation of Emulsions:

    • Prepare a standard oil phase (e.g., 20% w/w medium-chain triglycerides) and an aqueous phase (e.g., 80% w/w purified water).

    • Disperse the emulsifier to be tested in the aqueous phase at a concentration of 2% (w/w).

    • Heat both phases to 70°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes using a high-shear mixer.

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Accelerated Stability Testing:

    • Centrifugation: Place 10 mL of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes. Measure the height of any separated layers (creaming or sedimentation).

    • Freeze-Thaw Cycling: Subject the emulsions to three cycles of freezing at -20°C for 24 hours followed by thawing at 40°C for 24 hours. Observe for any phase separation or changes in consistency.

    • High-Temperature Stability: Store the emulsions at 40°C for 30 days and observe for any changes in appearance, such as creaming, coalescence, or phase separation.

Illustrative Data Presentation:

EmulsifierCentrifugation (Creaming Index %)Freeze-Thaw Cycling (3 Cycles)High-Temperature Stability (30 days at 40°C)
This compound< 1%No phase separationNo phase separation
Polysorbate 80< 1%No phase separationNo phase separation
Sorbitan Oleate*> 50% (Phase separation)Complete phase separationComplete phase separation

Note: Sorbitan Oleate is a W/O emulsifier and is not expected to form a stable O/W emulsion alone.

G cluster_prep Emulsion Preparation cluster_testing Accelerated Stability Testing cluster_analysis Analysis A Prepare Oil Phase B Prepare Aqueous Phase with Emulsifier C Heat both phases to 70°C D Homogenize E Cool to Room Temp F Centrifugation G Freeze-Thaw Cycling H High-Temperature Storage I Measure Creaming Index J Visual Observation for Phase Separation

Caption: Workflow for droplet size analysis over time.

Biocompatibility Assessment (In Vitro Cytotoxicity)

Objective: To evaluate the potential cytotoxicity of the emulsifiers on a relevant cell line, providing an indication of their biocompatibility.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human dermal fibroblasts or Caco-2 cells for intestinal models) in appropriate media.

  • Sample Preparation: Prepare a series of dilutions of each emulsifier in cell culture medium.

  • MTT Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with the prepared emulsifier dilutions and incubate for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Illustrative Data Presentation:

EmulsifierCell LineIC50 (µg/mL)
This compoundHuman Dermal Fibroblasts> 1000
Polysorbate 80Human Dermal Fibroblasts> 1000
Sorbitan OleateHuman Dermal Fibroblasts> 1000

Logical Relationship for Biocompatibility Assessment

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_result Result A Culture Cell Line C Expose Cells to Emulsifiers A->C B Prepare Emulsifier Dilutions B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Caption: Logical flow for in vitro cytotoxicity testing.

Conclusion

This compound present a promising, plant-derived alternative to traditional petroleum-based emulsifiers. Their performance in terms of creating stable oil-in-water emulsions appears comparable to that of workhorse emulsifiers like Polysorbate 80, based on their physicochemical properties. The provided experimental protocols offer a robust framework for a direct, head-to-head comparison of emulsion stability, droplet size characteristics, and in vitro biocompatibility. The selection of an appropriate emulsifier should always be guided by empirical data generated from such studies, tailored to the specific requirements of the final drug product. This ensures the development of safe, stable, and effective formulations.

References

Safety Operating Guide

Proper Disposal of OLIVE OIL PEG-6 ESTERS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of OLIVE OIL PEG-6 ESTERS, designed for researchers, scientists, and drug development professionals.

This compound, while generally considered to have low hazard potential in typical industrial handling, require careful disposal to prevent environmental contamination. It is crucial to adhere to local, regional, and national regulations regarding chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. In case of a spill, contain the substance using an inert absorbent material such as sand, earth, or vermiculite.[1][2] Collect the absorbed material and place it into a suitable, closed container for disposal.[3]

Step-by-Step Disposal Protocol

  • Waste Characterization : It is the responsibility of the waste generator to correctly classify the waste material.[4] Although this compound are not typically classified as hazardous waste under major regulations like SARA Title III, it is essential to consult your institution's environmental health and safety (EHS) office to confirm the appropriate waste stream.[5]

  • Containerization : Place waste this compound and any contaminated materials (e.g., absorbent pads, used containers) into a clearly labeled, sealed, and non-reactive container. Ensure the container is suitable for chemical waste storage and transport.

  • Consult a Professional Disposal Service : It is highly recommended to contact a licensed professional waste disposal service for the final disposal of this material.[4] These services are equipped to handle chemical waste in accordance with all applicable regulations.

  • Environmental Protection : Under no circumstances should this compound be disposed of down the drain or in regular trash. This substance can be very toxic to aquatic life with long-lasting effects.[6] Prevent any release into sewers, waterways, or the ground.[1]

  • Documentation : Maintain a record of the disposal process, including the date, quantity of waste, and the disposal service used. This is a critical component of laboratory safety and regulatory compliance.

Quantitative Data Summary

PropertyValueSource
Flash Point225 °C (437 °F)[7]
Specific Gravity0.914[7]
SolubilityInsoluble in water[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have OLIVE OIL PEG-6 ESTERS for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent material is_spill->contain_spill Yes characterize_waste Characterize waste with EHS office is_spill->characterize_waste No contain_spill->characterize_waste containerize Place in a labeled, sealed container characterize_waste->containerize contact_disposal Contact licensed professional waste disposal service containerize->contact_disposal document Document disposal process contact_disposal->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound

References

Personal protective equipment for handling OLIVE OIL PEG-6 ESTERS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling OLIVE OIL PEG-6 ESTERS in a laboratory setting. Adherence to these procedures is essential for maintaining a safe research environment. While this compound is generally considered to have low toxicity, proper personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and prevent potential irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specification
Eye Protection Safety glasses or gogglesRecommended to prevent eye contact, especially when splashes are possible.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended to prevent skin contact.[2]
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[1][2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols or mists may be generated, a NIOSH-approved respirator is recommended.[1][2]

Operational Plan: Safe Handling Workflow

Following a standardized workflow minimizes the risk of exposure and ensures safe handling from receipt to disposal.

cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE storage->don_ppe weigh_dispdispense weigh_dispdispense don_ppe->weigh_dispdispense weigh_dispense Weigh/Dispense in Ventilated Area use_in_exp Use in Experiment weigh_dispense->use_in_exp decontaminate Decontaminate Work Surfaces use_in_exp->decontaminate dispose_waste Dispose of Waste in Accordance with Local Regulations decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe handling workflow for this compound.

Experimental Protocols

General Handling:

  • Work in a well-ventilated area to minimize inhalation of any potential aerosols or mists.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1]

Spill Response:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, earth, or vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

  • Prevent spilled material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be treated as chemical waste and disposed of according to local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., paper towels, gloves) should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent and the rinsate collected for disposal as chemical waste. Once cleaned, the container can be disposed of or recycled in accordance with institutional guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。